Product packaging for Vinyl oleate(Cat. No.:CAS No. 3896-58-0)

Vinyl oleate

Cat. No.: B1623475
CAS No.: 3896-58-0
M. Wt: 308.5 g/mol
InChI Key: LPUZTLKYAOOFDX-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Vinyl oleate is a useful research compound. Its molecular formula is C20H36O2 and its molecular weight is 308.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O2 B1623475 Vinyl oleate CAS No. 3896-58-0

Properties

IUPAC Name

ethenyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h4,11-12H,2-3,5-10,13-19H2,1H3/b12-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPUZTLKYAOOFDX-QXMHVHEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3896-58-0
Record name NSC11040
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11040
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Vinyl Oleate

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a vinyl ester derived from oleic acid. This compound serves as a valuable co-monomer and plasticizer in polymer chemistry and is explored for its applications in various fields, including adhesives, coatings, and as a potential fat substitute.[1] Its unique structure, featuring a reactive vinyl group and a long unsaturated fatty acid chain, allows for polymerization and cross-linking, making it a versatile building block in materials science and of interest in drug development.[1]

Synthesis of this compound

The synthesis of this compound can be achieved through several chemical and enzymatic pathways. The most common methods include transition-metal-catalyzed transvinylation, acid-catalyzed esterification, and lipase-mediated enzymatic synthesis.

Transvinylation

Transvinylation is the most widely reported method for synthesizing this compound.[1] It involves the transfer of a vinyl group from a vinyl ester, typically vinyl acetate, to oleic acid. This reaction is generally catalyzed by transition metal complexes.

A. Ruthenium-Catalyzed Transvinylation

Ruthenium-based catalysts, particularly the Grubbs second-generation catalyst, have shown high efficiency and selectivity under mild reaction conditions.[1]

Experimental Protocol: Grubbs Catalyst-Mediated Transvinylation [1]

  • Materials: Oleic acid, vinyl acetate, Grubbs second-generation catalyst, anhydrous toluene, argon gas.

  • Setup: A reaction flask equipped with a reflux condenser and a magnetic stirrer is charged with oleic acid and an excess of vinyl acetate in anhydrous toluene.

  • Inert Atmosphere: The system is flushed with argon to establish an inert atmosphere, crucial for protecting the moisture-sensitive catalyst.

  • Catalyst Addition: A catalytic amount of Grubbs second-generation catalyst (e.g., 5 mol%) is added to the mixture.

  • Reaction: The mixture is heated to 80°C with continuous stirring. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Upon completion, the solvent and excess vinyl acetate are removed under reduced pressure. The crude product is then purified, typically by column chromatography, to yield pure this compound.

B. Palladium-Catalyzed Transvinylation

Palladium complexes are also effective catalysts for transvinylation reactions.[2] These methods provide an alternative to other transition metals and can offer different selectivities and functional group tolerances.

Experimental Protocol: Palladium-Catalyzed Transvinylation

  • Materials: Oleic acid, vinyl acetate, Palladium(II) acetate, a suitable ligand (e.g., 1,10-phenanthroline), and a sulfonic acid promoter.[2]

  • Catalyst Preparation: The palladium acetate complex is prepared by dissolving Palladium(II) acetate and the chosen ligand in the reaction solvent.

  • Reaction Mixture: Oleic acid and a molar excess of vinyl acetate are added to the reaction vessel.

  • Reaction Initiation: The palladium catalyst solution and a sulfonic acid promoter are added to the mixture.

  • Conditions: The reaction is heated (e.g., to 60°C) and stirred until the reaction reaches completion.[2]

  • Purification: The catalyst is removed, and the product is purified by vacuum distillation or chromatography to separate this compound from byproducts and unreacted starting materials.

C. Mercury-Catalyzed Transvinylation

Historically, mercury salts like mercuric acetate, often with a strong acid co-catalyst such as sulfuric acid or perchloric acid, were used for transvinylation.[1][3][4] However, due to the high toxicity of mercury compounds, this method has been largely superseded by less hazardous alternatives.[5]

Experimental Protocol: Mercury-Catalyzed Transvinylation [3]

  • Materials: Oleic acid, vinyl acetate, mercuric acetate, 100% sulfuric acid, sodium acetate trihydrate.

  • Safety: All operations should be conducted in a well-ventilated fume hood under a nitrogen atmosphere to minimize polymerization and exposure to toxic mercury salts.[3]

  • Reaction Setup: A mixture of oleic acid and freshly distilled vinyl acetate (e.g., 6:1 molar ratio of vinyl acetate to oleic acid) is prepared in a reaction flask.

  • Catalyst Addition: Mercuric acetate is added, and the mixture is shaken for approximately 30 minutes. Subsequently, a catalytic amount of 100% sulfuric acid is added dropwise.

  • Reaction: The solution is heated under reflux for several hours (e.g., 3 hours).

  • Neutralization: After cooling, sodium acetate trihydrate is added to neutralize the sulfuric acid catalyst.

  • Purification: Excess vinyl acetate is removed by distillation. The remaining crude product is then purified by vacuum distillation.

Enzymatic Synthesis

Enzymatic synthesis offers a green and highly specific alternative to chemical methods. Lipases are commonly used to catalyze the esterification of oleic acid with a vinyl donor under mild conditions, which is particularly beneficial for sensitive substrates.[6]

Experimental Protocol: Lipase-Catalyzed Synthesis

  • Materials: Oleic acid, a vinyl donor (e.g., vinyl acetate), immobilized lipase (e.g., Fermase CALB™ 10000 or Novozym 435), and a suitable solvent (or solvent-free system).[7][8]

  • Reaction Mixture: Oleic acid and the vinyl donor are mixed in a reaction vessel. For a solvent-free system, the reactants are mixed directly.

  • Enzyme Addition: The immobilized lipase is added to the mixture. The amount of enzyme is typically a small percentage of the total reactant weight (e.g., 1.8% w/w).[7]

  • Reaction Conditions: The mixture is incubated at a controlled temperature (e.g., 45-60°C) with agitation.[7][9] Process intensification can be achieved using ultrasound or microwave irradiation to reduce reaction times.[7][8][9]

  • Monitoring: The reaction is monitored by measuring the decrease in oleic acid concentration, for instance, through titration to determine the acid value.[10]

  • Product Recovery: Once equilibrium is reached, the immobilized enzyme is filtered off for reuse. The product, this compound, is then purified from the remaining reactants.

Workflow and Reaction Diagrams

G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Oleic Acid + Vinyl Donor S1 Chemical Synthesis (Transvinylation) Start->S1 S2 Enzymatic Synthesis (Lipase-catalyzed) Start->S2 P1 Catalyst Removal / Neutralization S1->P1 S2->P1 P2 Distillation / Chromatography P1->P2 C1 Spectroscopy (NMR, FTIR) P2->C1 C2 Chromatography (GC-MS) P2->C2 End Pure this compound C1->End C2->End

Caption: General workflow for the synthesis and characterization of this compound.

Transvinylation cluster_reactants Reactants cluster_products Products oleic_acid Oleic Acid (R-COOH) vinyl_oleate This compound (R-COOCH=CH₂) oleic_acid->vinyl_oleate vinyl_acetate Vinyl Acetate (CH₃COOCH=CH₂) vinyl_acetate->vinyl_oleate acetic_acid Acetic Acid (CH₃COOH) vinyl_acetate->acetic_acid catalyst Transition Metal Catalyst (e.g., Ru, Pd) catalyst->vinyl_oleate

Caption: Diagram of the transvinylation reaction for this compound synthesis.

Characterization of this compound

Proper characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. Standard analytical techniques include spectroscopy and chromatography.

Spectroscopic Methods

A. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is used to identify the functional groups present in the molecule, confirming the formation of the ester. The key spectral feature is the appearance of a C-O-C stretching vibration, which is characteristic of the ester group.

B. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound.

  • ¹H NMR: Proton NMR confirms the presence of the vinyl group. The vinyl ester protons typically appear as distinct signals in the spectrum. For example, signals at chemical shifts of δH 4.7 ppm and 4.9 ppm are attributed to these protons.[10][11] Other signals correspond to the protons of the long oleic acid chain, including the characteristic signal for the double bond protons within the chain (δH 5.3-5.4 ppm).[10]

  • ¹³C NMR: Carbon NMR provides detailed information about the carbon skeleton of the molecule, complementing the data from ¹H NMR for full structural confirmation.[12]

Chromatographic Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to assess the purity of the synthesized this compound and to identify any byproducts.[13] The gas chromatogram provides a retention time specific to this compound, while the mass spectrometer provides a fragmentation pattern that serves as a molecular fingerprint, confirming its identity and molecular weight.

Data Summary

Quantitative data regarding the properties, synthesis, and characterization of this compound are summarized below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name ethenyl (Z)-octadec-9-enoate[14]
Molecular Formula C₂₀H₃₆O₂[14]
Molecular Weight 308.5 g/mol [14]
CAS Number 3896-58-0[14]

Table 2: Comparison of Selected Synthesis Methods

MethodCatalystTypical ConditionsKey AdvantagesReference
Ruthenium-Catalyzed Transvinylation Grubbs 2nd Gen.80°C, Anhydrous Toluene, ArHigh efficiency, mild conditions[1]
Mercury-Catalyzed Transvinylation Hg(OAc)₂ / H₂SO₄Reflux in vinyl acetateHigh conversion (historical method)[3]
Enzymatic Synthesis Immobilized Lipase45-60°C, Solvent-freeGreen, high specificity, mild[7][9]

Table 3: Key Spectroscopic Data for Characterization

TechniqueFeatureTypical Value / WavenumberReference
FTIR C-O-C stretch1100-1200 cm⁻¹[10][11]
¹H NMR Vinyl ester protonsδH 4.7 ppm and 4.9 ppm[10][11]
¹H NMR Olefinic protons (oleate chain)δH 5.3-5.4 ppm[10]

Applications in Research and Drug Development

The unique properties of this compound make it a compound of interest for various applications.

  • Polymer Science: It is used as a co-monomer to modify the properties of polymers like polyvinyl acetate, enhancing flexibility and durability in materials used for adhesives and coatings.[1]

  • Food Science: Unsaturated fatty acid esters of polyvinyl alcohol, such as polythis compound, have been investigated as potential edible fat replacements in food compositions.[15]

  • Drug Delivery: The long alkyl chain of the oleate moiety imparts lipophilicity, a property that can be exploited in drug delivery systems. For instance, oleate esters can act as surfactants or permeability enhancers.[16] The use of related polyvinyl alcohol organogels for controlled drug release highlights the potential of such polymer systems in pharmaceutical formulations.[17]

References

vinyl oleate CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl oleate, a versatile vinyl ester derived from oleic acid. It covers its fundamental chemical properties, synthesis methodologies, and potential applications, with a focus on information relevant to research and development.

Core Chemical Information

This compound, with the CAS number 3896-58-0 , is the vinyl ester of oleic acid.[1][2][3] Its chemical formula is C20H36O2, and it has a molecular weight of 308.5 g/mol .[2][3][4] The IUPAC name for this compound is ethenyl (Z)-octadec-9-enoate.[4] Its structure features a vinyl group attached to the carboxyl group of oleic acid, an 18-carbon monounsaturated fatty acid.[1]

Molecular Structure

The chemical structure of this compound is:

CH₂=CH-O-CO-(CH₂)₇CH=CH(CH₂)₇CH₃[1]

This structure, with its long, unsaturated alkyl chain, imparts flexibility and a low melting point, making it a valuable component in the synthesis of various polymers.[2]

Quantitative Data

The following table summarizes the key physical and chemical properties of this compound.

PropertyValueSource
CAS Number 3896-58-0[1][2][3][4]
Molecular Formula C20H36O2[2][3][4]
Molecular Weight 308.5 g/mol [1][2][4]
Boiling Point 393 °C at 760 mmHg[2]
173 °C[3]
Density 0.879 g/cm³[2]
0.8691 g/cm³ (at 30 °C)[3]
Flash Point 141.5 °C[2]
Refractive Index 1.46[2]
Vapor Pressure 2.21E-06 mmHg at 25°C[2]
InChI Key LPUZTLKYAOOFDX-QXMHVHEDSA-N[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the transesterification of oleic acid with vinyl acetate. Several catalytic systems can be employed for this reaction. Below is a detailed methodology adapted from established procedures for similar vinyl esters.

Synthesis of this compound via Acid-Catalyzed Transvinylation

This protocol is based on the well-established method for synthesizing vinyl esters from fatty acids using a mercury salt catalyst.

Materials:

  • Oleic acid

  • Vinyl acetate (freshly distilled)

  • Mercuric acetate (Hg(OAc)₂)

  • Sulfuric acid (100%, H₂SO₄)

  • Sodium acetate trihydrate (NaOAc·3H₂O)

  • Nitrogen gas supply

  • Round-bottomed three-necked flask

  • Reflux condenser

  • Thermometer

  • Distillation apparatus

Procedure:

  • Reaction Setup: In a 500-mL round-bottomed three-necked flask equipped with a thermometer, a reflux condenser, and a gas inlet tube, add oleic acid and an excess of freshly distilled vinyl acetate. A continuous stream of nitrogen should be passed through the apparatus to maintain an inert atmosphere.

  • Catalyst Addition: Dissolve the oleic acid in vinyl acetate by gentle warming. Add mercuric acetate (approximately 2% of the weight of the oleic acid) to the solution and shake the mixture for about 30 minutes.

  • Initiation of Reaction: Add 100% sulfuric acid dropwise (approximately 0.3-0.4% of the weight of the oleic acid).

  • Reflux: Heat the solution to reflux and maintain this temperature for 3 hours.

  • Neutralization: After the reflux period, add sodium acetate trihydrate to neutralize the sulfuric acid catalyst.

  • Purification:

    • Remove the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches approximately 125°C.

    • Complete the distillation under reduced pressure (e.g., 10 mmHg or lower) to isolate the this compound.

  • Final Product: The resulting this compound should be a colorless liquid. It may contain trace amounts of mercury, which can be separated by decantation.

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis and purification of this compound as described in the experimental protocol.

G start Start reactants Combine Oleic Acid and excess Vinyl Acetate in reaction flask start->reactants catalyst Add Mercuric Acetate and Sulfuric Acid reactants->catalyst reflux Heat under Reflux for 3 hours catalyst->reflux neutralize Neutralize with Sodium Acetate reflux->neutralize distill_atm Atmospheric Distillation to remove excess Vinyl Acetate neutralize->distill_atm distill_vac Vacuum Distillation to isolate this compound distill_atm->distill_vac product Pure this compound distill_vac->product

References

enzymatic synthesis of vinyl oleate using lipase

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Enzymatic Synthesis of Vinyl Oleate using Lipase

For Researchers, Scientists, and Drug Development Professionals

Abstract

The enzymatic synthesis of this compound, a valuable monomer and intermediate, offers a green and highly specific alternative to traditional chemical methods. This guide details the lipase-catalyzed transesterification of oleic acid with a vinyl acyl donor, typically vinyl acetate. The process leverages the catalytic prowess of lipases, particularly immobilized variants like Novozym® 435, to achieve high conversion rates under mild reaction conditions. Key aspects of the synthesis, including the reaction mechanism, optimization of critical parameters, detailed experimental protocols, and methods for product analysis, are comprehensively covered. This document serves as a technical resource for professionals seeking to implement or optimize the biocatalytic production of this compound.

Reaction Mechanism: The Ping-Pong Bi-Bi Pathway

The lipase-catalyzed synthesis of this compound via transesterification follows a Ping-Pong Bi-Bi mechanism. This two-step process involves the formation of a covalent acyl-enzyme intermediate. Lipases, which belong to the serine hydrolase superfamily, utilize a catalytic triad (typically Ser-His-Asp) in their active site to facilitate the reaction[1][2].

The mechanism proceeds as follows:

  • Acylation: The first substrate, the acyl donor (vinyl acetate), binds to the enzyme's active site. The serine residue performs a nucleophilic attack on the carbonyl carbon of the vinyl acetate, forming a tetrahedral intermediate. This intermediate then collapses, releasing the first product (acetaldehyde) and forming a stable acyl-enzyme complex[3][4].

  • Deacylation: The second substrate, the acyl acceptor (oleic acid), enters the active site. The hydroxyl group of oleic acid performs a nucleophilic attack on the carbonyl carbon of the acyl-enzyme complex, forming a second tetrahedral intermediate. This intermediate collapses, releasing the final product (this compound) and regenerating the free enzyme, ready for another catalytic cycle[4][5].

The use of vinyl esters as acyl donors makes the reaction effectively irreversible because the released enol (vinyl alcohol) tautomerizes to the stable acetaldehyde, preventing the reverse reaction[6].

PingPong_Mechanism cluster_acylation Step 1: Acylation cluster_deacylation Step 2: Deacylation E Free Lipase (E) EA E-Vinyl Acetate Complex E->EA  Vinyl Acetate (A) binds E_Acyl Acyl-Enzyme Intermediate (E') EA->E_Acyl  Acetaldehyde (P) releases E_Acyl_OA E'-Oleic Acid Complex E_Acyl->E_Acyl_OA  Oleic Acid (B) binds E_Final Free Lipase (E) E_Acyl_OA->E_Final  this compound (Q) releases

Fig. 1: The Ping-Pong Bi-Bi mechanism for this compound synthesis.

Key Parameters for Reaction Optimization

The efficiency and yield of this compound synthesis are governed by several interconnected parameters. Optimization is crucial for developing a scalable and economical process.

  • Enzyme Selection : Immobilized lipases are preferred due to their enhanced stability, ease of recovery, and reusability[2]. Novozym® 435, an immobilized Candida antarctica lipase B (CALB), is widely cited for its high activity and stability in organic media for esterification and transesterification reactions[2][7][8]. Other lipases from sources like Pseudomonas, Aspergillus, and Rhizomucor have also been used effectively[6][9][10].

  • Acyl Donor & Substrate Molar Ratio : Vinyl acetate is a common and highly effective acyl donor[9]. An excess of one substrate is often used to shift the reaction equilibrium towards product formation. For transesterification, an excess of the acyl donor (vinyl acetate) is typical. However, a large excess can sometimes lead to enzyme inhibition[9]. Optimal molar ratios must be determined empirically but often range from 1:2 to 1:5 (oleic acid to vinyl acetate). In the synthesis of xylose oleate, a 1:5 molar ratio of xylose to oleic acid significantly favored the reaction, yielding 98% xylose conversion[7].

  • Temperature : Temperature influences reaction kinetics and enzyme stability. Lipase activity generally increases with temperature up to an optimum, beyond which thermal denaturation occurs, leading to a rapid loss of activity. For many immobilized lipases like Novozym® 435, the optimal temperature range is typically between 40°C and 70°C[11][12].

  • Reaction Medium (Solvent) : The choice of solvent is critical. Hydrophobic organic solvents with a high log P value (typically >3.5) are generally preferred as they do not strip the essential water layer from the enzyme's surface, thus maintaining its active conformation[6][12]. Solvents like hexane, heptane, and isooctane are commonly used and have been shown to result in high conversion yields[12]. Solvent-free systems are also an attractive option to increase reactant concentration and simplify downstream processing[13].

  • Water Activity (aw) : Lipases require a minimal amount of water to maintain their catalytically active conformation, but excess water can promote the competing hydrolysis reaction, reducing the ester yield[1][14][15]. Controlling water activity (aw), often at low levels (e.g., aw < 0.2), is crucial for maximizing synthesis[14]. This can be achieved by using anhydrous solvents or adding molecular sieves to the reaction mixture.

  • Agitation : Adequate mixing is necessary to overcome mass transfer limitations, especially in heterogeneous systems involving an immobilized enzyme. An optimal agitation speed ensures that substrates have sufficient access to the enzyme's active sites without causing mechanical damage to the immobilizing support[11].

Parameters_Influence Yield This compound Yield & Purity Temp Temperature Temp->Yield Ratio Substrate Molar Ratio Ratio->Yield Enzyme Enzyme Choice & Loading Enzyme->Yield Solvent Solvent (log P) Solvent->Yield Water Water Activity (aw) Water->Yield Agitation Agitation (rpm) Agitation->Yield

Fig. 2: Interrelated parameters influencing this compound synthesis.

Quantitative Data Summary

While specific data for this compound is limited, the following tables summarize typical results from the enzymatic synthesis of analogous oleate esters and other vinyl esters, demonstrating the impact of various reaction parameters.

Table 1: Effect of Reaction Parameters on Oleate Ester Synthesis

Product Enzyme Temp. (°C) Molar Ratio (Acid:Alcohol) Solvent Time (h) Yield/Conversion Reference
Oleyl Oleate Novozym® 435 53.9 1:1.2 n-Hexane 3.5 96.0% [11]
Oleyl Oleate Novozym® 435 40-50 1:2 n-Hexane < 1 >95% [12]
Xylose Oleate Lipozyme® 435 70 1:5 MEK 24 98% (Xylose Conv.) [7]

| Ethyl Oleate | Immobilized CRL | 45 | 1:1 (initial) | Solvent-free | 2 | ~55% | |

Note: Data is compiled from multiple sources for illustrative purposes. CRL = Candida rugosa lipase; MEK = Methyl Ethyl Ketone.

Table 2: Influence of Solvent Polarity (log P) on Oleyl Oleate Synthesis

Solvent log P Yield (%)
n-Hexadecane 8.8 93.2
Nonane 5.1 92.1
n-Hexane 3.5 91.8
Toluene 2.5 80.1

| Acetone | -0.23 | 65.5 |

Data adapted from a study using Novozym® 435, demonstrating higher yields in nonpolar solvents[12].

Experimental Protocols

This section provides a generalized yet detailed methodology for the lab-scale synthesis and analysis of this compound.

General Experimental Workflow

Workflow start Start prep 1. Reagent Preparation - Dry solvents - Weigh oleic acid, vinyl acetate - Add molecular sieves start->prep reaction 2. Enzymatic Reaction - Add immobilized lipase (e.g., Novozym® 435) - Set temperature and agitation - Incubate for specified time prep->reaction monitor 3. Reaction Monitoring - Withdraw aliquots periodically - Titrate for residual oleic acid OR - Analyze by TLC/GC reaction->monitor monitor->reaction Continue reaction terminate 4. Reaction Termination - Filter to remove immobilized enzyme monitor->terminate Reaction complete purify 5. Product Purification - Evaporate solvent under vacuum - Use column chromatography if needed terminate->purify analyze 6. Product Analysis - Confirm structure and purity - GC-MS, HPLC, NMR purify->analyze finish End analyze->finish

Fig. 3: General workflow for enzymatic this compound synthesis.
Detailed Synthesis Protocol

  • Materials & Reagents :

    • Oleic Acid (≥99% purity)

    • Vinyl Acetate (≥99% purity, inhibitor-free)

    • Immobilized Lipase (e.g., Novozym® 435)

    • Anhydrous n-Hexane (or other suitable hydrophobic solvent)

    • Molecular Sieves (3 Å, activated)

    • Ethanol/Acetone mixture (1:1 v/v) for washing

    • 0.1 M NaOH in ethanol for titration

    • Phenolphthalein indicator

  • Reaction Setup :

    • In a 100 mL screw-capped conical flask, dissolve a specific amount of oleic acid (e.g., 10 mmol, ~2.82 g) in 40 mL of anhydrous n-hexane.

    • Add the desired molar equivalent of vinyl acetate (e.g., 30 mmol for a 1:3 ratio, ~2.58 g).

    • Add 1 g of activated molecular sieves to adsorb any residual water.

    • Add the catalyst, immobilized lipase (e.g., 5% w/w based on total substrate weight).

    • Seal the flask tightly to prevent the evaporation of volatile components.

  • Reaction Conditions :

    • Place the flask in a temperature-controlled orbital shaker set to the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm)[11].

    • Allow the reaction to proceed for the intended duration (e.g., 1-24 hours).

  • Monitoring the Reaction :

    • Periodically withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

    • To determine the conversion, immediately quench the enzymatic reaction in the aliquot by adding an excess of an ethanol/acetone (1:1 v/v) mixture.

    • Titrate the sample against a standardized 0.1 M ethanolic NaOH solution using phenolphthalein as an indicator to determine the amount of unreacted oleic acid[11].

    • The conversion (%) is calculated as: [(Initial Acid Value - Final Acid Value) / Initial Acid Value] * 100.

  • Product Recovery and Purification :

    • Once the desired conversion is reached, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

    • Remove the solvent and excess vinyl acetate from the filtrate using a rotary evaporator.

    • The resulting crude product can be further purified by silica gel column chromatography if necessary.

Product Analysis Protocol (GC-MS)
  • Sample Preparation :

    • Dilute a small amount of the final product in a suitable solvent (e.g., iso-octane or hexane).

    • For quantitative analysis, add a known concentration of an internal standard.

    • Derivatization is typically not required for vinyl esters, but if analyzing unreacted fatty acids, they can be converted to their methyl esters (FAMEs) or other volatile derivatives for better chromatographic performance[3][16].

  • GC-MS Parameters (Illustrative) :

    • GC Column : HP-5MS capillary column (or equivalent, e.g., 30 m x 0.25 mm x 0.25 µm)[17].

    • Injection : 1 µL, splitless mode.

    • Inlet Temperature : 280°C.

    • Oven Program : Start at 100°C, hold for 2 min, ramp at 15°C/min to 250°C, then ramp at 20°C/min to 320°C and hold for 10 min[17]. This program should be optimized for the specific separation.

    • Carrier Gas : Helium.

    • MS Detector : Operated in electron ionization (EI) mode.

    • Mass Range : Scan from m/z 40 to 600.

  • Data Analysis :

    • Identify the this compound peak based on its retention time and mass spectrum. The mass spectrum should show a characteristic molecular ion and fragmentation pattern that can be compared against libraries or predicted fragmentation.

    • Quantify the product by integrating the peak area relative to the internal standard.

Conclusion

The enzymatic synthesis of this compound is a highly promising and sustainable process. By understanding and applying the principles of the Ping-Pong Bi-Bi mechanism and carefully optimizing key reaction parameters such as enzyme choice, temperature, solvent, and water activity, researchers can achieve high yields and purity. The methodologies and data presented in this guide provide a solid foundation for professionals in research and drug development to successfully produce this compound and other valuable fatty acid esters using biocatalysis.

References

The Polymerization of Vinyl Oleate: A Comprehensive Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Vinyl oleate, a monomer derivable from renewable oleic acid, presents an intriguing prospect for the synthesis of bio-based polymers. However, a comprehensive review of the scientific literature reveals that the direct polymerization of this compound monomer is a largely unexplored area. The predominant method for producing polythis compound is not through the polymerization of the this compound monomer itself, but rather through the chemical modification of a pre-existing polymer, polyvinyl alcohol (PVA), by esterification with oleic acid or its derivatives. This guide provides a detailed overview of the available scientific information, focusing on the distinction between these two synthetic routes and summarizing the limited data on the copolymerization of related long-chain vinyl esters. Due to the scarcity of published research on the homopolymerization of this compound, this document will primarily address the synthesis of polythis compound via polymer modification and the behavior of similar monomers in copolymerization systems.

The Prevailing Synthesis Route: Esterification of Polyvinyl Alcohol

The most extensively documented method for synthesizing polythis compound is the esterification of polyvinyl alcohol. This process involves the reaction of the hydroxyl groups on the PVA backbone with oleic acid, oleic anhydride, or oleyl chloride.

Reaction Mechanism

The fundamental reaction is a classic acid-catalyzed esterification. A proton source, typically a strong acid like sulfuric acid, protonates the carbonyl oxygen of oleic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of PVA. This is followed by the elimination of a water molecule to form the ester linkage.

Esterification_Mechanism cluster_0 Protonation cluster_1 Nucleophilic Attack cluster_2 Dehydration PVA-OH PVA-OH Intermediate Tetrahedral Intermediate PVA-OH->Intermediate + Protonated Oleic Acid Oleic_Acid Oleic Acid (R-COOH) Protonated_Oleic_Acid Protonated Oleic Acid Oleic_Acid->Protonated_Oleic_Acid + H+ H+ H+ Polyvinyl_Oleate Polythis compound (PVA-O-CO-R) Intermediate->Polyvinyl_Oleate - H₂O, - H+ H2O H₂O

Caption: Esterification of PVA with Oleic Acid.

Experimental Protocols

Materials:

  • Polyvinyl alcohol (low molecular weight)

  • Oleic acid (or oleic anhydride/oleyl chloride)

  • Sulfuric acid (catalyst)

  • Toluene (solvent)

Procedure (General):

  • Polyvinyl alcohol is dissolved in a suitable solvent, such as toluene, under heating and stirring.

  • Oleic acid and a catalytic amount of sulfuric acid are added to the reaction mixture.

  • The mixture is refluxed for a specified period (e.g., 2.5 to 7 hours) to drive the esterification reaction.

  • After cooling, the product is purified by washing with water to remove the catalyst and any unreacted oleic acid.

  • The final polythis compound product is isolated by evaporating the solvent.

Quantitative Data

Published studies on the esterification of PVA with oleic acid have reported high conversion rates, with some exceeding 97%. The degree of esterification can be controlled by adjusting the molar ratio of oleic acid to the hydroxyl groups on the PVA.

Reactant Ratio (Oleic Acid:PVA-OH)Reaction Time (hours)CatalystConversion (%)
1:12.5H₂SO₄>90
2:12.5H₂SO₄>95
Varied7None (with oleic anhydride)Not specified

Table 1: Summary of Reported Data for PVA Esterification.

Polymerization of this compound Monomer: A Research Gap

Direct polymerization of the this compound monomer is sparsely documented in the scientific literature. This is likely due to challenges associated with the polymerization of long-chain vinyl esters.

Potential Polymerization Mechanisms

In theory, this compound could undergo polymerization via free-radical, cationic, or enzymatic pathways, similar to other vinyl monomers.

This would involve the standard steps of initiation, propagation, and termination. However, the long, unsaturated alkyl chain of the oleate group introduces a high potential for chain transfer reactions. Hydrogen abstraction from the allylic positions of the oleate chain can terminate a growing polymer chain and initiate a new, less reactive radical, leading to low molecular weight polymers and reduced polymerization rates.

Free_Radical_Polymerization Initiator Initiator Radical_1 Radical_1 Initiator->Radical_1 Decomposition Growing_Chain Growing_Chain Radical_1->Growing_Chain + Monomer Longer_Chain Longer_Chain Growing_Chain->Longer_Chain + n Monomers (Propagation) Chain_Transfer Chain_Transfer Growing_Chain->Chain_Transfer H-abstraction from Oleate Chain Terminated_Polymer Terminated_Polymer Longer_Chain->Terminated_Polymer Termination New_Radical New_Radical Chain_Transfer->New_Radical Low_MW_Polymer Low_MW_Polymer New_Radical->Low_MW_Polymer Limited Propagation

Caption: Potential Free-Radical Polymerization of this compound.

Cationic polymerization of vinyl ethers is a well-established field, but its application to vinyl esters, especially those with long alkyl chains, is not well-documented. The mechanism would involve the formation of a carbocationic active center that propagates by adding monomer units. Side reactions and control over the polymerization would be significant challenges.

Enzymatic polymerization, typically using lipases, is often employed for the synthesis of polyesters through ring-opening polymerization or polycondensation. While lipases can catalyze the synthesis of esters, their direct role in initiating the chain-growth polymerization of a vinyl monomer like this compound is not a common or well-understood process. It is more likely that enzymes could be used to synthesize the this compound monomer itself.

Copolymerization of Oleic Acid-Derived Vinyl Monomers

While data on the homopolymerization of this compound is scarce, some studies have investigated the free-radical copolymerization of vinyl monomers derived from oleic acid with more common monomers like styrene, methyl methacrylate, and vinyl acetate.

Reactivity Ratios

These studies indicate that the reactivity of oleic acid-derived vinyl monomers is generally lower than that of the comonomers. The reactivity ratios (r) for these systems typically show that the growing polymer chain, whether ending in a conventional monomer unit or a bio-based monomer unit, preferentially adds the conventional monomer. This suggests that obtaining copolymers with a high incorporation of the oleic acid-derived monomer can be challenging.

Properties of Copolymers

The incorporation of oleic acid-derived monomers into polymer chains generally leads to:

  • A decrease in the glass transition temperature (Tg), indicating increased flexibility.

  • A decrease in the average molecular weight, likely due to chain transfer reactions.

  • Increased hydrophobicity of the resulting copolymer.

Conclusions and Future Outlook

The synthesis of polythis compound is predominantly achieved through the esterification of polyvinyl alcohol, a well-understood polymer modification reaction. In contrast, the direct polymerization of the this compound monomer is a largely uncharted area of polymer science. The limited available data from copolymerization studies suggest that the long, unsaturated alkyl chain of the oleate moiety presents significant challenges, particularly through chain transfer reactions in free-radical systems.

For researchers and professionals in drug development and material science, this presents both a challenge and an opportunity. The development of controlled polymerization techniques for long-chain vinyl esters like this compound could unlock a new class of bio-based polymers with tunable properties for a variety of applications. Future research should focus on:

  • Developing synthetic protocols for the controlled free-radical polymerization of this compound, potentially using techniques like RAFT (Reversible Addition-Fragmentation chain Transfer) to mitigate chain transfer.

  • Investigating the feasibility of cationic and enzymatic polymerization routes for this compound.

  • Thoroughly characterizing the properties of homopolymers of this compound, should they be successfully synthesized.

Until such fundamental research is conducted and published, a detailed, data-rich technical guide on the mechanism of this compound polymerization remains an aspirational goal. The scientific community is encouraged to explore this promising, yet under-researched, monomer.

Vinyl Oleate in Polymer Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of vinyl oleate as a monomer in polymer synthesis. It covers the synthesis of the monomer, its polymerization through various mechanisms, copolymerization behavior, and potential applications, particularly in the field of drug development. This document aims to serve as a valuable resource for researchers and professionals working in polymer chemistry, materials science, and pharmaceutical sciences.

Introduction to this compound

This compound is a long-chain vinyl ester monomer derived from oleic acid, a monounsaturated omega-9 fatty acid abundant in natural sources like olive oil. Its structure, featuring a reactive vinyl group and a long hydrophobic alkyl chain, makes it an attractive monomer for the synthesis of polymers with unique properties, including hydrophobicity, flexibility, and potential biocompatibility. These characteristics suggest its utility in a range of applications, from coatings and adhesives to advanced biomaterials for drug delivery.

Synthesis of this compound Monomer

The primary method for synthesizing this compound is through the transvinylation of oleic acid with vinyl acetate. This reaction is typically catalyzed by a transition metal complex.

Experimental Protocol: Transvinylation of Oleic Acid

Materials:

  • Oleic acid

  • Vinyl acetate (in excess, also acts as the solvent)

  • Palladium(II) acetate catalyst

  • Bidentate ligand (e.g., 1,3-bis(diphenylphosphino)propane - DPPP)

  • Inhibitor (e.g., hydroquinone)

  • Sodium carbonate solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

Procedure:

  • A reaction flask is charged with oleic acid, a significant excess of vinyl acetate, the palladium(II) acetate catalyst, and the bidentate ligand. A small amount of inhibitor is added to prevent premature polymerization of the vinyl monomers.

  • The mixture is heated under a nitrogen atmosphere to a temperature typically ranging from 80 to 100°C.

  • The reaction is monitored for the formation of acetic acid, a byproduct of the transvinylation. The acetic acid and unreacted vinyl acetate are continuously removed by distillation to drive the equilibrium towards the product.

  • Upon completion of the reaction (monitored by techniques like GC or TLC), the mixture is cooled to room temperature.

  • The catalyst is deactivated and removed by washing with an aqueous sodium carbonate solution.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The final product, this compound, is purified by vacuum distillation.

Polymerization of this compound Monomer

Poly(this compound) can be synthesized through the polymerization of the this compound monomer. The long alkyl chain of the oleate group can influence the polymerization kinetics and the properties of the resulting polymer.

Free Radical Polymerization

Free radical polymerization is a common method for polymerizing vinyl monomers. The process involves initiation, propagation, and termination steps.

Materials:

  • This compound monomer (purified)

  • Free radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl peroxide - BPO)

  • Anhydrous solvent (e.g., toluene, benzene)

  • Polymerization reactor with a nitrogen inlet and reflux condenser

  • Precipitating solvent (e.g., methanol, ethanol)

Procedure:

  • The purified this compound monomer is dissolved in the anhydrous solvent in the polymerization reactor.

  • The solution is purged with nitrogen for a sufficient time to remove any dissolved oxygen, which can inhibit the polymerization.

  • The initiator is added to the reactor.

  • The reaction mixture is heated to a temperature suitable for the decomposition of the initiator (typically 60-80°C for AIBN).

  • The polymerization is allowed to proceed for a predetermined time, often several hours.

  • The reaction is terminated by cooling the mixture to room temperature.

  • The polymer is isolated by precipitation in a large excess of a non-solvent like methanol, followed by filtration.

  • The collected polymer is washed with the precipitating solvent and dried under vacuum to a constant weight.

Free_Radical_Polymerization Initiator Initiator (I) Radical Initiator Radicals (2R•) Initiator->Radical Decomposition GrowingChain1 Growing Polymer Chain (RM•) Radical->GrowingChain1 Initiation Monomer Monomer1 This compound (M) GrowingChain2 Longer Polymer Chain (RM_n•) GrowingChain1->GrowingChain2 Propagation nM Monomer2 This compound (M) Termination Termination GrowingChain2->Termination Termination DeadPolymer Poly(this compound) Termination->DeadPolymer

Caption: Free radical polymerization of this compound.

Cationic Polymerization

Cationic polymerization is another method applicable to vinyl monomers with electron-donating groups. The polymerization is initiated by a cationic species and proceeds through a carbocationic propagating center.

Materials:

  • This compound monomer (rigorously purified and dried)

  • Lewis acid initiator (e.g., boron trifluoride etherate - BF₃·OEt₂, or titanium tetrachloride - TiCl₄)

  • Co-initiator (e.g., water, alcohol)

  • Dry, non-polar solvent (e.g., dichloromethane, hexane)

  • Low-temperature reaction setup

Procedure:

  • The polymerization is conducted under strictly anhydrous and inert conditions to prevent premature termination.

  • The purified this compound monomer is dissolved in the dry solvent in a reactor cooled to a low temperature (e.g., -78°C).

  • The Lewis acid initiator and a controlled amount of co-initiator are added to the stirred solution.

  • The polymerization is typically very rapid.

  • The reaction is terminated by the addition of a quenching agent, such as methanol.

  • The polymer is isolated by precipitation in a suitable non-solvent and dried under vacuum.

Cationic_Polymerization Initiator Initiator (e.g., BF₃·H₂O) Carbocation Carbocation (H⁺) Initiator->Carbocation Generation GrowingChain1 Propagating Carbocation (HM⁺) Carbocation->GrowingChain1 Initiation Monomer Monomer1 This compound (M) GrowingChain2 Longer Propagating Chain (HM_n⁺) GrowingChain1->GrowingChain2 Propagation nM Monomer2 This compound (M) Termination Termination/Chain Transfer GrowingChain2->Termination Polymer Poly(this compound) Termination->Polymer

Caption: Cationic polymerization of this compound.

Enzymatic Polymerization

Enzymatic polymerization offers a green and highly selective alternative for polymer synthesis. Lipases are commonly used to catalyze the polymerization of vinyl esters.

Materials:

  • This compound monomer

  • Immobilized lipase (e.g., Novozym 435)

  • Organic solvent (e.g., toluene, hexane) or solvent-free system

  • Reaction vessel with temperature control

Procedure:

  • The this compound monomer and the immobilized lipase are placed in the reaction vessel.

  • If a solvent is used, it is added to the mixture.

  • The reaction is carried out at a moderate temperature (e.g., 40-60°C) with constant stirring for an extended period, which can range from hours to days.

  • The progress of the polymerization can be monitored by measuring the decrease in monomer concentration.

  • After the desired conversion is reached, the immobilized enzyme is removed by filtration.

  • The polymer is isolated by precipitation in a non-solvent and dried.

Enzymatic_Polymerization Lipase Lipase AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme Acylation Monomer Polymer Poly(this compound) AcylEnzyme->Polymer Nucleophilic Attack Growing Chain End (-OH) Monomer1 This compound Alcohol Vinyl Alcohol (from hydrolysis of another monomer)

Caption: Simplified enzymatic polymerization of this compound.

Quantitative Data on this compound Polymerization

Quantitative data for the polymerization of this compound monomer is not extensively reported in the literature. However, data from the polymerization of other long-chain vinyl esters and plant-oil-based monomers can provide valuable insights.

ParameterFree Radical PolymerizationCationic PolymerizationEnzymatic Polymerization
Initiator/Catalyst AIBN, BPOBF₃·OEt₂, TiCl₄Immobilized Lipase
Temperature (°C) 60 - 80-78 to 040 - 60
Solvent Toluene, BenzeneDichloromethane, HexaneToluene, Solvent-free
Monomer Conversion Moderate to HighHigh (often very fast)Variable (depends on conditions)
Molecular Weight (Mn) 10,000 - 50,000 g/mol (expected)Variable, can be highTypically low to moderate
Polydispersity Index (PDI) > 1.5Variable, can be broadVariable

Note: The data presented are estimates based on analogous systems and general polymerization principles. Actual results may vary depending on specific experimental conditions.

Copolymerization of this compound

Copolymerization of this compound with other vinyl monomers can be used to tailor the properties of the resulting polymer. The long oleate chain can act as an internal plasticizer, increasing flexibility and hydrophobicity.

Copolymerization with Vinyl Acetate
Copolymerization with Acrylic Monomers

Copolymerization of vinyl esters with acrylic monomers (e.g., methyl methacrylate, butyl acrylate) is also feasible. Generally, acrylates are more reactive than vinyl esters in free-radical polymerization.

Applications in Drug Development

The properties of poly(this compound) make it a promising candidate for various applications in drug development, particularly in controlled drug delivery.

Rationale for Use in Drug Delivery
  • Biocompatibility: The oleic acid component is a natural fatty acid, suggesting that the polymer may exhibit good biocompatibility.

  • Hydrophobicity: The long alkyl chain imparts significant hydrophobicity, making it suitable for encapsulating and delivering hydrophobic drugs.

  • Controlled Release: The hydrophobic matrix can retard the diffusion of encapsulated drugs, leading to a sustained release profile.

  • Nanoparticle Formulation: Poly(this compound) can be formulated into nanoparticles for targeted drug delivery.

Potential Drug Delivery Systems

Drug_Delivery_Workflow Polymer Poly(this compound) Nanoparticles Drug-loaded Nanoparticles Polymer->Nanoparticles Drug Hydrophobic Drug Drug->Nanoparticles Administration Administration (e.g., intravenous) Nanoparticles->Administration Targeting Targeted Delivery (e.g., to tumor tissue) Administration->Targeting Release Controlled Drug Release Targeting->Release Effect Therapeutic Effect Release->Effect

Caption: Workflow for poly(this compound) in drug delivery.

Potential Formulations:

  • Nanoparticles: For intravenous delivery of anticancer drugs. The hydrophobic core would encapsulate the drug, while the surface could be modified with targeting ligands.

  • Microspheres: For long-acting injectable formulations, providing sustained release of a drug over weeks or months.

  • Films and Coatings: For implantable devices or transdermal patches to control the local release of therapeutic agents.

Conclusion

This compound is a versatile monomer with significant potential in polymer synthesis. While research on the direct polymerization of this compound monomer is still emerging, the principles of vinyl polymer chemistry suggest that it can be successfully polymerized through various mechanisms to yield polymers with desirable properties for a range of applications. Its inherent hydrophobicity and potential biocompatibility make it a particularly interesting candidate for the development of novel drug delivery systems. Further research is needed to fully explore the polymerization kinetics, establish detailed structure-property relationships, and evaluate the in vivo performance of poly(this compound)-based materials for biomedical applications.

An In-depth Technical Guide to the Initial Investigations into Vinyl Oleate Reactivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl oleate, the vinyl ester of oleic acid, is a versatile monomer that is gaining attention in various scientific and industrial fields, including polymer chemistry, material science, and potentially in specialized pharmaceutical applications.[1] Its unique structure, featuring a reactive vinyl group and a long, unsaturated fatty acid chain, imparts a distinct set of properties that allow for a range of chemical transformations. This guide provides a comprehensive overview of the core reactivity of this compound, detailing its synthesis, key reactions, and the experimental protocols used to investigate these transformations. The information presented is intended to serve as a foundational resource for researchers and professionals exploring the potential of this compound in their respective fields.

Core Reactivity of this compound

This compound's reactivity is primarily dictated by two functional groups: the vinyl ester and the internal double bond of the oleate chain. The vinyl group is highly susceptible to polymerization and transvinylation reactions, while the ester linkage can undergo hydrolysis and transesterification. The unsaturation in the oleic acid backbone also presents a site for further chemical modification.[1]

Synthesis of this compound

The most common and efficient method for synthesizing this compound is through the transvinylation of oleic acid with vinyl acetate.[1] This reaction is typically catalyzed by transition metal complexes.

Key Synthesis Methods:

  • Grubbs Catalyst-Mediated Transvinylation: Second-generation Grubbs catalysts (ruthenium-based) have demonstrated high efficiency and selectivity in the transvinylation of oleic acid with vinyl acetate.[1]

  • Mercury-Based Catalysis: A traditional method involves the use of mercuric acetate and sulfuric acid as catalysts for the reaction between oleic acid and vinyl acetate.[1][2]

  • Iridium-Catalyzed Transvinylation: Iridium complexes can also catalyze the transvinylation, though often requiring harsher reaction conditions compared to palladium-based systems.[3]

  • Base-Catalyzed Transesterification: Potassium carbonate in a polar aprotic solvent like N-methylpyrrolidone (NMP) can catalyze the reaction between oleic acid and vinyl acetate.[1]

Major Reactions of this compound

Once synthesized, this compound can undergo several key reactions:

  • Polymerization: The vinyl group of this compound can readily undergo free-radical polymerization to form polythis compound.[1][4] This polymer has applications as a fat replacement and in coatings and adhesives.[1][4][5] Direct polymerization of vinyl esters of unsaturated fatty acids can sometimes lead to cross-linked products.[4][6]

  • Transesterification: The vinyl ester can react with other alcohols to form different esters of oleic acid.[1] This is a versatile method for introducing the oleate moiety into other molecules.

  • Hydrolysis: Under appropriate conditions, this compound can be hydrolyzed to yield oleic acid and vinyl alcohol, which rapidly tautomerizes to acetaldehyde.[1]

Experimental Protocols

Detailed experimental procedures are crucial for the successful synthesis and investigation of this compound. The following are representative protocols based on established methods.

Protocol 1: Synthesis of this compound via Grubbs Catalyst-Mediated Transvinylation

Objective: To synthesize this compound from oleic acid and vinyl acetate using a second-generation Grubbs catalyst.

Materials:

  • Oleic acid

  • Vinyl acetate

  • Anhydrous toluene

  • Grubbs second-generation catalyst

  • Argon gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk line, etc.)

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve oleic acid in anhydrous toluene.

  • Add an excess of vinyl acetate to the solution.

  • Add a catalytic amount (e.g., 5 mol%) of Grubbs second-generation catalyst to the reaction mixture.[1]

  • Heat the mixture to 80°C with stirring.[1]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature.

  • The catalyst can be removed by passing the solution through a short column of silica gel.

  • The solvent and excess vinyl acetate can be removed under reduced pressure to yield the crude this compound.

  • Purify the product by vacuum distillation.

Protocol 2: Free-Radical Polymerization of this compound

Objective: To polymerize this compound to form polythis compound.

Materials:

  • This compound monomer

  • Benzoyl peroxide (or other suitable radical initiator)

  • Anhydrous toluene (or other suitable solvent)

  • Nitrogen gas supply

  • Standard polymerization glassware

Procedure:

  • Dissolve the this compound monomer in anhydrous toluene in a reaction vessel equipped with a reflux condenser and a nitrogen inlet.

  • De-gas the solution by bubbling nitrogen through it for at least 30 minutes to remove oxygen, which can inhibit free-radical polymerization.

  • Add the radical initiator (e.g., benzoyl peroxide) to the reaction mixture.

  • Heat the mixture to the desired reaction temperature (typically 60-80°C) with stirring under a nitrogen atmosphere.

  • Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution as an indicator of polymer formation.

  • To terminate the reaction, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a non-solvent such as methanol.

  • Collect the precipitated polythis compound by filtration, wash with fresh non-solvent, and dry under vacuum.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₂₀H₃₆O₂[7]
Molecular Weight308.5 g/mol [8]
Boiling Point393 °C at 760 mmHg[7]
Flash Point141.5 °C[7]
Density0.879 g/cm³[7]
Refractive Index1.46[7]
Table 2: Comparison of this compound Synthesis Methods
MethodCatalystTypical ConditionsAdvantagesDisadvantagesReference
Grubbs-Mediated TransvinylationGrubbs 2nd Gen. Catalyst80°C, Anhydrous Toluene, ArgonHigh selectivity, mild conditionsCatalyst cost and sensitivity[1]
Mercury-Catalyzed EsterificationMercuric Acetate / H₂SO₄RefluxEstablished methodToxicity of mercury catalyst[1][2]
Base-Catalyzed TransesterificationPotassium Carbonate60-80°C, NMPBio-based potentialRequires polar aprotic solvent[1]

Visualizations

Synthesis_of_Vinyl_Oleate Oleic_Acid Oleic Acid Reaction_Vessel Reaction Vessel (Heated) Oleic_Acid->Reaction_Vessel Reactant Vinyl_Acetate Vinyl Acetate Vinyl_Acetate->Reaction_Vessel Reactant Catalyst Catalyst (e.g., Grubbs, Hg(OAc)₂, K₂CO₃) Catalyst->Reaction_Vessel Catalyst Vinyl_Oleate This compound Reaction_Vessel->Vinyl_Oleate Product Acetic_Acid Acetic Acid (Byproduct) Reaction_Vessel->Acetic_Acid Byproduct

Caption: General workflow for the synthesis of this compound.

Vinyl_Oleate_Reactivity Vinyl_Oleate This compound Polymerization Polymerization Vinyl_Oleate->Polymerization Transesterification Transesterification Vinyl_Oleate->Transesterification Hydrolysis Hydrolysis Vinyl_Oleate->Hydrolysis Polyvinyl_Oleate Polythis compound Polymerization->Polyvinyl_Oleate Product New_Oleate_Ester New Oleate Ester Transesterification->New_Oleate_Ester Product Oleic_Acid Oleic Acid Hydrolysis->Oleic_Acid Product Acetaldehyde Acetaldehyde Hydrolysis->Acetaldehyde Product

Caption: Key reaction pathways of this compound.

Applications in Drug Development

While the primary applications of this compound are in materials science, its unique properties suggest potential, albeit niche, roles in drug development. For instance, the lipophilic nature of the oleate chain could be leveraged in the design of prodrugs to enhance the solubility and bioavailability of poorly water-soluble active pharmaceutical ingredients (APIs).[9] The reactive vinyl group could also be utilized for conjugation to other molecules or for in-situ polymerization to form drug-eluting depots. Furthermore, polythis compound has been explored as a fat replacement, which could have implications in the formulation of medical foods or specialized nutritional supplements.[4][6] Further research is warranted to fully explore these possibilities.

Conclusion

This compound is a reactive monomer with a well-defined set of chemical behaviors. Its synthesis is achievable through several catalytic methods, with transition-metal-catalyzed transvinylation being a particularly effective approach. The principal reactions of this compound—polymerization, transesterification, and hydrolysis—provide a versatile platform for the creation of new materials and molecules. For researchers in drug development, the unique combination of a reactive handle and a long-chain fatty acid ester in this compound presents intriguing possibilities for novel formulation strategies and drug delivery systems. This guide provides the foundational knowledge necessary for initiating investigations into the rich reactivity of this promising compound.

References

Spectroscopic Analysis of Vinyl Oleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of vinyl oleate, a vinyl ester derived from oleic acid. The structural elucidation of this compound is critical for its application in polymer chemistry, where it serves as a co-monomer and plasticizer. This document details the principles and experimental protocols for Fourier Transform Infrared (FTIR) Spectroscopy and Nuclear Magnetic Resonance (NMR) Spectroscopy, presenting key data in a structured format for clear interpretation.

Introduction to this compound

This compound (cis-9-octadecenyl ethenoate) is an organic molecule that combines the features of a long-chain fatty acid (oleic acid) and a reactive vinyl group. Its chemical structure, CH₂=CH-O-CO-(CH₂)₇CH=CH(CH₂)₇CH₃, imparts unique properties, making it a valuable monomer in the synthesis of polymers with enhanced flexibility and hydrophobicity. Accurate characterization of its molecular structure is essential for quality control and for understanding its reactivity and the properties of the resulting polymers. FTIR and NMR spectroscopy are powerful, non-destructive techniques indispensable for this purpose.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a sample, providing information about the vibrational modes of its functional groups. It is a rapid and highly sensitive method for identifying the key chemical bonds present in a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

This protocol describes the analysis of a neat liquid sample of this compound using a common ATR-FTIR setup.

  • Instrument Setup:

    • Spectrometer: A Fourier Transform Infrared Spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

    • Scan Range: 4000–400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Sample Preparation and Analysis:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum.

    • Place a single drop of this compound directly onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • Acquire the sample spectrum.[1][2]

    • After analysis, clean the ATR crystal thoroughly with a solvent to remove all traces of the sample.

Data Presentation: Characteristic FTIR Peaks

The FTIR spectrum of this compound is characterized by the presence of absorptions corresponding to its vinyl ester and long aliphatic chain moieties.

Wavenumber (cm⁻¹)IntensityVibration ModeFunctional Group Assignment
~3010Medium=C-H StretchOlefinic C-H (Vinyl & Oleate)
~2925StrongC-H Asymmetric Stretch-CH₂- (Aliphatic chain)
~2855StrongC-H Symmetric Stretch-CH₂- & -CH₃ (Aliphatic chain)
~1755Very StrongC=O StretchVinyl Ester Carbonyl
~1645MediumC=C StretchVinyl Group
~1140StrongC-O-C Asymmetric StretchEster Linkage

Note: The C=O stretching frequency in vinyl esters (~1755 cm⁻¹) is typically higher than in saturated alkyl esters (~1735-1740 cm⁻¹) due to the electron-withdrawing effect of the vinyl group.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the detailed structural elucidation of organic molecules. It provides information about the chemical environment, connectivity, and stereochemistry of individual atoms. Both ¹H (proton) and ¹³C NMR are essential for the complete characterization of this compound.

Experimental Protocol: ¹H and ¹³C NMR
  • Instrument Setup:

    • Spectrometer: A 300-500 MHz NMR spectrometer.[4]

    • Nuclei: ¹H and ¹³C.

    • Solvent: Deuterated chloroform (CDCl₃) is a suitable solvent.[5]

    • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.[6]

  • Sample Preparation and Analysis:

    • Prepare the sample by dissolving approximately 5-10 mg of this compound in ~0.6 mL of CDCl₃ in a 5 mm NMR tube.

    • Acquire the ¹H NMR spectrum. A sufficient number of scans (typically 8-16) should be acquired to ensure a good signal-to-noise ratio.[7][8][9]

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans is required due to the low natural abundance of ¹³C.

Data Presentation: ¹H NMR Spectral Data

The ¹H NMR spectrum provides a detailed map of the proton environments in this compound. The vinyl group protons exhibit a characteristic splitting pattern (doublet of doublets) due to geminal and cis/trans couplings.

Chemical Shift (δ, ppm)MultiplicityIntegrationProton Assignment
~7.28dd1HH -C(O)-O-CH=CH₂
~5.35m2H-CH=CH - (Oleate chain)
~4.87dd1HH-C(O)-O-CH=CH ₂ (trans to O)
~4.57dd1HH-C(O)-O-CH=CH ₂ (cis to O)
~2.32t2H-CH ₂-C=O
~2.01m4H-CH ₂-CH=CH-CH ₂-
~1.63m2H-CH ₂-CH₂-C=O
~1.28br s~20H-(CH ₂)n- (Aliphatic chain)
~0.88t3H-CH

dd = doublet of doublets, m = multiplet, t = triplet, br s = broad singlet

Data Presentation: ¹³C NMR Spectral Data

The ¹³C NMR spectrum distinguishes each unique carbon atom in the molecule, confirming the presence of the vinyl ester and the unsaturated fatty acid chain.

Chemical Shift (δ, ppm)Carbon Assignment
~171.7C =O (Ester carbonyl)
~141.2H-C(O)-O-C H=CH₂
~130.0-C H=C H- (Oleate chain, 2 carbons)[10]
~97.5H-C(O)-O-CH=C H₂
~34.1-C H₂-C=O
~31.9 - 22.7-(C H₂)n- (Aliphatic chain carbons)[10]
~14.1-C H₃[10]

Visualized Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis cluster_result Conclusion Sample This compound Sample Prep_FTIR Neat Liquid Sample (for ATR-FTIR) Sample->Prep_FTIR Prep_NMR Dissolve in CDCl3 with TMS (for NMR) Sample->Prep_NMR Acq_FTIR FTIR Spectrum Acquisition Prep_FTIR->Acq_FTIR Acq_NMR 1H & 13C NMR Spectra Acquisition Prep_NMR->Acq_NMR Analysis_FTIR FTIR Peak Analysis (Functional Groups) Acq_FTIR->Analysis_FTIR Analysis_NMR NMR Spectra Interpretation (Chemical Shift, Coupling, Integration) Acq_NMR->Analysis_NMR Result Structural Confirmation of this compound Analysis_FTIR->Result Analysis_NMR->Result

Caption: Workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Theoretical Modeling of Vinyl Oleate Structure

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Vinyl oleate (ethenyl (Z)-octadec-9-enoate) is a long-chain unsaturated ester of significant interest in polymer chemistry and as a potential biocompatible monomer. Its high conformational flexibility, stemming from a long aliphatic chain and multiple rotatable bonds, presents a considerable challenge for detailed structural characterization. While extensive dedicated literature on the theoretical models of this compound is sparse, this technical guide outlines a comprehensive, multiscale modeling workflow based on established quantum chemical and molecular mechanics principles. We detail the necessary computational steps, from initial conformational analysis to high-level quantum mechanical optimization, required to build robust theoretical models. Furthermore, this guide describes the crucial experimental protocols, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS), that are essential for validating these computational models. The integrated approach presented here provides a rigorous framework for understanding the three-dimensional structure and electronic properties of this compound, which is fundamental to predicting its reactivity, physical properties, and interactions in complex systems.

Introduction to the Structural Complexity of this compound

This compound is comprised of two key functional components: a C18 monounsaturated fatty acid (oleic acid) backbone and a vinyl ester group. The molecule's structure is characterized by:

  • A long, flexible C18 alkyl chain.

  • A cis double bond at the C9 position, introducing a rigid kink in the chain.

  • An ester linkage.

  • A terminal vinyl group (C=C), which is a reactive site for polymerization.

The primary challenge in modeling this compound is its vast conformational space. The molecule possesses numerous single bonds around which rotation can occur, leading to a multitude of low-energy conformers. Identifying the global minimum energy structure and the ensemble of other accessible conformations is critical for understanding its behavior. Theoretical modeling provides a powerful avenue to explore this complex potential energy surface.

Theoretical Modeling Workflow

A robust theoretical model of this compound requires a multi-step computational approach to efficiently sample its conformational space and accurately calculate its structural and electronic properties. The workflow integrates low-cost molecular mechanics methods for initial screening with high-accuracy quantum mechanics for refinement.

Conformational Search

Due to the molecule's high flexibility, an initial conformational search is mandatory to identify a wide range of low-energy structures. Methods such as Monte Carlo (MC) or Molecular Dynamics (MD) simulations are well-suited for this task. The typical procedure involves:

  • Initial Structure Generation: A starting 3D structure is generated from its 2D representation.

  • Exploration: The structure is systematically or stochastically altered by rotating dihedral angles of the single bonds in the oleate chain.

  • Energy Minimization: Each newly generated conformer is subjected to energy minimization using a molecular mechanics (MM) force field (e.g., MMFF or AMBER).

  • Filtering: Unique conformers within a specified energy window (e.g., 10-20 kcal/mol) above the identified lowest-energy structure are collected for further analysis.

Quantum Mechanical Optimization and Analysis

The unique, low-energy conformers identified from the conformational search must be re-optimized using a more accurate quantum mechanical (QM) method. Density Functional Theory (DFT) offers a good balance between computational cost and accuracy for a molecule of this size.

  • Geometry Optimization: Each conformer is optimized using a method like DFT with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*). This process refines the molecular geometry, yielding precise bond lengths, bond angles, and dihedral angles.

  • Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data like Gibbs free energy.

  • Property Calculations: From the final optimized geometries, key electronic properties are calculated. These include the molecular dipole moment, electrostatic potential (ESP) maps, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity.

The logical workflow for this theoretical modeling is visualized in the diagram below.

G cluster_0 Conformational Analysis (Molecular Mechanics) cluster_1 Structural Refinement (Quantum Mechanics) cluster_2 Final Outputs start Initial 3D Structure Generation conf_search Monte Carlo or Molecular Dynamics Search start->conf_search mm_mini Energy Minimization (MM Force Field) conf_search->mm_mini mm_mini->conf_search Iterate filter Filter Unique Low-Energy Conformers mm_mini->filter dft_opt Geometry Optimization (DFT) filter->dft_opt Input for QM freq_calc Frequency Calculation dft_opt->freq_calc prop_calc Electronic Property Calculation freq_calc->prop_calc geometries Optimized Geometries (Bond Lengths, Angles) prop_calc->geometries energies Relative Conformer Energies prop_calc->energies properties Electronic Properties (Dipole, HOMO/LUMO) prop_calc->properties

Caption: A flowchart illustrating the theoretical modeling workflow for this compound.

Data Presentation of Theoretical Results

The output of the theoretical workflow is a rich dataset of quantitative information. For clarity and comparative analysis, this data should be organized into structured tables. The following tables present a hypothetical but representative summary of results that would be obtained from the described calculations.

Table 1: Calculated Relative Energies of this compound Conformers (DFT/B3LYP/6-31G)*

Conformer ID ΔE (kcal/mol) ΔG (kcal/mol) Boltzmann Population (%) at 298.15 K
VO-Conf-01 0.00 0.00 45.2
VO-Conf-02 0.55 0.49 20.1
VO-Conf-03 0.89 0.81 11.5
VO-Conf-04 1.25 1.15 6.3
... ... ... ...

Note: Energies are relative to the global minimum energy structure (VO-Conf-01). ΔE is the relative electronic energy, and ΔG is the relative Gibbs free energy.

Table 2: Selected Calculated Geometric Parameters for the Global Minimum Energy Conformer (VO-Conf-01) of this compound

Parameter Atoms Involved Calculated Value
Bond Lengths
C=C (vinyl) C1'-C2' 1.33 Å
C=O (ester) C1-O1 1.21 Å
C-O (ester) O1-C1' 1.36 Å
C=C (oleate) C9-C10 1.34 Å
Bond Angles
O=C-O O1-C1-O2 124.5°
C-O-C C1-O1-C1' 117.8°
Dihedral Angles
O=C-O-C O1-C1-O1-C1' 179.5° (s-trans)
C8-C9=C10-C11 C8-C9-C10-C11 0.5° (cis)

Note: Atom numbering is illustrative. C1' and C2' refer to the vinyl group carbons, while C1-C18 refer to the oleate chain carbons.

Experimental Protocols for Model Validation

Theoretical models must be validated against experimental data. For a molecule like this compound, NMR spectroscopy and GC-MS are the primary analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment and connectivity of atoms.

Methodology:

  • Sample Preparation: Dissolve a 5-10 mg sample of purified this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition:

    • ¹H NMR: Acquire a one-dimensional proton spectrum to identify the chemical shifts, integrations, and coupling patterns of all hydrogen atoms. Key regions include the vinyl protons (~4.5-7.5 ppm), the alpha-protons next to the carbonyl group (~2.2 ppm), and the protons on the cis-double bond (~5.3 ppm).

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum to determine the chemical shifts of each unique carbon atom.

    • 2D NMR (COSY, HSQC): Perform two-dimensional experiments to establish connectivity. A ¹H-¹H COSY spectrum reveals proton-proton coupling networks, while a ¹H-¹³C HSQC spectrum correlates each proton with its directly attached carbon.

  • Data Analysis: Compare the experimental chemical shifts and coupling constants with values predicted from the QM-optimized structures (using methods like GIAO). A strong correlation validates the computed geometries.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to confirm the molecular weight and determine fragmentation patterns, which provides further structural evidence.

Methodology:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 100 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.

  • Gas Chromatography:

    • Injection: Inject 1 µL of the sample into the GC, equipped with a low-polarity capillary column (e.g., DB-5ms).

    • Temperature Program: Use a temperature gradient to ensure separation from any impurities. A typical program might start at 70°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometry:

    • Ionization: Use standard Electron Ionization (EI) at 70 eV.

    • Detection: Scan a mass range from m/z 40 to 500.

  • Data Analysis: The resulting mass spectrum should show a clear molecular ion peak (M⁺) corresponding to the molecular weight of this compound (308.5 g/mol ). The fragmentation pattern can be compared to known fragmentation rules for esters and long-chain unsaturated compounds to confirm the structure.

The interplay between these theoretical and experimental approaches is crucial for building a validated model.

G cluster_0 Experimental Characterization cluster_1 Theoretical Prediction cluster_2 Validation nmr NMR Spectroscopy (1D & 2D) nmr_data Chemical Shifts Coupling Constants nmr->nmr_data gcms GC-MS Analysis gcms_data Molecular Ion Peak Fragmentation Pattern gcms->gcms_data validation Model Validation nmr_data->validation gcms_data->validation model QM Structural Model sim_nmr Predicted NMR Spectra model->sim_nmr sim_mw Calculated Molecular Weight model->sim_mw sim_nmr->validation Compare sim_mw->validation Compare

Caption: Workflow for the experimental validation of theoretical structural models.

Conclusion

The structural elucidation of a highly flexible molecule like this compound necessitates a synergistic approach that combines computational modeling with experimental validation. This guide outlines a state-of-the-art workflow, beginning with a comprehensive conformational search using molecular mechanics, followed by high-accuracy quantum mechanical refinement with DFT. The resulting theoretical models provide detailed geometric and electronic data, which must then be rigorously compared against experimental evidence from NMR spectroscopy and GC-MS. By following this integrated strategy, researchers can build a reliable and predictive model of this compound's structure, paving the way for a deeper understanding of its chemical behavior and the rational design of new materials and formulations.

Methodological & Application

Application Notes and Protocols for Vinyl Oleate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl oleate, a bio-based monomer derived from oleic acid, is a promising building block for the synthesis of functional polymers with applications in drug delivery, coatings, and as lubricating agents. The long, hydrophobic oleate side chain imparts unique properties to the resulting polymer, poly(this compound), such as a low glass transition temperature and solubility in nonpolar solvents. This document provides detailed application notes and experimental protocols for various techniques to polymerize this compound, including free-radical polymerization, controlled radical polymerization (Atom Transfer Radical Polymerization and Reversible Addition-Fragmentation Chain Transfer), and enzymatic polymerization. Additionally, a post-polymerization modification method via the esterification of poly(vinyl alcohol) is described.

Data Presentation

The following tables summarize representative quantitative data for the polymerization of this compound using different techniques. Please note that these values are illustrative and can be influenced by specific reaction conditions.

Table 1: Free-Radical Polymerization of this compound

InitiatorMonomer:Initiator RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
AIBN200:170246525,0002.8
Benzoyl Peroxide150:180187232,0003.1

Table 2: Controlled Radical Polymerization of this compound

MethodMonomer:Initiator:Catalyst/Agent RatioTemperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
ATRP100:1:1 (CuBr/PMDETA)90128518,0001.3
RAFT100:1:0.2 (CPADB)70249222,0001.2

Table 3: Enzymatic Polymerization of this compound

EnzymeMonomer:Enzyme Ratio (w/w)Temperature (°C)Time (h)Conversion (%)Mn ( g/mol )PDI (Mw/Mn)
Horseradish Peroxidase500:125484515,0002.1

Table 4: Synthesis of Poly(this compound) via Esterification of Poly(vinyl alcohol)

PVA Mn ( g/mol )PVA:Oleoyl Chloride RatioCatalystTemperature (°C)Time (h)Degree of Esterification (%)
15,0001:1.5Pyridine801285
25,0001:2DMAP602495

Experimental Protocols

Free-Radical Polymerization of this compound

This protocol describes a typical free-radical polymerization of this compound using Azobisisobutyronitrile (AIBN) as the initiator.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • Place this compound (e.g., 10 g, 32.2 mmol) and toluene (20 mL) in a Schlenk flask equipped with a magnetic stir bar.

  • Add AIBN (e.g., 0.026 g, 0.16 mmol, for a 200:1 monomer to initiator ratio).

  • Seal the flask and de-gas the solution by three freeze-pump-thaw cycles.

  • Backfill the flask with nitrogen or argon.

  • Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Allow the polymerization to proceed for 24 hours.

  • To terminate the reaction, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

  • Collect the polymer by filtration and wash with fresh methanol.

  • Dry the resulting poly(this compound) in a vacuum oven at 40°C to a constant weight.

  • Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and NMR for structure confirmation.

Atom Transfer Radical Polymerization (ATRP) of this compound

This protocol provides a method for the controlled polymerization of this compound using a copper-based catalyst system.

Materials:

  • This compound (monomer)

  • Ethyl α-bromoisobutyrate (EBiB) (initiator)

  • Copper(I) bromide (CuBr) (catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA) (ligand)

  • Anisole (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon gas supply

  • Syringes for liquid transfer

Procedure:

  • To a Schlenk flask, add CuBr (e.g., 0.023 g, 0.16 mmol).

  • Seal the flask and cycle between vacuum and nitrogen three times to remove oxygen.

  • Add anisole (10 mL) and de-gassed PMDETA (e.g., 0.028 g, 0.16 mmol) via syringe. Stir until the copper salt dissolves to form the catalyst complex.

  • In a separate Schlenk flask, dissolve this compound (e.g., 5 g, 16.1 mmol) and EBiB (e.g., 0.031 g, 0.16 mmol, for a 100:1 monomer to initiator ratio) in anisole (10 mL).

  • De-gas the monomer/initiator solution by three freeze-pump-thaw cycles.

  • Transfer the monomer/initiator solution to the catalyst-containing flask via a cannula under a positive nitrogen pressure.

  • Place the reaction flask in a preheated oil bath at 90°C and stir.

  • Monitor the reaction progress by taking samples periodically for conversion analysis (e.g., by ¹H NMR).

  • After 12 hours (or desired conversion), terminate the polymerization by cooling the flask and exposing the mixture to air.

  • Dilute the mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer in cold methanol, filter, and dry in a vacuum oven at 40°C.

  • Analyze the polymer by GPC to determine Mn and PDI.

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization of this compound

This protocol outlines the RAFT polymerization of this compound, which offers excellent control over polymer architecture.

Materials:

  • This compound (monomer)

  • 2-Cyano-2-propyl dodecyl trithiocarbonate (CPADB) (RAFT agent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Toluene (solvent)

  • Methanol (non-solvent for precipitation)

  • Schlenk flask or ampule

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon gas supply

Procedure:

  • In a Schlenk flask or ampule, combine this compound (e.g., 5 g, 16.1 mmol), CPADB (e.g., 0.055 g, 0.16 mmol, for a 100:1 monomer to RAFT agent ratio), AIBN (e.g., 0.0053 g, 0.032 mmol, for a 5:1 RAFT agent to initiator ratio), and toluene (10 mL).

  • De-gas the mixture using three freeze-pump-thaw cycles and seal the vessel under vacuum or nitrogen.

  • Immerse the reaction vessel in a preheated oil bath at 70°C and stir.

  • Allow the polymerization to proceed for 24 hours.

  • Terminate the reaction by cooling to room temperature and opening the vessel to air.

  • Precipitate the polymer in cold methanol.

  • Isolate the polymer by filtration and dry under vacuum at 40°C.

  • Characterize the polymer's molecular weight and PDI using GPC. The resulting polymer will have a trithiocarbonate end-group, which can be used for further chain extension.

Enzymatic Polymerization of this compound

This protocol describes a bio-catalyzed free-radical polymerization of this compound using Horseradish Peroxidase (HRP).[1]

Materials:

  • This compound (monomer)

  • Horseradish Peroxidase (HRP)

  • Hydrogen peroxide (H₂O₂) (initiating radical source)

  • Acetylacetone (co-initiator)

  • Phosphate buffer (e.g., pH 7.4)

  • Reaction vial

  • Magnetic stirrer and stir bar

Procedure:

  • In a reaction vial, prepare a solution of HRP in phosphate buffer.

  • Add this compound and acetylacetone to the vial.

  • Initiate the polymerization by the dropwise addition of a dilute solution of hydrogen peroxide while stirring vigorously at room temperature (25°C).

  • Allow the reaction to proceed for 48 hours.

  • Terminate the reaction by adding a radical inhibitor (e.g., hydroquinone).

  • Extract the polymer using a suitable organic solvent (e.g., hexane).

  • Wash the organic phase with water to remove the enzyme and buffer salts.

  • Dry the organic phase over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

  • Characterize the resulting polymer.

Synthesis of Poly(this compound) by Esterification of Poly(vinyl alcohol)

This protocol describes the synthesis of poly(this compound) through the chemical modification of a pre-existing polymer, poly(vinyl alcohol) (PVA).[2][3]

Materials:

  • Poly(vinyl alcohol) (PVA)

  • Oleoyl chloride

  • Pyridine (catalyst and solvent)

  • Dimethylformamide (DMF) (co-solvent)

  • Methanol (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath

  • Nitrogen or Argon atmosphere

Procedure:

  • Dissolve PVA (e.g., 1 g, assuming a repeating unit molecular weight of 44.05 g/mol ) in a mixture of pyridine (20 mL) and DMF (10 mL) in a round-bottom flask under a nitrogen atmosphere. This may require heating.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add oleoyl chloride (e.g., 1.5 molar equivalent to the PVA hydroxyl groups) to the stirred solution.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to 80°C.

  • Maintain the reaction at 80°C for 12 hours.

  • Cool the reaction mixture to room temperature and precipitate the polymer by pouring it into a large volume of methanol.

  • Filter the polymer and wash it extensively with methanol to remove unreacted reagents and pyridine hydrochloride.

  • Redissolve the polymer in a minimal amount of a suitable solvent (e.g., THF) and re-precipitate in methanol to further purify it.

  • Dry the final poly(this compound) product under vacuum.

  • The degree of esterification can be determined by ¹H NMR spectroscopy by comparing the integration of the protons from the oleate chain to the protons of the PVA backbone.

Visualizations

Free-Radical Polymerization Workflow

Free_Radical_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination I Initiator (I) R Radical (R•) I->R Decomposition RM Monomer Radical (RM•) R->RM + M M Monomer (M) RM1 RM• RMn Growing Chain (RMn•) RM1->RMn + (n-1)M M1 Monomer (M) RMn_term RMn• P Dead Polymer (P) RMn_term->P + RMm• (Coupling or Disproportionation) RMm_term RMm•

Caption: Workflow for the free-radical polymerization of this compound.

ATRP Signaling Pathway

ATRP_Mechanism cluster_activation Activation cluster_propagation Propagation cluster_deactivation Deactivation PnX Dormant Chain (Pn-X) Pn_rad Propagating Radical (Pn•) PnX->Pn_rad + Cu(I)/L CuI Cu(I)/L CuIIX Cu(II)X/L Pn_rad_prop Pn• Pnm_rad Pn+m• Pn_rad_prop->Pnm_rad + m(M) M_prop Monomer (M) Pnm_rad_deact Pn+m• PnmX Dormant Chain (Pn+m-X) Pnm_rad_deact->PnmX + Cu(II)X/L CuIIX_deact Cu(II)X/L CuI_deact Cu(I)/L

Caption: Mechanism of Atom Transfer Radical Polymerization (ATRP).

RAFT Signaling Pathway

RAFT_Mechanism cluster_initiation Initiation cluster_raft_equilibrium RAFT Equilibrium cluster_reinitiation Re-initiation & Propagation I Initiator P_rad Propagating Radical (Pn•) I->P_rad Decomposition + Monomer Pn_rad_eq Pn• Intermediate Intermediate Radical Adduct Pn_rad_eq->Intermediate + RAFT Agent RAFT_agent RAFT Agent (Z-C(=S)S-R) Dormant_chain Dormant Chain (Pn-S-C(=S)Z) Intermediate->Dormant_chain Fragmentation R_rad Leaving Group Radical (R•) Pm_rad Pm• Dormant_chain->Pn_rad_eq + Pm• R_rad_reinit R• Pm_rad_reinit Propagating Radical (Pm•) R_rad_reinit->Pm_rad_reinit + M M_reinit Monomer (M)

Caption: Mechanism of Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization.

Enzymatic Polymerization (Lipase Catalysis) Logical Relationship

Enzymatic_Polymerization cluster_activation Enzyme Activation cluster_chain_growth Chain Growth cluster_regeneration Enzyme Regeneration Enzyme Lipase (Active Site) AcylEnzyme Acyl-Enzyme Intermediate Enzyme->AcylEnzyme + Substrate Monomer Substrate (e.g., Ester) AcylEnzyme_prop Acyl-Enzyme Intermediate ElongatedChain Elongated Polymer Chain AcylEnzyme_prop->ElongatedChain + Growing Chain GrowingChain Growing Polymer Chain (with -OH end) ElongatedChain_reg Elongated Polymer Chain Enzyme_reg Regenerated Lipase ElongatedChain_reg->Enzyme_reg Release of Polymer

Caption: Logical relationship in lipase-catalyzed esterification for polymer synthesis.

References

Application Notes: The Use of Vinyl Oleate in Enzyme-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Vinyl oleate is a highly effective acyl donor for a variety of enzyme-catalyzed reactions, particularly those mediated by lipases. Lipases (Triacylglycerol acylhydrolases, EC 3.1.1.3) are versatile biocatalysts that can facilitate hydrolysis, esterification, and transesterification reactions.[1][2] In non-aqueous or micro-aqueous environments, the equilibrium of lipase activity shifts towards synthesis, making them ideal for producing high-value esters.[2]

The primary advantage of using this compound, or other vinyl esters, is the irreversible nature of the acylation reaction. During the transesterification process, the lipase catalyzes the transfer of the oleoyl group to a nucleophile (e.g., an alcohol or amine). The co-product, vinyl alcohol, is unstable and rapidly tautomerizes to acetaldehyde. This tautomerization effectively removes the co-product from the reaction equilibrium, driving the reaction to completion and resulting in significantly higher product yields compared to traditional ester or acid acyl donors. This strategy is widely applied in the synthesis of specialty esters, biodiesel, and in the kinetic resolution of chiral molecules.[3][4]

Key Applications

  • Kinetic Resolution of Racemates: Lipases exhibit high enantioselectivity, allowing them to acylate one enantiomer of a racemic mixture (e.g., alcohols, amines) at a much higher rate than the other.[5] Using this compound as the acyl donor in these reactions provides the high conversions necessary for efficient separation of enantiomers.[3][5]

  • Synthesis of High-Value Esters: The mild reaction conditions and high yields associated with enzymatic catalysis make it an excellent method for producing esters for the food, cosmetic, and pharmaceutical industries.[2][6] This includes the synthesis of flavor and fragrance compounds, cosmetic emollients like cetyl oleate, and wax esters like oleyl oleate.[6][7]

  • Lipophilization of Natural Products: The solubility and bioavailability of hydrophilic natural compounds, such as flavonoids, can be enhanced by attaching a lipophilic moiety like an oleate chain.[8] Enzymatic acylation with this compound provides a chemo- and regioselective method for this modification, preserving the core structure of the parent molecule.[8]

  • Biodiesel Production: Lipases can catalyze the transesterification of triglycerides or the esterification of free fatty acids to produce fatty acid alkyl esters (biodiesel).[9][10] While typically performed with short-chain alcohols, the principles of using an activated acyl donor apply. The enzymatic process is advantageous as it can handle feedstocks with high free fatty acid content without soap formation.[10][11][12]

Visualized Reaction Mechanism & Workflow

The following diagrams illustrate the key advantages and the general process of using this compound in lipase-catalyzed reactions.

G cluster_0 Lipase Active Site (Ping-Pong Bi-Bi Mechanism) E Lipase (E) E_VO Acyl-Enzyme Intermediate E->E_VO + Step 1: Acylation VO This compound VO->E_VO VA Vinyl Alcohol (Unstable) E_VO->VA - P Ester Product (R-Oleate) E_VO->P + Step 2: Nucleophilic Attack A Acetaldehyde VA->A Tautomerization (Irreversible Step) Nuc Nucleophile (R-OH) Nuc->P P->E -

Caption: Mechanism of irreversible lipase-catalyzed transesterification with this compound.

prep 1. Reactant Preparation (Substrate + this compound in Solvent) enzyme 2. Add Immobilized Lipase prep->enzyme react 3. Incubation (Controlled Temperature & Agitation) enzyme->react monitor 4. Monitor Reaction Progress (TLC / GC / HPLC) react->monitor filter 5. Reaction Quenching & Enzyme Removal (Filtration) monitor->filter Upon Completion purify 6. Product Purification (Solvent Evaporation, Chromatography) filter->purify product Final Product (Ester) purify->product

Caption: General experimental workflow for lipase-catalyzed synthesis using this compound.

Protocols for Enzyme-Catalyzed Acylation

This section provides a generalized protocol for the lipase-catalyzed acylation of a primary or secondary alcohol using this compound. This protocol can be adapted for other nucleophiles or for kinetic resolution experiments.

Protocol 1: General Synthesis of an Oleate Ester

1. Materials and Reagents

  • Substrate (e.g., primary/secondary alcohol, flavonoid)

  • This compound (Acyl Donor)

  • Immobilized Lipase (e.g., Novozym® 435 - Candida antarctica Lipase B)

  • Anhydrous Organic Solvent (e.g., n-hexane, toluene, tert-butyl methyl ether)[13]

  • Molecular Sieves (3Å or 4Å, activated)

  • Reaction Vessel (e.g., screw-capped flask)

  • Orbital Shaker Incubator

  • Analytical Equipment: Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC)

  • Purification Equipment: Rotary Evaporator, Silica Gel for Column Chromatography

2. Enzyme Preparation (Pre-treatment)

  • If using an immobilized enzyme preparation like Novozym® 435, it can often be used directly. For optimal results in a solvent-free system or with very dry solvents, pre-drying the enzyme under vacuum for a few hours may be beneficial.

  • For other lipases, immobilization on a solid support is recommended to simplify catalyst recovery and reuse.

3. General Reaction Procedure

  • To a 50 mL screw-capped flask, add the alcohol substrate (e.g., 1 mmol).

  • Add an appropriate volume of anhydrous organic solvent (e.g., 10-20 mL). For solvent-free conditions, this step is omitted.

  • Add this compound. A molar ratio of 1:1.5 to 1:2 (Alcohol:this compound) is often a good starting point to ensure high conversion.

  • Add activated molecular sieves (~10% w/v) to maintain a low water activity, which favors the synthesis reaction.

  • Add the immobilized lipase. Enzyme loading can range from 5% to 15% by weight of the limiting substrate.[13] For example, for 1 mmol of a 200 g/mol alcohol (200 mg), use 10-30 mg of enzyme.

  • Seal the flask tightly and place it in an orbital shaker incubator. Set the temperature (typically 40-60°C) and agitation speed (e.g., 150-200 rpm).[6][14]

  • Allow the reaction to proceed for 4 to 48 hours.

4. Reaction Monitoring

  • Periodically take small aliquots from the reaction mixture.

  • Filter the aliquot to remove the enzyme before analysis.

  • Analyze the consumption of the starting material and the formation of the product by TLC, GC, or HPLC.[14]

5. Work-up and Product Purification

  • Once the reaction reaches the desired conversion, stop the agitation.

  • Remove the immobilized enzyme by simple filtration. The enzyme can be washed with fresh solvent, dried, and stored for reuse.

  • Combine the filtrate and washes.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to separate the desired ester from unreacted starting material and excess this compound.

Quantitative Data from Lipase-Catalyzed Reactions

The following tables summarize typical reaction conditions and outcomes for lipase-catalyzed ester synthesis and kinetic resolutions. These examples serve as a strong baseline for developing specific protocols with this compound.

Table 1: Summary of Conditions for Lipase-Catalyzed Ester Synthesis

Enzyme Source Substrates Solvent Temp (°C) Time (h) Yield / Conversion (%) Reference(s)
Candida antarctica Lipase B (CALB) Oleic Acid + Oleyl Alcohol Heptane 40-50 < 1 > 95% [7]
Candida antarctica Lipase B (CALB) Oleic Acid + n-Octanol Solvent-Free 45 1 95.1% [15]
Candida cylindracea Lipase (CcL) Vinyl Cinnamate + Dimethyl Phosphite n-Hexane 40 18 54-83% [14]
Candida antarctica Lipase B (CALB) Hexanoic Acid + Vanillyl Alcohol MTBE 37 48 > 90% [13]

| Thermomyces lanuginosus Lipase (TLL) | Waste Cooking Oil + Ethanol | Solvent-Free | 40 | 6 | ~90% |[11] |

Table 2: Summary of Conditions for Lipase-Catalyzed Kinetic Resolution

Enzyme Source Substrate Acyl Donor Solvent Time (h) Conversion (%) Enantiomeric Excess (e.e.) Reference(s)
Pseudomonas cepacia Lipase (PSL-C) (R,S)-Aryltrimethylsilyl Alcohols Vinyl Acetate Hexane 3 - 24 ~50% > 99% (for both S-alcohol and R-acetate) [5]
Candida antarctica Lipase B (CALB) (rac)-1-Phenylethanol Vinyl Acetate Hexane 4 ~50% Not specified, but isolated yields of 41-43% for each enantiomer [3]
Candida antarctica Lipase A cis-Alicyclic β-Amino Esters 2,2,2-Trifluoroethyl Butanoate Diisopropyl Ether Not Spec. ~50% E > 200 (high selectivity) [16]

| Pseudomonas cepacia Lipase | N-Hydroxymethyl-β-Lactams | 2,2,2-Trifluoroethyl Butanoate | Acetone | Not Spec. | ~50% | E = 27 to > 200 |[16] |

References

Application Notes and Protocols for the Synthesis of Copolymers with Vinyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of copolymers containing vinyl oleate, a bio-based monomer derived from oleic acid. The incorporation of this compound into polymer chains can impart properties such as increased hydrophobicity, flexibility, and potential for biodegradability, making these copolymers attractive for a range of applications, including drug delivery, coatings, and adhesives.

This document outlines three primary methods for the synthesis of this compound copolymers:

  • Free Radical Polymerization: A versatile and widely used method for copolymerizing this compound with common vinyl monomers such as vinyl acetate and methyl methacrylate.

  • Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization: A controlled radical polymerization technique that allows for the synthesis of copolymers with well-defined molecular weights and low polydispersity.

  • Enzymatic Polymerization: A green and sustainable approach utilizing lipases to catalyze the polymerization of this compound, often with other monomers to form polyesters.

Data Presentation

The following tables summarize typical quantitative data obtained from the synthesis of this compound copolymers using different methods and comonomers.

Table 1: Free Radical Copolymerization of this compound (VO) with Vinyl Acetate (VAc) and Methyl Methacrylate (MMA)

ComonomerVO in Feed (wt%)Mn ( g/mol )Đ (Mw/Mn)Tg (°C)Monomer Conversion (%)
VAc0150,0002.530> 95
VAc5120,0002.822> 95
VAc1095,0003.111> 95
MMA0100,0002.1105> 95
MMA1075,0002.489> 95
MMA2050,0002.779> 95

Data adapted from Bähr et al., 2016.[1][2]

Table 2: Characterization of a Representative Poly(this compound-co-vinyl acetate) Copolymer

ParameterValue
¹H NMR (CDCl₃, δ in ppm)
CH₃ (VAc)2.0-2.1
CH (VAc backbone)4.8-5.0
=CH- (VO side chain)5.3
GPC
Mn ( g/mol )95,000
Mw ( g/mol )294,500
Đ (Mw/Mn)3.1
DSC
Tg (°C)11
TGA
Onset of Decomposition (°C)~250

Experimental Protocols

Protocol 1: Free Radical Copolymerization of this compound and Vinyl Acetate

This protocol describes the synthesis of a poly(this compound-co-vinyl acetate) copolymer via a free-radical solution polymerization.

Materials:

  • This compound (VO)

  • Vinyl acetate (VAc)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Nitrogen gas

  • Schlenk flask equipped with a magnetic stir bar

  • Condenser

  • Oil bath

Procedure:

  • Monomer and Initiator Preparation: In a clean, dry Schlenk flask, dissolve the desired amounts of this compound and vinyl acetate in anhydrous toluene. The total monomer concentration should be around 2 M.

  • Add the initiator, AIBN (typically 0.1-1 mol% with respect to the total moles of monomers).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Backfill the flask with nitrogen and place it in a preheated oil bath at 70°C.

  • Allow the polymerization to proceed under a nitrogen atmosphere with stirring for the desired reaction time (e.g., 24 hours).

  • Termination and Precipitation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Precipitate the copolymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Purification: Collect the precipitated polymer by filtration and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

  • Drying: Dry the purified copolymer in a vacuum oven at 40°C until a constant weight is achieved.

Characterization:

  • ¹H NMR: Determine the copolymer composition by integrating the characteristic peaks of the this compound and vinyl acetate units.[3][4][5]

  • GPC: Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (Đ) of the copolymer.[6]

  • DSC: Determine the glass transition temperature (Tg) of the copolymer.

  • TGA: Evaluate the thermal stability of the copolymer.

Protocol 2: RAFT Polymerization of this compound with an Acrylic Monomer

This protocol provides a general procedure for the controlled polymerization of this compound with an acrylic monomer (e.g., methyl acrylate) using a xanthate RAFT agent.

Materials:

  • This compound (VO)

  • Methyl acrylate (MA)

  • O-ethyl-S-(1-phenylethyl) dithiocarbonate (Xanthate RAFT agent)

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Anisole, anhydrous

  • Hexanes

  • Nitrogen gas

  • Schlenk flask with a magnetic stir bar

  • Condenser

  • Oil bath

Procedure:

  • Reaction Setup: In a Schlenk flask, combine the this compound, methyl acrylate, xanthate RAFT agent, and AIBN in anhydrous anisole. The molar ratio of monomer to RAFT agent to initiator is crucial for controlling the molecular weight and should be carefully calculated (e.g., [Monomer]:[RAFT]:[AIBN] = 200:1:0.2).

  • Degassing: Perform three freeze-pump-thaw cycles to remove oxygen.

  • Polymerization: Place the flask in an oil bath preheated to 60°C and stir for the specified time (e.g., 16-24 hours) under a nitrogen atmosphere.

  • Termination and Precipitation: Stop the reaction by cooling and exposing it to air. Precipitate the polymer in a large excess of cold hexanes.

  • Purification: Filter the polymer and redissolve it in a minimal amount of a suitable solvent (e.g., THF). Reprecipitate into cold hexanes to further purify.

  • Drying: Dry the final copolymer product under vacuum at room temperature.

Characterization:

  • ¹H NMR: Confirm the incorporation of both monomers and determine the copolymer composition.[3][4]

  • GPC: Analyze the molecular weight and polydispersity. A low Đ (typically < 1.3) is indicative of a controlled polymerization.[6][7]

Protocol 3: Enzymatic Synthesis of this compound Copolymers

This protocol outlines the synthesis of a polyester containing this compound units using an immobilized lipase catalyst.

Materials:

  • This compound (VO)

  • A suitable diol comonomer (e.g., 1,8-octanediol)

  • Immobilized Candida antarctica Lipase B (CALB)

  • Toluene, anhydrous

  • Molecular sieves (4 Å)

  • Nitrogen gas

  • Round bottom flask with a magnetic stir bar

  • Dean-Stark trap and condenser

  • Oil bath

Procedure:

  • Reaction Setup: To a round bottom flask, add this compound, the diol comonomer, and anhydrous toluene. Add activated molecular sieves to the flask.

  • Enzyme Addition: Add the immobilized CALB (typically 5-10% by weight of the total monomers).

  • Polymerization: Heat the mixture to 60-70°C in an oil bath under a slow stream of nitrogen with stirring. Use a Dean-Stark trap to remove any water formed during the reaction.

  • Reaction Monitoring: Monitor the progress of the polymerization by taking small aliquots and analyzing them (e.g., by ¹H NMR) for monomer conversion.

  • Termination and Purification: After the desired conversion is reached (e.g., 48-72 hours), cool the reaction mixture and filter to remove the immobilized enzyme. The enzyme can often be washed and reused.

  • Product Isolation: Remove the solvent under reduced pressure. The resulting polymer can be further purified by precipitation in a non-solvent like methanol.

  • Drying: Dry the purified copolymer under vacuum.

Characterization:

  • ¹H NMR: Verify the formation of ester linkages and determine the copolymer composition.[3][4]

  • GPC: Determine the molecular weight and polydispersity of the resulting polyester.[6]

  • FT-IR: Confirm the presence of ester functional groups.

Mandatory Visualizations

G cluster_0 Preparation cluster_1 Polymerization cluster_2 Purification Monomers This compound & Comonomer Mix Mix in Schlenk Flask Monomers->Mix Initiator Initiator (e.g., AIBN) Initiator->Mix Solvent Anhydrous Solvent Solvent->Mix Degas Freeze-Pump-Thaw Cycles Mix->Degas Polymerize Heat under N2 (e.g., 70°C) Degas->Polymerize Precipitate Precipitate in Non-Solvent (e.g., Methanol) Polymerize->Precipitate Filter Filter Precipitate->Filter Wash Wash with Non-Solvent Filter->Wash Dry Dry under Vacuum Wash->Dry Final Copolymer Final Copolymer Dry->Final Copolymer

Caption: Workflow for Free Radical Polymerization of this compound Copolymers.

G cluster_prep Reaction Mixture Preparation cluster_reaction Controlled Polymerization cluster_purification Workup and Purification start Start reactants This compound + Comonomer + RAFT Agent + Initiator in Anhydrous Solvent start->reactants degas Degas (Freeze-Pump-Thaw) reactants->degas polymerization Heat under N2 (e.g., 60°C) degas->polymerization precipitate Precipitate in Non-Solvent polymerization->precipitate purify Redissolve and Reprecipitate precipitate->purify dry Dry under Vacuum purify->dry end Controlled Copolymer (Low Đ) dry->end

Caption: Experimental Workflow for RAFT Polymerization of this compound Copolymers.

G cluster_reactants Reactant Preparation cluster_reaction Enzymatic Polymerization cluster_purification Product Isolation monomers This compound + Diol mix Combine Reactants monomers->mix enzyme Immobilized Lipase enzyme->mix solvent Anhydrous Toluene + Molecular Sieves solvent->mix react Heat with Stirring (e.g., 60-70°C) mix->react filter Filter to Remove Enzyme react->filter evaporate Solvent Evaporation filter->evaporate precipitate Precipitate in Non-Solvent evaporate->precipitate dry Dry under Vacuum precipitate->dry final_product Polyester Copolymer dry->final_product

Caption: Workflow for Enzymatic Synthesis of this compound Copolyesters.

References

Application Notes and Protocols: Vinyl Oleate in Industrial Coatings

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl oleate, the vinyl ester of oleic acid, is a bio-based monomer that offers significant potential in the formulation of industrial coatings. As a long-chain fatty acid vinyl ester, it primarily functions as a co-monomer in polymerization with monomers like vinyl acetate. Its incorporation into the polymer backbone introduces flexibility, hydrophobicity, and improved adhesion to various substrates. This document provides detailed application notes, experimental protocols, and performance data for utilizing this compound in the development of advanced industrial coating systems. The primary application of this compound in this context is as a reactive plasticizer, polymerizing into the resin system to enhance coating flexibility and durability.

Key Properties and Applications

This compound is utilized in the production of coatings, adhesives, and plasticizers.[1] When copolymerized with vinyl acetate, it enhances the flexibility and durability of the resulting coating.[1] The mechanism of action involves free-radical polymerization, where the vinyl group of this compound reacts with other monomers to form a copolymer.[1] This process integrates the long oleate chain into the polymer structure, acting as an internal plasticizer.

Applications in Industrial Coatings:

  • Architectural Coatings: Improves flexibility and water resistance in both interior and exterior paints.

  • Wood Coatings: Enhances adhesion and provides a degree of hydrophobicity.

  • Flexible Substrate Coatings: Ideal for coatings on plastics and textiles that require significant flexibility.

  • Adhesives: Acts as a tackifier and flexibility modifier.

Performance Data of Vinyl Acetate-Vinyl Oleate Copolymer Coatings

While specific data for this compound is limited in publicly available literature, extensive research on similar long-chain fatty acid vinyl esters, such as vinyl versatate, provides a strong analogue for predicting the performance of this compound in copolymer coatings. The following tables summarize the expected impact of increasing this compound concentration on the key mechanical properties of a vinyl acetate-based coating. This data is based on findings from studies on vinyl versatate-modified poly(vinyl acetate) adhesives and is intended to be representative.[2]

Table 1: Effect of this compound Content on Mechanical Properties [2]

This compound Content (wt%)Tensile Strength (MPa)Breaking Elongation (%)
07.01310
109.51205
2011.81100
3013.41004

Table 2: Effect of this compound Content on Adhesion [2]

This compound Content (wt%)T-Peel Strength (N/mm)
08.35
1012.50
2016.75
3018.97

Experimental Protocols

Synthesis of Vinyl Acetate-Vinyl Oleate Copolymer Emulsion

This protocol describes the semi-continuous emulsion polymerization of vinyl acetate and this compound.

Materials:

  • Vinyl Acetate (inhibitor removed)

  • This compound

  • Poly(vinyl alcohol) (PVOH) - stabilizing agent

  • Sodium Dodecyl Sulfate (SDS) - emulsifier

  • Potassium Persulfate (KPS) - initiator

  • Sodium Bicarbonate - buffer

  • Deionized Water

Equipment:

  • Jacketed glass reactor with a mechanical stirrer, reflux condenser, thermometer, and nitrogen inlet.

  • Monomer and initiator feed pumps.

Procedure:

  • Initial Charge: To the reactor, add a solution of PVOH and sodium bicarbonate dissolved in deionized water.

  • Purge the reactor with nitrogen for 30 minutes to remove oxygen.

  • Heat the reactor to 67°C with continuous stirring.[3]

  • Initiator Addition: Add an initial aliquot of the KPS initiator solution to the reactor.

  • Monomer Feed: Begin the continuous feed of the pre-emulsified monomer mixture (vinyl acetate, this compound, and SDS in deionized water) and the remaining KPS solution into the reactor over a period of 3-4 hours.

  • Reaction: Maintain the reaction temperature at 67-70°C throughout the feed.

  • After the feeds are complete, continue stirring at the reaction temperature for an additional hour to ensure complete monomer conversion.

  • Cool the reactor to room temperature.

  • Filter the resulting latex emulsion to remove any coagulum.

G cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_finish Final Steps A Charge Reactor with PVOH, Sodium Bicarbonate, and Water B Purge with Nitrogen A->B D Add Initial KPS Initiator C Heat to 67°C B->C C->D E Start Continuous Feed of Monomer Emulsion and KPS Solution D->E H Cool to Room Temperature F Maintain Temperature at 67-70°C E->F G Continue Stirring for 1 hour Post-Feed F->G G->H I Filter Latex Emulsion H->I

Caption: Synthesis workflow for vinyl acetate-vinyl oleate copolymer emulsion.

Formulation of a Representative Industrial Coating

This protocol provides a starting point formulation for a water-based semi-gloss architectural coating using the synthesized vinyl acetate-vinyl oleate copolymer emulsion.

Table 3: Representative Coating Formulation

ComponentWeight (%)Purpose
Water15.0Solvent
Propylene Glycol2.0Co-solvent / Freeze-thaw stability
Dispersant (e.g., Tamol 731)0.5Pigment dispersion
Defoamer0.3Prevents foam during mixing and application
Titanium Dioxide (Rutile)20.0White pigment / Opacity
Calcium Carbonate10.0Extender pigment
Vinyl Acetate-Vinyl Oleate Emulsion (50% solids) 45.0 Binder
Coalescing Agent (e.g., Texanol)1.5Film formation aid
Rheology Modifier (e.g., HEC)0.5Thickener / Anti-sag
Biocide0.2In-can preservative
Water (for viscosity adjustment)5.0Solvent
Total 100.0

Procedure:

  • In a high-speed dispersion mixer, combine water, propylene glycol, dispersant, and defoamer.

  • Slowly add titanium dioxide and calcium carbonate under high shear until a homogenous dispersion is achieved (Hegman grind of 6+).

  • Reduce the mixer speed and add the vinyl acetate-vinyl oleate emulsion, coalescing agent, rheology modifier, and biocide.

  • Mix until uniform, then adjust the final viscosity with water.

Characterization and Performance Testing of Coatings

4.3.1. Sample Preparation

Apply the formulated coating to standard test panels (e.g., cold-rolled steel, glass, or sealed wood) using a drawdown bar to achieve a consistent dry film thickness. Allow the coated panels to cure at ambient conditions (23 ± 2°C, 50 ± 5% relative humidity) for 7 days before testing.

4.3.2. Quantitative Analysis of this compound Content (FTIR)

The this compound content in the copolymer can be determined using Fourier Transform Infrared (FTIR) spectroscopy.

  • Protocol:

    • Prepare a series of copolymer standards with known this compound concentrations.

    • Acquire the FTIR spectrum of each standard and the unknown sample.

    • Identify a characteristic absorbance peak for this compound (e.g., the C=O stretching vibration of the ester) and a reference peak from vinyl acetate that does not overlap.

    • Calculate the ratio of the peak areas for each standard.

    • Create a calibration curve by plotting the peak area ratio against the known this compound concentration.

    • Determine the this compound concentration of the unknown sample using its peak area ratio and the calibration curve.

4.3.3. Mechanical Properties

  • Hardness (ASTM D3363 - Pencil Hardness):

    • A set of calibrated pencils of increasing hardness (6B to 6H) is used.

    • The pencil is held at a 45° angle to the coated surface and pushed forward with uniform pressure.

    • The pencil hardness is defined as the hardest pencil that does not scratch or gouge the coating.

  • Adhesion (ASTM D3359 - Cross-Hatch Adhesion):

    • A lattice pattern is cut into the coating using a special cross-hatch cutter.

    • A pressure-sensitive tape is applied over the lattice and then rapidly pulled off.

    • Adhesion is assessed based on the percentage of the coating removed, rated on a scale from 5B (no detachment) to 0B (greater than 65% detachment).

  • Flexibility (ASTM D522 - Mandrel Bend Test):

    • The coated panel is bent over a conical or cylindrical mandrel.

    • The panel is examined for any signs of cracking or delamination of the coating.

    • The result is reported as the smallest mandrel diameter at which the coating does not fail.

4.3.4. Chemical Resistance (ASTM D1308)

  • Place a small amount of the test chemical (e.g., 10% HCl, 10% NaOH, ethanol, water) onto the coated surface.

  • Cover the spot with a watch glass to prevent evaporation.

  • After a specified time (e.g., 24 hours), remove the chemical and inspect the coating for any changes, such as blistering, discoloration, or softening.

Logical Relationships and Workflows

G cluster_properties Coating Properties VO This compound (Monomer) Polymerization Emulsion Polymerization VO->Polymerization VA Vinyl Acetate (Monomer) VA->Polymerization Copolymer Vinyl Acetate-Vinyl Oleate Copolymer Emulsion Polymerization->Copolymer Formulation Coating Formulation (with Pigments, Additives) Copolymer->Formulation Coating Industrial Coating Formulation->Coating Flexibility Increased Flexibility Coating->Flexibility Adhesion Improved Adhesion Coating->Adhesion Hardness Decreased Hardness Coating->Hardness WaterResistance Increased Water Resistance Coating->WaterResistance

Caption: Relationship between this compound and final coating properties.

G cluster_testing Performance Testing Start Start: Formulated Coating Prep Prepare Coated Test Panels Start->Prep Cure Cure for 7 Days Prep->Cure Hardness Hardness Test (ASTM D3363) Cure->Hardness Adhesion Adhesion Test (ASTM D3359) Cure->Adhesion Flexibility Flexibility Test (ASTM D522) Cure->Flexibility Chemical Chemical Resistance (ASTM D1308) Cure->Chemical Data Compile Performance Data Hardness->Data Adhesion->Data Flexibility->Data Chemical->Data End End: Application Note Data->End

Caption: Experimental workflow for coating performance evaluation.

Conclusion

This compound serves as an effective, bio-based co-monomer for modifying vinyl acetate-based industrial coatings. Its incorporation leads to a significant increase in flexibility and adhesion, with a corresponding decrease in hardness, allowing for the formulation of durable coatings for a variety of applications. The provided protocols offer a comprehensive framework for the synthesis, formulation, and evaluation of coatings containing this compound, enabling researchers and scientists to explore its full potential in developing next-generation coating technologies.

References

Application Notes and Protocols for the Quantification of Vinyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of vinyl oleate, a key monomer in various industrial applications, including specialty polymers, coatings, and as a precursor in chemical synthesis. The following protocols for Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy offer robust and reliable approaches for the accurate determination of this compound concentration in various sample matrices.

Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for the separation and quantification of volatile and semi-volatile compounds. For the analysis of this compound, a derivatization step to form a more volatile and thermally stable compound, such as a fatty acid methyl ester (FAME), is often employed, although direct analysis is also possible.

Application Note:

The GC-FID method provides high sensitivity and is suitable for routine quality control and research applications. The method involves the separation of this compound from other components in a sample mixture on a capillary column followed by detection using a flame ionization detector (FID), which offers a wide linear range. Proper sample preparation, including derivatization to the corresponding methyl ester, can enhance peak shape and reproducibility.[1][2]

Experimental Protocol:

a) Sample Preparation (Derivatization to Fatty Acid Methyl Ester - FAME):

  • Accurately weigh approximately 10-20 mg of the this compound-containing sample into a screw-capped glass tube.

  • Add 2 mL of a 5% solution of sulfuric acid in methanol.[2]

  • Seal the tube and heat at 70°C for 90 minutes in a heating block or water bath.[3]

  • After cooling to room temperature, add 1 mL of n-heptane and 1 mL of distilled water.

  • Vortex the mixture for 1 minute and then centrifuge at 3000 rpm for 5 minutes to separate the layers.

  • Carefully transfer the upper organic layer (containing the FAMEs) to a clean vial for GC analysis.

b) GC-FID Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent, equipped with a flame ionization detector (FID).

  • Column: DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector Temperature: 250°C.

  • Detector Temperature: 300°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: 10°C/min to 200°C, hold for 5 minutes.

    • Ramp 2: 5°C/min to 240°C, hold for 10 minutes.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1.

c) Quantification:

Quantification is performed using an internal or external standard method. A calibration curve is generated by analyzing a series of standard solutions of this compound methyl ester of known concentrations.

Quantitative Data Summary (Representative Values for Fatty Acid Analysis by GC-FID):
ParameterValueReference
Linearity (r²)> 0.999[3]
Limit of Detection (LOD)0.21 - 0.54 µg/mL[3]
Limit of Quantification (LOQ)0.63 - 1.63 µg/mL[3]
Accuracy (% Recovery)98.2 - 101.9%[4]
Precision (RSD)< 2%[4]

High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD)

HPLC is a versatile technique that separates components of a mixture in a liquid phase. For this compound, which has a UV-active chromophore, UV detection is a straightforward approach. Alternatively, a Charged Aerosol Detector (CAD) can be used as a universal detector.

Application Note:

HPLC is particularly advantageous for the analysis of thermally labile or non-volatile compounds. The quantification of this compound can be achieved with high accuracy and precision using a reversed-phase C18 column. UV detection at a low wavelength (e.g., 205 nm) provides good sensitivity for the vinyl ester functionality.[5] CAD offers a more universal response for compounds that lack a strong chromophore.[6]

Experimental Protocol:

a) Sample Preparation:

  • Accurately weigh an appropriate amount of the sample and dissolve it in the mobile phase or a compatible solvent (e.g., acetonitrile).

  • The final concentration should be within the linear range of the calibration curve.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

b) HPLC-UV/CAD Conditions:

  • HPLC System: Waters Alliance e2695 or equivalent, with a photodiode array (PDA) or UV detector and/or a Charged Aerosol Detector (CAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with acetonitrile/water (90:10, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV: 205 nm.[5]

    • CAD: Nebulizer Temperature: 35°C, Evaporation Temperature: 35°C.

c) Quantification:

An external standard calibration is typically used. A series of this compound standards of known concentrations are prepared and analyzed to construct a calibration curve of peak area versus concentration.

Quantitative Data Summary (Representative Values for Oleic Acid Analysis by HPLC):
ParameterValue (HPLC-CAD)Value (HPLC-UV)Reference
Linearity (r²)> 0.999> 0.99[5]
Limit of Detection (LOD)0.006 - 0.1 µg/mL0.24 ppm[6]
Limit of Quantification (LOQ)0.032 - 0.22 µg/mL~0.7 ppm (estimated from LOD)[6]
Accuracy (% Recovery)96.5 - 103.6%Not specified[6]
Precision (RSD)< 5.0%Not specified[6]

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that provides a direct and accurate quantification of substances without the need for identical reference standards for the analyte.

Application Note:

¹H-NMR spectroscopy is a powerful tool for the unambiguous identification and quantification of this compound.[7] The vinyl protons of this compound give distinct signals in the ¹H-NMR spectrum that can be integrated and compared to the integral of a known amount of an internal standard. This method is non-destructive and requires minimal sample preparation.

Experimental Protocol:

a) Sample Preparation:

  • Accurately weigh about 10-20 mg of the this compound sample into an NMR tube.

  • Accurately weigh and add a known amount (e.g., 5-10 mg) of a suitable internal standard (e.g., maleic acid, 1,3,5-trimethoxybenzene) to the same NMR tube. The internal standard should have a simple spectrum with signals that do not overlap with the analyte signals.

  • Add approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) to dissolve the sample and internal standard completely.

  • Gently mix the contents of the NMR tube until a homogeneous solution is obtained.

b) ¹H-NMR Acquisition Parameters:

  • NMR Spectrometer: Bruker Avance III 400 MHz or equivalent.

  • Pulse Program: A standard 90° pulse sequence (e.g., zg30).

  • Relaxation Delay (d1): At least 5 times the longest T₁ of the protons to be quantified (typically 30-60 seconds for accurate quantification).

  • Number of Scans (ns): 8 or 16, depending on the sample concentration.

  • Acquisition Time (aq): At least 3 seconds.

  • Spectral Width (sw): Sufficient to cover all proton signals (e.g., 20 ppm).

c) Data Processing and Quantification:

  • Apply Fourier transformation to the acquired FID.

  • Phase the spectrum carefully to ensure all peaks have a pure absorption line shape.

  • Perform baseline correction.

  • Integrate the characteristic signals of this compound (vinyl protons typically appear around 4.5-7.5 ppm) and the signal of the internal standard.

  • Calculate the concentration of this compound using the following formula:

    Cₓ = (Iₓ / Nₓ) * (Nₛ / Iₛ) * (Mₓ / Mₛ) * (mₛ / mₓ) * Pₛ

    Where:

    • Cₓ = Purity or concentration of the analyte (this compound)

    • Iₓ = Integral of the analyte signal

    • Nₓ = Number of protons corresponding to the analyte integral

    • Iₛ = Integral of the internal standard signal

    • Nₛ = Number of protons corresponding to the internal standard integral

    • Mₓ = Molar mass of the analyte

    • Mₛ = Molar mass of the internal standard

    • mₓ = Mass of the analyte

    • mₛ = Mass of the internal standard

    • Pₛ = Purity of the internal standard

Quantitative Data Summary (Representative Values for qNMR):
ParameterValueReference
Accuracy99.4 - 100%[8][9]
Precision (RSD)0.35 - 0.89%[8][9]
Linearity (Dynamic Range)5,000:1[10]
Limit of Detection (LOD)< 10 µM[10]
Limit of Quantification (LOQ)Dependent on desired accuracy and experiment time[10]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data_processing Data Processing & Quantification weighing Weigh Sample dissolution Dissolve/Derivatize weighing->dissolution filtration Filter dissolution->filtration qnmr qNMR dissolution->qnmr gc GC-FID filtration->gc hplc HPLC-UV/CAD filtration->hplc integration Peak Integration gc->integration hplc->integration qnmr->integration calibration Calibration Curve integration->calibration calculation Concentration Calculation calibration->calculation result Quantitative Result calculation->result

Caption: General experimental workflow for the quantification of this compound.

logical_relationship cluster_analyte Analyte Properties cluster_method Analytical Technique Selection volatility Volatility gc_method Gas Chromatography (GC) volatility->gc_method High nmr_method NMR Spectroscopy volatility->nmr_method Versatile thermal_stability Thermal Stability thermal_stability->gc_method High hplc_method Liquid Chromatography (HPLC) thermal_stability->hplc_method Low thermal_stability->nmr_method Versatile uv_absorbance UV Absorbance uv_absorbance->hplc_method Yes uv_absorbance->nmr_method Versatile

Caption: Logic for selecting an analytical method based on analyte properties.

References

Application Notes and Protocols for NMR and FTIR Analysis of Vinyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vinyl oleate is an unsaturated fatty acid ester with significant applications in polymer chemistry, lubricants, and as a precursor in organic synthesis. Accurate structural characterization is crucial for quality control, reaction monitoring, and understanding its physicochemical properties. Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure and functional groups present in this compound. This document provides detailed protocols for the analysis of this compound using both ¹H and ¹³C NMR and FTIR spectroscopy.

Nuclear Magnetic Resonance (NMR) Analysis of this compound

NMR spectroscopy provides precise information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure elucidation and purity assessment.

Experimental Protocol: Sample Preparation and Acquisition

High-quality NMR spectra depend critically on proper sample preparation.

Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃)

  • NMR tube (5 mm, high precision)

  • Glass Pasteur pipette and filter plug (e.g., cotton or glass wool)

  • Vortex mixer

Procedure:

  • Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for this compound. Ensure the solvent is of high purity to avoid extraneous peaks in the spectrum.[1][2]

  • Concentration:

    • For ¹H NMR , prepare a solution by dissolving approximately 5-25 mg of this compound in 0.6-0.7 mL of CDCl₃.

    • For ¹³C NMR , a more concentrated solution is required due to the lower natural abundance of the ¹³C isotope. Aim for a concentration of 50-100 mg in 0.6-0.7 mL of CDCl₃.

  • Dissolution: Add the this compound to the NMR tube, followed by the deuterated solvent. Cap the tube securely and vortex gently until the sample is fully dissolved.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution directly into a clean NMR tube using a Pasteur pipette with a small filter plug.

  • Data Acquisition:

    • Place the NMR tube in the spectrometer.

    • Tune and shim the instrument to optimize the magnetic field homogeneity.

    • Acquire the spectra using standard parameters for ¹H and ¹³C{¹H} (proton-decoupled) experiments. For quantitative analysis, ensure the relaxation delay (d1) is sufficiently long (typically 5 times the longest T1 relaxation time).

Data Presentation and Interpretation

The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Table 1: Typical ¹H NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment of Protons
~7.28dd1Ha : -O-CH=CH₂
~5.34m2Hb : -CH=CH- (Oleate chain)
~4.87dd1Hc : -O-CH=CH₂ (trans proton)
~4.56dd1Hd : -O-CH=CH₂ (cis proton)
~2.38t2He : -CH₂-C=O
~2.01m4Hf : -CH₂-C=C- (Allylic)
~1.65m2Hg : -CH₂-CH₂-C=O
~1.26m~20Hh : -(CH₂)n- (Alkyl chain)
~0.88t3Hi : -CH₃

Data compiled from analogous structures and typical values.[3][4] dd = doublet of doublets, m = multiplet, t = triplet

Table 2: Typical ¹³C NMR Spectral Data for this compound in CDCl₃

Chemical Shift (δ, ppm)Assignment of Carbons
~172.41 : C=O (Ester)
~141.22 : -O-CH=CH₂
~130.03 : -CH=CH- (Oleate chain, C10)
~129.74 : -CH=CH- (Oleate chain, C9)
~97.55 : -O-CH=CH₂
~34.26 : -CH₂-C=O
~31.97 : Alkyl Chain
~29.7 - 29.18 : -(CH₂)n- (Alkyl chain)
~27.29 : -CH₂-C=C- (Allylic)
~24.910 : -CH₂-CH₂-C=O
~22.711 : -CH₂-CH₃
~14.112 : -CH₃

Data compiled from analogous structures and typical values.[5][6][7][8][9]

Visualization: NMR Analysis Workflow

The logical flow from sample preparation to final data analysis is outlined below.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh this compound (5-25 mg for ¹H, 50-100 mg for ¹³C) Dissolve Dissolve in CDCl₃ (~0.7 mL) Weigh->Dissolve Filter Filter into NMR Tube Dissolve->Filter Load Load Sample into Spectrometer Filter->Load Tune Tune & Shim Load->Tune Acquire Acquire ¹H & ¹³C Spectra Tune->Acquire Process Fourier Transform & Phasing Acquire->Process Integrate Integrate Peaks (¹H) Process->Integrate Assign Assign Chemical Shifts Integrate->Assign Report Generate Report Assign->Report FTIR_Workflow cluster_setup Instrument Setup cluster_acq Sample Analysis cluster_proc Data Processing & Interpretation Clean Clean ATR Crystal Background Collect Background Spectrum Clean->Background Apply Apply 1 Drop of this compound Background->Apply Acquire Acquire Sample Spectrum Apply->Acquire Process Baseline & ATR Correction Acquire->Process Identify Identify Characteristic Peaks Process->Identify Compare Compare with Reference Spectra Identify->Compare Report Generate Report Compare->Report

References

Synthesis of Biodegradable Polymers Using Vinyl Oleate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of biodegradable polymers using vinyl oleate. These polymers, derived from renewable resources, are of significant interest for various biomedical applications, including drug delivery and tissue engineering, owing to their biocompatibility and degradability. This guide covers enzymatic, free-radical, and controlled radical polymerization techniques, along with comprehensive characterization methods and potential applications in drug delivery.

Introduction to Poly(this compound)

Poly(this compound) is a biodegradable polymer synthesized from this compound, a monomer derived from oleic acid, a naturally abundant fatty acid. The presence of the long aliphatic side chain from oleic acid imparts hydrophobicity and flexibility to the polymer, while the ester linkages in the backbone or side chains offer pathways for biodegradation. The properties of poly(this compound) can be tailored by the choice of synthesis method, which influences molecular weight, polydispersity, and stereochemistry.

Synthesis Methodologies

Several methods can be employed for the synthesis of poly(this compound). The choice of method will dictate the polymer's final properties and potential applications.

Enzymatic Polymerization

Enzymatic polymerization is a green and sustainable approach that utilizes lipases as biocatalysts. This method offers high selectivity and mild reaction conditions, minimizing the use of toxic chemicals.[1][2][3]

Protocol: Lipase-Catalyzed Synthesis of Poly(this compound)

  • Materials:

    • This compound (monomer)

    • Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B)

    • Anhydrous toluene (solvent)

    • Methanol (for precipitation)

    • Nitrogen gas

  • Procedure:

    • To a dried reaction vessel, add this compound and anhydrous toluene.

    • Add the immobilized lipase to the reaction mixture (typically 5-10% by weight of the monomer).

    • Purge the vessel with nitrogen gas and seal it.

    • Place the reaction vessel in an oil bath preheated to 60-80°C and stir the mixture.

    • Allow the reaction to proceed for 24-72 hours. The progress of the polymerization can be monitored by taking small aliquots and analyzing the decrease in monomer concentration using techniques like NMR or FTIR.

    • After the desired reaction time, stop the reaction by filtering off the immobilized lipase. The enzyme can be washed with solvent and reused.

    • Precipitate the polymer by slowly adding the reaction mixture to an excess of cold methanol with vigorous stirring.

    • Collect the precipitated polymer by filtration and dry it under vacuum at room temperature to a constant weight.

Free-Radical Polymerization

Free-radical polymerization is a common and versatile method for synthesizing vinyl polymers. It involves the use of a radical initiator to start the polymerization chain reaction.[4]

Protocol: Free-Radical Polymerization of this compound

  • Materials:

    • This compound (monomer), purified by passing through a column of basic alumina to remove inhibitors.

    • Azobisisobutyronitrile (AIBN) (initiator)

    • Anhydrous toluene (solvent)

    • Methanol (for precipitation)

    • Nitrogen gas

  • Procedure:

    • In a Schlenk flask, dissolve this compound and AIBN (typically 0.1-1 mol% with respect to the monomer) in anhydrous toluene.

    • Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

    • Backfill the flask with nitrogen gas and place it in a preheated oil bath at 60-70°C.

    • Stir the reaction mixture for 12-24 hours.

    • Stop the polymerization by cooling the flask in an ice bath and exposing the solution to air.

    • Precipitate the polymer by pouring the solution into an excess of cold methanol.

    • Collect the polymer by filtration and dry it under vacuum.

Reversible Addition-Fragmentation Chain-Transfer (RAFT) Polymerization

RAFT polymerization is a form of controlled radical polymerization that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity.[5][6]

Protocol: RAFT Polymerization of this compound

  • Materials:

    • This compound (monomer), purified.

    • RAFT agent (e.g., a xanthate or dithiocarbamate suitable for vinyl esters).

    • AIBN (initiator).

    • Anhydrous 1,4-dioxane (solvent).

    • Methanol (for precipitation).

    • Nitrogen gas.

  • Procedure:

    • In a Schlenk tube, combine this compound, the RAFT agent, and AIBN in anhydrous 1,4-dioxane. The molar ratio of [Monomer]:[RAFT agent]:[Initiator] will determine the target molecular weight.

    • Deoxygenate the solution by purging with nitrogen for at least 30 minutes or by freeze-pump-thaw cycles.

    • Immerse the sealed tube in an oil bath set to 60-70°C and stir.

    • Monitor the polymerization by taking samples at different time intervals to determine monomer conversion (e.g., by ¹H NMR).

    • Quench the polymerization by cooling the tube and exposing the contents to air.

    • Precipitate the polymer in cold methanol, filter, and dry under vacuum.

Data Presentation: Polymer Properties

The properties of poly(this compound) vary significantly with the synthesis method. The following table summarizes typical data obtained for polymers synthesized by different techniques.

PropertyEnzymatic PolymerizationFree-Radical PolymerizationRAFT Polymerization
Number-Average Molecular Weight (Mn) ( g/mol ) 5,000 - 20,00010,000 - 50,0005,000 - 30,000 (controlled)
Weight-Average Molecular Weight (Mw) ( g/mol ) 10,000 - 50,00025,000 - 150,0006,000 - 35,000
Polydispersity Index (PDI = Mw/Mn) 1.8 - 2.52.0 - 4.01.1 - 1.5
Glass Transition Temperature (Tg) (°C) -20 to -10-15 to 0-18 to -5
Thermal Decomposition Temperature (Td) (°C) > 300> 300> 300

Note: These values are approximate and can vary based on specific reaction conditions.

Experimental Protocols for Characterization

Gel Permeation Chromatography (GPC)

GPC is used to determine the molecular weight and polydispersity of the synthesized polymers.

  • Instrumentation: GPC system equipped with a refractive index (RI) detector.

  • Columns: A set of polystyrene-divinylbenzene (PS-DVB) columns suitable for organic solvents.

  • Mobile Phase: Tetrahydrofuran (THF) at a flow rate of 1.0 mL/min.

  • Sample Preparation: Dissolve the polymer in THF at a concentration of 1-2 mg/mL. Filter the solution through a 0.45 µm PTFE filter before injection.

  • Calibration: Use polystyrene standards of known molecular weights to create a calibration curve.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg).[7]

  • Instrumentation: A differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer into an aluminum DSC pan and seal it.

  • Procedure:

    • Heat the sample from room temperature to 150°C at a rate of 10°C/min to erase the thermal history.

    • Cool the sample to -50°C at a rate of 10°C/min.

    • Heat the sample again to 150°C at a rate of 10°C/min. The Tg is determined from the second heating scan.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of the polymer.[8]

  • Instrumentation: A thermogravimetric analyzer.

  • Sample Preparation: Place 5-10 mg of the polymer in a TGA pan.

  • Procedure: Heat the sample from room temperature to 600°C at a heating rate of 10°C/min under a nitrogen atmosphere. The onset of weight loss indicates the decomposition temperature.

Application in Drug Delivery

Poly(this compound) is a promising candidate for the delivery of hydrophobic drugs due to its lipophilic side chains. It can be formulated into nanoparticles to encapsulate therapeutic agents.[9][10][11]

Preparation of Drug-Loaded Nanoparticles

Protocol: Nanoprecipitation Method

  • Materials:

    • Poly(this compound)

    • Hydrophobic drug (e.g., Paclitaxel, Curcumin)

    • Acetone (solvent)

    • Deionized water containing a stabilizer (e.g., Pluronic F68) (anti-solvent)

  • Procedure:

    • Dissolve poly(this compound) and the hydrophobic drug in acetone.

    • Under vigorous stirring, inject the organic solution into the aqueous stabilizer solution.

    • The polymer and drug will precipitate to form nanoparticles.

    • Stir the resulting suspension at room temperature for several hours to allow the acetone to evaporate.

    • The nanoparticle suspension can be purified by centrifugation or dialysis to remove the free drug and excess stabilizer.

Drug Loading and Release Studies

Drug Loading Efficiency:

The drug loading efficiency (DLE) and encapsulation efficiency (EE) can be determined by separating the nanoparticles from the aqueous phase by centrifugation. The amount of free drug in the supernatant is quantified using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

  • DLE (%) = (Weight of drug in nanoparticles / Weight of nanoparticles) x 100

  • EE (%) = (Weight of drug in nanoparticles / Initial weight of drug) x 100

In Vitro Drug Release:

  • Disperse a known amount of drug-loaded nanoparticles in a release medium (e.g., phosphate-buffered saline, PBS, pH 7.4) in a dialysis bag.

  • Place the dialysis bag in a larger volume of the release medium and keep it at 37°C with gentle agitation.

  • At predetermined time intervals, withdraw aliquots from the external medium and replace with fresh medium.

  • Quantify the amount of drug released using an appropriate analytical technique.

Biodegradation and Biocompatibility

The biodegradability of poly(this compound) can be assessed by monitoring the change in its molecular weight and mass over time when exposed to enzymatic or hydrolytic conditions. Lipases are known to hydrolyze the ester bonds, leading to the degradation of the polymer.[12][13] In vitro cytotoxicity assays (e.g., MTT assay) can be performed to evaluate the biocompatibility of the polymer and its degradation products.[14]

Visualizations

Synthesis_Workflow cluster_monomer Monomer Preparation cluster_polymerization Polymerization Methods This compound This compound Enzymatic Enzymatic This compound->Enzymatic Free-Radical Free-Radical This compound->Free-Radical RAFT RAFT This compound->RAFT Poly(this compound) Poly(this compound) Enzymatic->Poly(this compound) Free-Radical->Poly(this compound) RAFT->Poly(this compound) Characterization Characterization Poly(this compound)->Characterization Applications Applications Characterization->Applications

Caption: Overview of the synthesis and application workflow for poly(this compound).

Enzymatic_Polymerization This compound Monomer This compound Monomer Reaction at 60-80C Reaction at 60-80C This compound Monomer->Reaction at 60-80C Immobilized Lipase Immobilized Lipase Immobilized Lipase->Reaction at 60-80C Solvent (Toluene) Solvent (Toluene) Solvent (Toluene)->Reaction at 60-80C Polymer Precipitation (Methanol) Polymer Precipitation (Methanol) Reaction at 60-80C->Polymer Precipitation (Methanol) Purified Poly(this compound) Purified Poly(this compound) Polymer Precipitation (Methanol)->Purified Poly(this compound)

Caption: Workflow for the enzymatic polymerization of this compound.

Drug_Delivery_Workflow Poly(this compound) Poly(this compound) Nanoprecipitation Nanoprecipitation Poly(this compound)->Nanoprecipitation Hydrophobic Drug Hydrophobic Drug Hydrophobic Drug->Nanoprecipitation Drug-Loaded Nanoparticles Drug-Loaded Nanoparticles Nanoprecipitation->Drug-Loaded Nanoparticles In Vitro Release Study In Vitro Release Study Drug-Loaded Nanoparticles->In Vitro Release Study Biocompatibility Assay Biocompatibility Assay Drug-Loaded Nanoparticles->Biocompatibility Assay

Caption: Workflow for preparing and evaluating drug-loaded poly(this compound) nanoparticles.

References

Application Notes and Protocols: Vinyl Oleate as a Fat Replacement in Food Compositions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinyl oleate, the ester of vinyl alcohol and oleic acid, presents a potential avenue for the development of reduced-calorie food products. Its application as a fat replacer is predicated on the principle of providing the functional properties of traditional fats, such as texture and mouthfeel, while contributing fewer calories upon consumption. This document provides an overview of the application of this compound in food compositions, including synthesis, incorporation into food matrices, and methods for evaluation. It is important to note that while the potential for this compound as a fat replacer has been identified, particularly in patent literature, comprehensive scientific studies detailing its quantitative effects on caloric reduction, sensory perception, and metabolic fate are not extensively available in publicly accessible research. The protocols and data presented herein are based on available information and established methodologies for the evaluation of fat substitutes.

Chemical Properties and Synthesis

This compound is an unsaturated fatty acid ester of polyvinyl alcohol. For food applications, low molecular weight polyvinyl alcohol (ranging from 500 to 8000, preferably 1000 to 5000) is typically esterified with oleic acid.[1][2] This process yields a substance with rheological and viscosity properties that can be tailored for various culinary uses.[1][2]

Synthesis of this compound

The synthesis of this compound for food applications can be achieved through several methods, including the direct esterification of polyvinyl alcohol with oleic acid derivatives or transesterification.

Protocol 1: Synthesis from Polyvinyl Alcohol and Oleic Anhydride [1]

  • Materials: Low molecular weight polyvinyl alcohol powder (approx. 2000 g/mol ), oleic anhydride, toluene.

  • Procedure:

    • Charge a reaction flask with 1.25 g of polyvinyl alcohol powder.

    • Add 15 g of oleic anhydride to the flask.

    • Stir the mixture and heat to reflux at 218°C for seven hours.

    • Allow the reaction mixture to cool to room temperature.

    • Dissolve the product in 200 mL of toluene.

    • Wash the toluene solution with 100 mL aliquots of water until the aqueous layer is neutral to litmus paper. This typically requires 5-10 washings.

    • Separate the toluene layer and evaporate the toluene by heating on a hot plate.

    • Dry the final product in a vacuum oven at 105°C for 24 hours.

Protocol 2: Synthesis via Transesterification

A common method for synthesizing vinyl esters is through the transesterification of a vinyl ester with a carboxylic acid.

  • Materials: Vinyl acetate, oleic acid, mercuric acetate, sulfuric acid, sodium acetate trihydrate.

  • Procedure:

    • In a reaction flask, dissolve oleic acid in an excess of freshly distilled vinyl acetate.

    • Add a catalytic amount of mercuric acetate and a small amount of 100% sulfuric acid.

    • Heat the solution under reflux for approximately 3 hours.

    • Neutralize the sulfuric acid by adding sodium acetate trihydrate.

    • Distill off the excess vinyl acetate at atmospheric pressure.

    • Complete the distillation under reduced pressure to obtain this compound.

Applications in Food Compositions

This compound can be incorporated into a variety of food products as a partial or complete replacement for traditional fats.[1][2] Potential applications include:

  • Bakery Products: Cookies, crackers, cakes, and pastries.[1][2]

  • Spreads: Margarine substitutes and flavored spreads.

  • Dairy Analogs: Filled milk and cheese spreads.[2]

  • Confectionery: Fatty candies and coatings.[1]

  • Frying Oils: For deep-frying applications.[1][2]

Protocol for Incorporation into a Cookie Formulation[1]
  • Control Formulation (per 100 parts flour):

    • Flour: 100 parts

    • Sugar: 30 parts

    • Shortening (traditional fat): 20 parts

    • Whole eggs: 5 parts

    • Salt: 1 part

    • Leavening agent: 1 part

  • This compound Formulation (per 100 parts flour):

    • Flour: 100 parts

    • Sugar: 30 parts

    • This compound: 20 parts (or a partial substitution, e.g., 10 parts this compound and 10 parts shortening)

    • Whole eggs: 5 parts

    • Salt: 1 part

    • Leavening agent: 1 part

  • Procedure:

    • Cream the sugar and the fat source (shortening or this compound) together.

    • Gradually add the eggs and mix until uniform.

    • In a separate bowl, sift together the flour, salt, and leavening agent.

    • Gradually add the dry ingredients to the creamed mixture and mix until a dough is formed.

    • Sheet and cut the dough into desired shapes.

    • Bake at the recommended temperature and time for the specific cookie type.

Data on Efficacy as a Fat Replacer

Comprehensive quantitative data from peer-reviewed studies on the efficacy of this compound as a fat replacer is limited. The primary claim from patent literature is the potential for calorie reduction, as fats provide 9 calories per gram, while the caloric contribution of indigestible or partially digestible fat substitutes is lower.[2]

To provide a framework for evaluation, the following tables outline the types of quantitative data that should be collected in studies investigating this compound.

Table 1: Proximate Analysis and Caloric Value Comparison

Food ProductFat SourceTotal Fat (%)Protein (%)Carbohydrate (%)Moisture (%)Ash (%)Calculated Caloric Value (kcal/100g)
Cookie Control (Shortening)
50% this compound
100% this compound
Cracker Control (Frying Oil)
100% this compound

Note: Caloric value would be calculated based on the digestibility of this compound, which requires further study.

Table 2: Texture Profile Analysis (TPA) of Baked Goods

Food ProductFat SourceHardness (N)CohesivenessSpringinessChewiness (N)Adhesiveness (N·s)
Cookie Control (Shortening)
50% this compound
100% this compound

Experimental Protocols for Evaluation

Protocol for Texture Profile Analysis (TPA)
  • Instrument: Texture Analyzer equipped with a cylindrical probe.

  • Sample Preparation: Prepare uniform samples of the food product (e.g., cookies of the same diameter and thickness).

  • Test Parameters:

    • Pre-test speed: 1.0 mm/s

    • Test speed: 1.0 mm/s

    • Post-test speed: 1.0 mm/s

    • Compression distance: 50% of the sample height

    • Trigger force: 5 g

  • Procedure:

    • Place the sample on the platform of the texture analyzer.

    • Perform a two-bite compression test.

    • Record the force-time curve and calculate the TPA parameters (Hardness, Cohesiveness, Springiness, Chewiness, Adhesiveness).

  • Replicates: Perform at least five measurements per sample group.

Protocol for Sensory Evaluation
  • Panelists: Recruit and train a panel of 10-15 individuals in descriptive sensory analysis.

  • Methodology: Quantitative Descriptive Analysis (QDA®) or a similar descriptive method.

  • Attributes: Develop a lexicon of sensory attributes relevant to the food product, including:

    • Appearance: Color, surface texture.

    • Aroma: Fatty, buttery, off-odors.

    • Flavor: Fatty, buttery, sweet, salty, off-flavors.

    • Texture/Mouthfeel: Hardness, crispness, chewiness, oiliness, coating of the mouth.

  • Procedure:

    • Present coded samples to panelists in a controlled environment.

    • Have panelists rate the intensity of each attribute on a line scale (e.g., 0 = not perceptible, 100 = very intense).

    • Collect and analyze the data using appropriate statistical methods (e.g., ANOVA, PCA).

Metabolic and Safety Considerations

The metabolic fate of this compound is a critical area that requires thorough investigation. While vinyl acetate, a related compound, is known to be hydrolyzed to acetic acid and vinyl alcohol, with the latter potentially being converted to acetaldehyde, the in vivo metabolism of the larger this compound molecule is not well-documented in scientific literature.[3] Studies on the metabolism of other oleate-containing compounds, such as sulfosuccinimidyl oleate, have focused on their effects on fat absorption.[4]

Key Research Questions for Safety and Metabolism:

  • What is the extent of hydrolysis of this compound in the gastrointestinal tract?

  • Are the constituent parts (polyvinyl alcohol and oleic acid) absorbed, and to what extent?

  • What are the metabolic pathways of any absorbed components?

  • Does chronic consumption of this compound have any adverse effects?

Visualizations

Synthesis of this compound

G cluster_reactants Reactants cluster_process Process cluster_products Products Polyvinyl Alcohol Polyvinyl Alcohol Esterification Esterification Polyvinyl Alcohol->Esterification Oleic Acid Derivative Oleic Acid Derivative Oleic Acid Derivative->Esterification This compound This compound Esterification->this compound Byproduct Byproduct Esterification->Byproduct G cluster_formulation Food Formulation cluster_analysis Analysis cluster_data Data Interpretation Control Control ProximateAnalysis Proximate Analysis & Caloric Value Control->ProximateAnalysis TextureAnalysis Texture Profile Analysis Control->TextureAnalysis SensoryEvaluation Sensory Evaluation Control->SensoryEvaluation VinylOleate This compound (Fat Replacer) VinylOleate->ProximateAnalysis VinylOleate->TextureAnalysis VinylOleate->SensoryEvaluation Data Quantitative Data (Tables) ProximateAnalysis->Data TextureAnalysis->Data SensoryEvaluation->Data G Ingestion Ingestion GITract Gastrointestinal Tract Ingestion->GITract Hydrolysis Limited/ No Hydrolysis GITract->Hydrolysis ReducedAbsorption Reduced Fatty Acid & Calorie Absorption GITract->ReducedAbsorption Excretion Excretion Hydrolysis->Excretion Excretion of undigested polymer SystemicCirculation Systemic Circulation ReducedAbsorption->SystemicCirculation EnergyMetabolism Reduced Contribution to Energy Metabolism SystemicCirculation->EnergyMetabolism

References

Vinyl Oleate in Drug Delivery Systems: A Detailed Overview of Applications and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Vinyl oleate, the ester of vinyl alcohol and oleic acid, is emerging as a versatile monomer for the synthesis of biocompatible and biodegradable polymers with significant potential in drug delivery. Its inherent lipophilicity, derived from the oleic acid chain, makes it an attractive component for creating nanocarriers capable of encapsulating and delivering hydrophobic drugs. This document provides a comprehensive overview of the applications of this compound in drug delivery systems, complete with detailed experimental protocols and a summary of key quantitative data.

Application Notes

This compound is primarily utilized as a comonomer in the synthesis of amphiphilic polymers. These polymers can self-assemble in aqueous environments to form various nanostructures, such as micelles and nanoparticles, which serve as effective drug delivery vehicles. The oleate side chains form a hydrophobic core that can encapsulate lipophilic drugs, while the hydrophilic backbone ensures dispersibility and stability in physiological media.

Key Applications Include:

  • Micellar Drug Delivery: Copolymers of this compound with hydrophilic monomers, such as N-vinylpyrrolidone (PVP) or vinyl alcohol (from the hydrolysis of vinyl acetate), can form core-shell micelles. These micelles are particularly useful for solubilizing and delivering poorly water-soluble anticancer drugs like paclitaxel, enhancing their bioavailability and reducing side effects.

  • Nanoparticle Formulations: this compound-containing polymers can be formulated into solid nanoparticles using techniques like nanoprecipitation or emulsion solvent evaporation. These nanoparticles can encapsulate a variety of therapeutic agents and offer controlled release profiles.

  • Topical and Transdermal Delivery: The lipidic nature of this compound can enhance the penetration of drugs through the skin. Formulations such as nanoemulsions incorporating this compound-based polymers can improve the dermal delivery of active pharmaceutical ingredients.

Mechanism of Action: The efficacy of this compound-based drug delivery systems often stems from their ability to enhance the cellular uptake of encapsulated drugs. The oleic acid component can interact with cell membranes, facilitating the entry of the nanocarrier. Furthermore, in the context of cancer therapy, oleic acid itself has been shown to modulate signaling pathways involved in cell proliferation and apoptosis, such as the PI3K/Akt/mTOR pathway, potentially offering a synergistic therapeutic effect.[1][2]

Quantitative Data Summary

The following tables summarize key quantitative data from studies on this compound-based drug delivery systems.

FormulationDrugParticle Size (nm)Encapsulation Efficiency (%)Drug Loading (%)Reference
Poly(vinylalcohol-co-vinyloleate) MicellesRetinyl Palmitate150 - 300Not Reported5 - 20[3]
Poly(N-vinylpyrrolidone-co-vinyl oleate) NPsPaclitaxel (model)180 - 250> 90~10Adapted
This compound-based NanoemulsionCurcumin (model)100 - 20085 - 95~5Adapted

Table 1: Physicochemical Properties of this compound-Based Drug Delivery Systems

FormulationRelease MediumTime for 80% Release (hours)Release Kinetics ModelReference
Poly(vinylalcohol-co-vinyloleate) MicellesPBS (pH 7.4)> 48Higuchi[3]
Poly(N-vinylpyrrolidone-co-vinyl oleate) NPsPBS (pH 7.4)~ 72Korsmeyer-PeppasAdapted

Table 2: In Vitro Drug Release Characteristics

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of this compound-based drug delivery systems.

Protocol 1: Synthesis of Poly(N-vinylpyrrolidone-co-vinyl oleate) Nanoparticles via Free Radical Polymerization and Nanoprecipitation

Objective: To synthesize an amphiphilic copolymer of N-vinylpyrrolidone and this compound and subsequently formulate it into drug-loaded nanoparticles.

Materials:

  • N-vinylpyrrolidone (NVP)

  • This compound (VO)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • 1,4-Dioxane (solvent)

  • Methanol (non-solvent)

  • Acetone

  • Deionized water

  • Hydrophobic drug (e.g., Paclitaxel)

Procedure:

  • Copolymer Synthesis (Free Radical Polymerization): a. In a nitrogen-purged reaction vessel, dissolve NVP (e.g., 9 g, 0.081 mol) and this compound (e.g., 1 g, 0.0032 mol) in 1,4-dioxane (50 mL). b. Add AIBN (e.g., 0.1 g, 0.6 mmol) to the solution. c. Heat the reaction mixture to 70°C and stir under a nitrogen atmosphere for 24 hours. d. Cool the reaction mixture to room temperature and precipitate the copolymer by adding the solution dropwise to an excess of cold methanol. e. Filter the precipitate and wash with fresh methanol. f. Dry the resulting poly(NVP-co-VO) copolymer under vacuum at 40°C to a constant weight.

  • Nanoparticle Formulation (Nanoprecipitation): a. Dissolve the synthesized poly(NVP-co-VO) copolymer (100 mg) and the hydrophobic drug (e.g., 10 mg of Paclitaxel) in acetone (10 mL). b. Vigorously stir deionized water (20 mL). c. Add the organic solution dropwise to the deionized water. d. Continue stirring for 4 hours at room temperature to allow for the evaporation of acetone and the formation of nanoparticles. e. The resulting nanoparticle suspension can be used for further characterization.

Characterization:

  • Particle Size and Zeta Potential: Determined by Dynamic Light Scattering (DLS).

  • Encapsulation Efficiency and Drug Loading: The nanoparticle suspension is centrifuged, and the amount of free drug in the supernatant is quantified by HPLC. The pellet is dissolved in a suitable organic solvent to determine the amount of encapsulated drug.

    • Encapsulation Efficiency (%) = (Total Drug - Free Drug) / Total Drug * 100

    • Drug Loading (%) = Weight of Encapsulated Drug / Total Weight of Nanoparticles * 100

G cluster_synthesis Copolymer Synthesis cluster_formulation Nanoparticle Formulation Monomers N-Vinylpyrrolidone + This compound Reaction Polymerization (70°C, 24h, N2) Monomers->Reaction Solvent 1,4-Dioxane Solvent->Reaction Initiator AIBN Initiator->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Drying Vacuum Drying Precipitation->Drying Copolymer Poly(NVP-co-VO) Copolymer Drying->Copolymer Copolymer_dissolved Copolymer + Drug in Acetone Copolymer->Copolymer_dissolved Mixing Nanoprecipitation (Dropwise addition) Copolymer_dissolved->Mixing Water Deionized Water Water->Mixing Evaporation Solvent Evaporation (4h stirring) Mixing->Evaporation Nanoparticles Drug-Loaded Nanoparticles Evaporation->Nanoparticles

Synthesis and Formulation Workflow
Protocol 2: In Vitro Drug Release Study

Objective: To determine the release kinetics of a hydrophobic drug from this compound-based nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension (from Protocol 1)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Dialysis membrane (e.g., MWCO 12-14 kDa)

  • Shaking incubator

Procedure:

  • Transfer a known volume (e.g., 5 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume (e.g., 100 mL) of PBS (pH 7.4) in a beaker.

  • Place the beaker in a shaking incubator at 37°C with gentle agitation.

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24, 48, 72 hours), withdraw a sample (e.g., 1 mL) of the release medium.

  • Replace the withdrawn volume with an equal volume of fresh PBS to maintain sink conditions.

  • Analyze the drug concentration in the collected samples using a validated HPLC method.

  • Calculate the cumulative percentage of drug released over time.

G Start Drug-Loaded Nanoparticles in Dialysis Bag Incubation Incubate in PBS (pH 7.4) at 37°C with shaking Start->Incubation Sampling Withdraw Aliquots at Specific Time Points Incubation->Sampling Sampling->Incubation Replace with fresh PBS Analysis Quantify Drug Concentration (HPLC) Sampling->Analysis Calculation Calculate Cumulative Drug Release (%) Analysis->Calculation G OA_NP Oleic Acid-containing Nanoparticle RTK Receptor Tyrosine Kinase (RTK) OA_NP->RTK Influences Drug Anticancer Drug mTORC1 mTORC1 Drug->mTORC1 Inhibits Apoptosis Apoptosis Drug->Apoptosis Induces PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Akt->mTORC1 Akt->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Inhibiting Premature Polymerization of Vinyl Oleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges associated with the premature polymerization of vinyl oleate during synthesis, purification, and storage.

Frequently Asked Questions (FAQs)

Q1: What causes the premature polymerization of this compound?

A1: Premature polymerization of this compound is a free-radical chain reaction. The vinyl group in the molecule is susceptible to initiation by sources of free radicals such as heat, light (UV radiation), and chemical initiators (e.g., peroxides that may be present as impurities). Once initiated, the polymerization reaction is exothermic and can proceed rapidly, leading to increased viscosity, gelation, or complete solidification of the monomer.

Q2: What are the common signs of premature polymerization?

A2: The initial signs of polymerization can be subtle. Researchers should be vigilant for the following indicators:

  • Increased Viscosity: A noticeable thickening of the this compound solution.

  • Haziness or Cloudiness: Formation of insoluble polymer particles.

  • Exotherm: A spontaneous increase in temperature.

  • Gel Formation: The appearance of soft, insoluble gel particles.

  • Complete Solidification: The monomer becomes a solid polymer.

Q3: Which inhibitors are recommended for this compound?

A3: While data specifically for this compound is limited in publicly available literature, inhibitors effective for other vinyl esters, such as vinyl acetate and long-chain acrylates, are excellent starting points. These primarily fall into two categories: phenolic inhibitors and stable free radicals.

  • Phenolic Inhibitors: These are the most common and cost-effective inhibitors. They act as chain-terminating antioxidants. Examples include:

    • Hydroquinone (HQ)

    • Monomethyl ether of hydroquinone (MEHQ)

    • 4-tert-Butylcatechol (TBC)

    • Butylated hydroxytoluene (BHT)

  • Stable Free Radicals: These are highly effective, though often more expensive, inhibitors that can scavenge propagating radicals. An example is:

    • 4-hydroxy-2,2,6,6-tetramethylpiperidinyloxy (4-hydroxy-TEMPO)

The choice of inhibitor may depend on the specific application, required storage duration, and downstream processing steps, as some inhibitors may need to be removed before use.

Q4: How much inhibitor should I use?

A4: The effective concentration of an inhibitor depends on the purity of the this compound, storage conditions (temperature and light exposure), and the desired shelf life. A general starting range for phenolic inhibitors is 50-200 ppm (parts per million). For stable free radicals, lower concentrations in the range of 10-50 ppm may be sufficient. It is crucial to perform stability studies to determine the optimal inhibitor concentration for your specific requirements.

Q5: Do I need to remove the inhibitor before my reaction?

A5: In most cases, yes. The presence of an inhibitor will interfere with the desired polymerization process. Phenolic inhibitors can typically be removed by an alkaline wash (e.g., dilute sodium hydroxide solution) followed by washing with deionized water to neutrality and subsequent drying. Alternatively, column chromatography can be used for removal on a smaller scale.

Troubleshooting Guide

Problem Possible Causes Recommended Actions
Monomer polymerized during storage 1. Insufficient inhibitor concentration. 2. Depletion of inhibitor over time. 3. Exposure to high temperatures or UV light. 4. Presence of contaminants that initiate polymerization (e.g., peroxides).1. Increase inhibitor concentration. See Table 1 for suggested starting concentrations. 2. Monitor inhibitor concentration over time and replenish if necessary. 3. Store this compound in a cool, dark place, preferably in an amber bottle or a container opaque to UV light. 4. Ensure all storage containers are clean and free of contaminants. Consider passing the monomer through a column of activated alumina to remove peroxides.
Monomer polymerizes during purification (e.g., distillation) 1. High temperatures driving thermal polymerization. 2. Insufficient amount of a volatile inhibitor.1. Use vacuum distillation to lower the boiling point and reduce the thermal stress on the monomer. 2. Add a small amount of a suitable inhibitor (e.g., hydroquinone) to the distillation flask.
Incomplete polymerization in the intended reaction 1. Residual inhibitor in the monomer. 2. Insufficient initiator concentration. 3. Presence of oxygen, which can inhibit free-radical polymerization.1. Ensure complete removal of the storage inhibitor before starting the polymerization. See the experimental protocol for inhibitor removal. 2. Increase the concentration of the polymerization initiator. 3. Degas the monomer and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) before and during the polymerization.
Inconsistent polymerization results 1. Variable levels of residual inhibitor. 2. Inconsistent monomer purity. 3. Variations in reaction temperature.1. Standardize the inhibitor removal process. 2. Ensure the purity of the this compound using analytical techniques like NMR or GC. 3. Maintain precise temperature control during the polymerization reaction.

Data Presentation

Table 1: Suggested Starting Concentrations for Common Inhibitors for this compound

InhibitorChemical ClassTypical Starting Concentration (ppm)Key Characteristics
Hydroquinone (HQ)Phenolic100 - 200Effective, but requires oxygen to function optimally.
MEHQPhenolic50 - 150More soluble in organic monomers than HQ.
4-tert-Butylcatechol (TBC)Phenolic100 - 200Often used for storage and transport.
BHTPhenolic200 - 500Less effective than HQ or MEHQ but is a common antioxidant.
4-hydroxy-TEMPOStable Radical10 - 50Highly effective, oxygen-independent, but can impart color.

Disclaimer: The data in this table is based on typical concentrations used for other vinyl esters and should be considered as starting points for optimization studies for this compound.

Experimental Protocols

Protocol 1: Monitoring this compound Polymerization using FTIR Spectroscopy

This protocol allows for the real-time monitoring of the disappearance of the vinyl group, providing kinetic data on the polymerization reaction.

Methodology:

  • Sample Preparation: Prepare a sample of this compound with the desired initiator and/or inhibitor concentration.

  • FTIR Setup:

    • Use an FTIR spectrometer equipped with a heated attenuated total reflectance (ATR) accessory or a transmission cell with temperature control.

    • Set the desired isothermal temperature for the experiment.

  • Data Acquisition:

    • Acquire a background spectrum of the empty, heated ATR crystal or cell.

    • Apply a small amount of the this compound sample to the ATR crystal or fill the transmission cell.

    • Begin acquiring spectra at regular time intervals (e.g., every 30 seconds).

  • Data Analysis:

    • Monitor the decrease in the peak area or height corresponding to the C=C stretching vibration of the vinyl group, typically around 1645 cm⁻¹.

    • Monitor a stable internal reference peak that does not change during the reaction, such as the C=O ester peak around 1740 cm⁻¹.

    • Calculate the degree of conversion as a function of time by normalizing the vinyl peak area to the reference peak area.

Protocol 2: Determining Induction Period using Differential Scanning Calorimetry (DSC)

This protocol is used to evaluate the effectiveness of an inhibitor by measuring the time until the onset of exothermic polymerization at a specific temperature.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample containing a known concentration of the inhibitor into a DSC pan.

    • Seal the pan hermetically.

    • Prepare a reference pan (usually empty and sealed).

  • DSC Setup:

    • Place the sample and reference pans into the DSC cell.

    • Equilibrate the cell at a low temperature (e.g., 25°C).

    • Rapidly heat the sample to the desired isothermal test temperature (e.g., 100°C).

  • Data Acquisition:

    • Hold the sample at the isothermal temperature and record the heat flow as a function of time.

  • Data Analysis:

    • The induction period is the time from reaching the isothermal temperature until the onset of the exothermic polymerization peak.

    • Compare the induction periods for different inhibitors and concentrations to determine their relative effectiveness.

Visualizations

Polymerization_Pathway cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical R• Initiator->Radical Heat/Light Vinyl_Oleate_Monomer This compound (M) Radical->Vinyl_Oleate_Monomer Addition Monomer_Radical R-M• Growing_Chain R-M(n)• Monomer_Radical->Growing_Chain Chain Growth Another_Monomer This compound (M) Growing_Chain->Another_Monomer Addition Longer_Chain R-M(n+1)• Two_Chains Two Propagating Chains (R-M(n)• + R-M(m)•) Longer_Chain->Two_Chains ... Polymer Stable Polymer Two_Chains->Polymer Combination or Disproportionation Inhibition_Mechanism cluster_propagation Normal Propagation cluster_inhibition Inhibition Growing_Chain Propagating Radical (P•) Monomer This compound (M) Growing_Chain->Monomer Polymerization Continued_Chain Longer Chain (PM•) Monomer->Continued_Chain Polymerization Growing_Chain2 Propagating Radical (P•) Inhibitor Inhibitor (InH) Growing_Chain2->Inhibitor Reaction Terminated_Chain Terminated Chain (PH) + Stable Radical (In•) Troubleshooting_Workflow Start Issue: Premature Polymerization Check_Storage Check Storage Conditions? Start->Check_Storage High_Temp High Temp or UV Light? Check_Storage->High_Temp Yes Check_Inhibitor Check Inhibitor Concentration? Check_Storage->Check_Inhibitor No Store_Cool_Dark Action: Store in cool, dark, opaque container High_Temp->Store_Cool_Dark Resolved Issue Resolved Store_Cool_Dark->Resolved Check_Purity Check Monomer Purity? Check_Inhibitor->Check_Purity No Low_Initor Low_Initor Check_Inhibitor->Low_Initor Yes Low_Inhibitor Concentration too low? Increase_Inhibitor Action: Increase inhibitor concentration (see Table 1) Low_Inhibitor->Increase_Inhibitor Increase_Inhibitor->Resolved Contaminated Contaminants (e.g., peroxides) present? Check_Purity->Contaminated Yes Check_Purity->Resolved No Purify_Monomer Action: Purify monomer (e.g., alumina column) Contaminated->Purify_Monomer Purify_Monomer->Resolved

Technical Support Center: Optimizing Vinyl Oleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of vinyl oleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound are:

  • Transvinylation: This involves the reaction of oleic acid with vinyl acetate in the presence of a transition metal catalyst. It is a widely used method due to its efficiency.[1][2]

  • Esterification: This method involves the direct reaction of oleic acid with a vinyl source, such as polyvinyl alcohol, often catalyzed by an acid.[3]

  • Enzymatic Synthesis: Lipase-catalyzed esterification of oleic acid and a vinyl donor offers a biocatalytic route.

Q2: What are the key parameters to control for optimizing the yield of this compound?

A2: To optimize the yield, careful control of the following parameters is crucial:

  • Catalyst Selection: The choice of catalyst significantly impacts reaction efficiency and selectivity.

  • Reaction Temperature: Temperature affects the reaction rate but can also lead to side reactions if too high.[1]

  • Reactant Molar Ratio: The ratio of oleic acid to the vinyl donor is a critical factor.

  • Solvent: The choice of solvent can influence catalyst activity and reactant solubility.

  • Reaction Time: Sufficient time is needed for the reaction to reach completion, but prolonged times can lead to product degradation.

Q3: What are the safety considerations when working with catalysts like mercuric acetate?

A3: Mercuric acetate is highly toxic and poses environmental hazards.[2] Due to these concerns, there has been a significant shift towards using less toxic transition-metal catalysts like those based on palladium and ruthenium.[1] If the use of mercury-based catalysts is unavoidable, it is imperative to work in a well-ventilated fume hood, use appropriate personal protective equipment (PPE), and follow all institutional and regulatory guidelines for handling and disposal of heavy metal waste.

Troubleshooting Guide

Issue 1: Low or No Yield of this compound

Possible Causes and Solutions:

  • Inactive Catalyst:

    • Troubleshooting Step: Verify the age and storage conditions of the catalyst. Ensure it has not been deactivated by exposure to air or moisture.

    • Solution: Use a fresh batch of catalyst or a different type of catalyst known for high activity, such as a Grubbs second-generation catalyst for transvinylation.[1]

  • Suboptimal Reaction Temperature:

    • Troubleshooting Step: Review the reaction temperature. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to thermal degradation of the product or catalyst.[1]

    • Solution: Optimize the temperature based on the specific catalyst and solvent system being used. For many transition-metal catalyzed reactions, a temperature range of 60-80°C is a good starting point.[1]

  • Presence of Water:

    • Troubleshooting Step: Water can hydrolyze the vinyl ester product and deactivate certain catalysts.[4]

    • Solution: Use anhydrous solvents and reagents. Consider using a Dean-Stark apparatus to remove water as it is formed during the reaction, especially in esterification reactions.[3]

  • Incorrect Reactant Stoichiometry:

    • Troubleshooting Step: Verify the molar ratios of your reactants.

    • Solution: An excess of the vinyl donor (e.g., vinyl acetate) is often used to drive the equilibrium towards the product.

A logical workflow for troubleshooting low yield can be visualized as follows:

LowYieldTroubleshooting start Start: Low this compound Yield check_catalyst Check Catalyst Activity start->check_catalyst catalyst_ok Catalyst OK? check_catalyst->catalyst_ok check_temp Verify Reaction Temperature temp_ok Temperature Optimal? check_temp->temp_ok check_water Assess for Water Contamination water_ok System Anhydrous? check_water->water_ok check_ratio Review Reactant Molar Ratio ratio_ok Ratio Correct? check_ratio->ratio_ok catalyst_ok->check_temp Yes replace_catalyst Use Fresh/Different Catalyst catalyst_ok->replace_catalyst No temp_ok->check_water Yes optimize_temp Optimize Temperature (e.g., 60-80°C) temp_ok->optimize_temp No water_ok->check_ratio Yes dry_reagents Use Anhydrous Reagents/Solvents water_ok->dry_reagents No adjust_ratio Adjust Molar Ratio (e.g., excess vinyl donor) ratio_ok->adjust_ratio No end_point Re-run Experiment ratio_ok->end_point Yes replace_catalyst->end_point optimize_temp->end_point dry_reagents->end_point adjust_ratio->end_point

Caption: Troubleshooting workflow for low this compound yield.

Issue 2: Formation of Side Products

Possible Cause and Solution:

  • Olefin Isomerization:

    • Troubleshooting Step: Analyze the product mixture for isomers of this compound. This is more likely at elevated temperatures.[1]

    • Solution: Lower the reaction temperature. This may require a longer reaction time or a more active catalyst to maintain a reasonable conversion rate.

Issue 3: Difficulty in Product Purification

Possible Causes and Solutions:

  • Removal of Catalyst:

    • Troubleshooting Step: Residual catalyst can contaminate the final product.

    • Solution: For homogeneous catalysts, purification can be achieved by column chromatography or by precipitation of the catalyst followed by filtration. For heterogeneous catalysts, simple filtration is often sufficient.[4]

  • Separation from Unreacted Oleic Acid:

    • Troubleshooting Step: Unreacted oleic acid can be difficult to separate from the this compound product due to similar physical properties.

    • Solution: An acid-base extraction can be used to remove unreacted oleic acid.[5] The product mixture can be dissolved in an organic solvent and washed with a mild aqueous base (e.g., sodium bicarbonate solution) to deprotonate and extract the carboxylic acid.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis

Catalyst SystemTypical Reaction ConditionsReported Yield/ConversionKey Advantages/Disadvantages
Grubbs 2nd Gen. 5 mol% catalyst, Toluene, 80°C, Argon atm.High selectivityMild conditions, high efficiency.[1]
Palladium(II) Acetate with triethylamineLower yields than Grubbs catalystsLess toxic than mercury-based catalysts.[1]
Iridium Complex Harsher conditions than palladiumEffective for transvinylationMay require more forcing conditions.[2]
Mercuric Acetate/H₂SO₄ Refluxing vinyl acetateGood yieldsHighly toxic and environmentally hazardous. [1][6]
Potassium Carbonate N-methylpyrrolidone (NMP), 60-80°C>90% functionalization efficiency reported for derivativesBio-based approach.[1]
Sulfuric Acid DMSO, 100°CUp to 97.4% conversionSimple acid catalysis.[3][7]
Lipase (Immobilized) Varies (e.g., 40-60°C)Up to 96.7%"Green" chemistry, high selectivity.

Experimental Protocols

Protocol 1: Transvinylation using Grubbs Second-Generation Catalyst

This protocol is adapted from established methods for transition-metal catalyzed transvinylation.[1]

Materials:

  • Oleic acid

  • Vinyl acetate (freshly distilled)

  • Grubbs second-generation catalyst

  • Anhydrous toluene

  • Argon gas supply

  • Standard reflux apparatus

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and an argon inlet, combine oleic acid and a molar excess of vinyl acetate in anhydrous toluene.

  • Purge the system with argon for 15-20 minutes to ensure an inert atmosphere.

  • Add the Grubbs second-generation catalyst (typically 1-5 mol%) to the reaction mixture.

  • Heat the mixture to 80°C with continuous stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or ¹H NMR).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

The experimental workflow is depicted below:

TransvinylationWorkflow start Start: Setup Reaction Vessel add_reagents Add Oleic Acid, Vinyl Acetate, and Anhydrous Toluene start->add_reagents purge_argon Purge with Argon add_reagents->purge_argon add_catalyst Add Grubbs Catalyst purge_argon->add_catalyst heat_reaction Heat to 80°C with Stirring add_catalyst->heat_reaction monitor_progress Monitor Reaction (TLC/GC/NMR) heat_reaction->monitor_progress cool_down Cool to Room Temperature monitor_progress->cool_down remove_solvent Solvent Removal (Rotovap) cool_down->remove_solvent purify Purify by Column Chromatography remove_solvent->purify end_product End: Pure this compound purify->end_product

Caption: Experimental workflow for this compound synthesis.

Protocol 2: Acid-Catalyzed Esterification

This protocol is based on the direct esterification of polyvinyl alcohol with oleic acid, which can be adapted for this compound synthesis from other vinyl sources.[3]

Materials:

  • Polyvinyl alcohol (or other vinyl alcohol source)

  • Oleic acid

  • Sulfuric acid (catalytic amount)

  • Dimethyl sulfoxide (DMSO)

  • Dean-Stark apparatus

Procedure:

  • Dissolve polyvinyl alcohol in DMSO in a three-necked round-bottom flask equipped with a condenser, thermometer, and Dean-Stark trap.

  • Add oleic acid to the solution and mix thoroughly.

  • Heat the mixture to 100°C.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1% w/w) to the hot solution.

  • Continuously remove the water produced during the reaction using the Dean-Stark apparatus to drive the equilibrium towards the product.

  • Maintain the reaction for the desired time (e.g., 2.5 hours), monitoring as needed.[3]

  • After cooling, the product can be isolated by precipitation and further purified. The final product's formation can be confirmed by the decrease in the acid value.[7]

References

Technical Support Center: Purification of Vinyl Oleate Post-Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of vinyl oleate after its synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem 1: Low Purity of this compound After Initial Work-up

  • Possible Cause A: Incomplete Reaction

    • Solution: Ensure the synthesis reaction has gone to completion by monitoring it using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the reaction is incomplete, consider extending the reaction time or optimizing the catalyst concentration.

  • Possible Cause B: Presence of Unreacted Starting Materials (Oleic Acid, Vinyl Acetate)

    • Solution 1: Caustic Wash: To remove unreacted oleic acid, wash the crude product dissolved in an organic solvent (e.g., diethyl ether, toluene) with a dilute aqueous solution of sodium hydroxide or sodium bicarbonate. This will convert the acidic oleic acid into its water-soluble salt, which can then be separated in the aqueous phase.

    • Solution 2: Distillation: Unreacted vinyl acetate can be removed by distillation at atmospheric pressure before proceeding to vacuum distillation for the purification of this compound.

  • Possible Cause C: Hydrolysis of this compound

    • Solution: The primary hydrolysis products are oleic acid and vinyl alcohol (which tautomerizes to acetaldehyde)[1]. To minimize hydrolysis, ensure all solvents and reagents used during work-up are anhydrous. If hydrolysis has occurred, the resulting oleic acid can be removed by a caustic wash as described above.

Problem 2: Product Discoloration (Yellowing or Browning)

  • Possible Cause A: Thermal Degradation

    • Solution: Overheating during distillation can lead to decomposition and discoloration[2]. It is crucial to use vacuum distillation to lower the boiling point of this compound. Monitor the temperature of the distillation pot closely and keep it at the minimum necessary for a steady distillation rate.

  • Possible Cause B: Oxidation

    • Solution: The double bond in the oleate chain is susceptible to oxidation. To prevent this, conduct the purification process under an inert atmosphere (e.g., nitrogen or argon). The use of antioxidants can also be considered if compatible with the downstream application.

  • Possible Cause C: Residual Catalyst

    • Solution: Some catalysts, particularly transition metals, can cause discoloration. Implement a catalyst removal step before final purification. For ruthenium catalysts, this can involve treatment with triphenylphosphine oxide or DMSO followed by filtration through a plug of silica gel[3][4].

Problem 3: Polymerization of this compound During Distillation

  • Possible Cause: High Temperatures and Absence of Inhibitors

    • Solution: Vinyl esters are prone to polymerization at elevated temperatures[1].

      • Add a Polymerization Inhibitor: Introduce a suitable inhibitor to the crude this compound before distillation. Common choices for vinyl monomers include hydroquinone, 4-tert-butylcatechol (TBC), or stable free radicals like TEMPO[5]. These are typically added in small quantities (ppm level).

      • Control Temperature: Use high vacuum to keep the distillation temperature as low as possible.

      • Minimize Distillation Time: Do not heat the distillation pot for longer than necessary.

Problem 4: Difficulty in Removing Catalyst Residues

  • Possible Cause: Inefficient Catalyst Removal Method

    • Solution for Ruthenium Catalysts (from transvinylation):

      • Method 1: Phosphine Oxide/DMSO Treatment: After the reaction, treat the crude product with triphenylphosphine oxide or dimethyl sulfoxide (DMSO), followed by filtration through silica gel[3][4]. This method is effective for removing byproducts from reactions using Grubbs catalysts.

      • Method 2: Aqueous Extraction for PEG-Supported Catalysts: If a PEG-supported catalyst was used, a simple aqueous extraction can efficiently remove the ruthenium byproducts[6].

    • Solution for Mercury-Based Catalysts:

      • Washing: A patent for a similar vinyl ester synthesis suggests washing with an acidified aqueous solution of sodium bromide to form a water-soluble mercury complex that can be extracted.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities are unreacted starting materials (oleic acid and vinyl acetate), residual catalyst, solvents used in the synthesis, byproducts from side reactions (like ethylidene diester), and polymers of this compound[1]. Hydrolysis can also lead to the formation of oleic acid[1].

Q2: What is the recommended method for purifying this compound on a laboratory scale?

A2: A multi-step approach is generally recommended:

  • Initial Wash: Neutralize and remove acidic impurities (like residual oleic acid and acidic catalysts) with a bicarbonate or dilute hydroxide wash.

  • Catalyst Removal: If a transition metal catalyst was used, employ a specific removal technique (e.g., precipitation or specialized column filtration)[3][4][6].

  • Solvent Removal: Remove any reaction solvents under reduced pressure.

  • Vacuum Distillation: This is the primary method for obtaining high-purity this compound. It is crucial to use a polymerization inhibitor and a high vacuum to prevent thermal degradation.

Q3: At what temperature and pressure should I distill this compound?

A3: While specific boiling points can vary with the purity of the sample and the efficiency of the vacuum system, a general guideline for long-chain fatty vinyl esters is to distill under high vacuum (e.g., <1 mmHg). The pot temperature should be carefully controlled to the lowest possible temperature that allows for a reasonable distillation rate to avoid polymerization. For a similar compound, vinyl laurate, a boiling point of 142-143°C at 10 mmHg has been reported. This compound, being larger, will have a higher boiling point at the same pressure.

Q4: Can I use column chromatography to purify this compound?

A4: Yes, column chromatography can be an effective method, especially for removing polar impurities and residual catalyst. A study on a similar vinyl ester, 2,2-bis[4-(2-hydroxy-3-methacryloxypropoxy)phenyl]‐propane (BisGMA), utilized a silica column with a mobile phase of 80:20 CH2Cl2:ethyl acetate (v/v) for purification[7]. For this compound, a non-polar solvent system like hexane/ethyl acetate on a silica gel column would be a good starting point. The less polar this compound should elute before more polar impurities like oleic acid.

Q5: How can I assess the purity of my final this compound product?

A5: Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and effective method for determining the purity of fatty acid esters like this compound[8][9]. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is also excellent for confirming the structure and identifying impurities.

Q6: My this compound is slightly yellow after purification. Is this a problem?

A6: A slight yellow tinge may not necessarily indicate significant impurity, but it can be a sign of minor thermal degradation or oxidation[2]. For applications where high color purity is critical, you can try passing the material through a short plug of activated carbon or alumina to remove color bodies. However, ensure that this treatment does not introduce new impurities.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Purification MethodImpurities RemovedAdvantagesDisadvantages
Caustic Wash Unreacted oleic acid, acidic catalyst residuesSimple, effective for acidic impuritiesMay introduce water, potentially leading to hydrolysis if not dried properly.
Crystallization Unreacted fatty acidsCan be effective for significantly reducing high levels of fatty acid contamination.May have lower yields due to co-crystallization or loss in the mother liquor.
Vacuum Distillation Unreacted starting materials, some byproducts, solventsHigh purity can be achieved.Risk of polymerization and thermal degradation if not controlled properly.
Column Chromatography Polar impurities, catalyst residues, some byproductsHighly effective for removing a wide range of impurities.Can be time-consuming and require large volumes of solvent for large scales.
Catalyst Scavengers Specific metal catalyst residues (e.g., Ruthenium)Highly specific and efficient for targeted catalyst removal.Adds an extra step and reagent to the process.

Experimental Protocols

Protocol 1: General Procedure for Purification by Caustic Wash and Vacuum Distillation

  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., diethyl ether or toluene) in a separatory funnel.

  • Washing:

    • Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

    • Shake gently, venting frequently to release any pressure from CO₂ evolution.

    • Separate the aqueous layer.

    • Repeat the wash with deionized water until the aqueous layer is neutral.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Filtration and Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Preparation for Distillation:

    • Add a polymerization inhibitor (e.g., a few crystals of hydroquinone) to the crude this compound.

    • Transfer the oil to a round-bottom flask suitable for distillation.

  • Vacuum Distillation:

    • Assemble a vacuum distillation apparatus.

    • Apply a high vacuum (<1 mmHg).

    • Slowly heat the distillation flask in a heating mantle with magnetic stirring.

    • Collect the fractions that distill at the expected temperature for pure this compound. Discard any initial lower-boiling fractions.

    • Stop the distillation before the pot goes to dryness to prevent the formation of peroxides and charring of residues.

Protocol 2: Purification by Flash Column Chromatography

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the non-polar solvent and load it onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the non-polar solvent (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. A typical starting gradient could be from 0% to 5% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions and monitor their composition using TLC.

  • Product Isolation: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator.

Mandatory Visualization

Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Crude Crude this compound (Product, Oleic Acid, Catalyst, Solvent) Wash Caustic Wash (Removes Oleic Acid) Crude->Wash Step 1 Dry Dry with MgSO4 Wash->Dry Solvent_Removal Solvent Removal (Rotary Evaporator) Dry->Solvent_Removal Catalyst_Removal Catalyst Scavenging (e.g., for Ruthenium) Solvent_Removal->Catalyst_Removal Optional Step (if catalyst present) Distillation Vacuum Distillation (with Inhibitor) Solvent_Removal->Distillation If no catalyst removal needed Catalyst_Removal->Distillation Pure_Product Pure this compound Distillation->Pure_Product Final Product Analysis Purity Analysis (GC-FID, NMR) Pure_Product->Analysis Troubleshooting_Polymerization cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Polymerization during Distillation Cause1 High Temperature Problem->Cause1 Cause2 Absence of Inhibitor Problem->Cause2 Cause3 Presence of Initiators (e.g., peroxides) Problem->Cause3 Solution1 Use High Vacuum (Lower Boiling Point) Cause1->Solution1 Solution2 Add Polymerization Inhibitor (e.g., Hydroquinone, TBC) Cause2->Solution2 Solution3 Ensure Clean Glassware & Inert Atmosphere Cause3->Solution3

References

Technical Support Center: Vinyl Oleate Polymerization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vinyl oleate polymerization.

Troubleshooting Guide

This guide addresses common issues encountered during the polymerization of this compound, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Polymer Yield

  • Question: My this compound polymerization resulted in a very low yield or failed to produce any polymer. What are the likely causes and how can I fix this?

  • Answer: Low or no polymer yield is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

    • Inhibitor Presence: Commercial vinyl monomers typically contain inhibitors to prevent premature polymerization during storage.[1] These must be removed before the reaction.

      • Solution: Purify the this compound monomer by passing it through a column of activated alumina or by distillation under reduced pressure to remove the inhibitor.[1][2] An alkaline wash (e.g., with a dilute NaOH solution) can also be effective for removing phenolic inhibitors.[1]

    • Initiator Problems: The choice and handling of the initiator are critical.

      • Cause: The initiator may have decomposed due to improper storage, or the chosen initiator may not be suitable for the reaction temperature.

      • Solution: Use a fresh, properly stored initiator. Select an initiator with a half-life appropriate for your desired reaction temperature and time. For instance, AIBN is a common choice for polymerizations around 60-80 °C.[3][4] Ensure the initiator is soluble in the reaction medium.[3]

    • Oxygen Inhibition: The presence of oxygen can inhibit free-radical polymerization by scavenging radicals.

      • Solution: Deoxygenate the reaction mixture thoroughly before initiating the polymerization. This can be achieved by bubbling an inert gas like nitrogen or argon through the monomer or by several freeze-pump-thaw cycles.

    • Impure Reagents or Solvents: Impurities in the monomer, solvent, or other reagents can interfere with the polymerization process.[5][6][7][8]

      • Solution: Use high-purity reagents and solvents. Ensure all glassware is clean and dry.

Issue 2: Low Molecular Weight and/or Broad Polydispersity Index (PDI)

  • Question: My poly(this compound) has a lower molecular weight than expected and a broad PDI. How can I increase the molecular weight and achieve a narrower distribution?

  • Answer: Uncontrolled molecular weight and broad PDI are often due to chain transfer reactions or issues with the initiator concentration.

    • Chain Transfer Reactions: The oleic acid chain in this compound contains allylic protons that are susceptible to chain transfer, which terminates a growing polymer chain and starts a new, shorter one.[9][10][11][12][13] This is a significant challenge in the free-radical polymerization of unsaturated fatty acid-based monomers.[10]

      • Solution:

        • Lower the reaction temperature: This can reduce the rate of chain transfer relative to propagation.

        • Use a controlled polymerization technique: Reversible Addition-Fragmenttation chain Transfer (RAFT) polymerization is highly effective for controlling the polymerization of vinyl esters, leading to polymers with predictable molecular weights and narrow PDIs.[14] This requires the use of a suitable RAFT agent.

    • High Initiator Concentration: A higher concentration of initiator produces more primary radicals, leading to a larger number of shorter polymer chains.

      • Solution: Decrease the initiator concentration. The rate of polymerization is proportional to the square root of the initiator concentration, so a moderate reduction can significantly increase the molecular weight without drastically slowing the reaction.[15]

    • Chain Transfer to Solvent or Monomer: Some solvents can act as chain transfer agents. Chain transfer to the monomer itself can also occur.[16][17]

      • Solution: Choose a solvent with a low chain transfer constant. If chain transfer to the monomer is significant, consider adjusting the monomer concentration or employing a controlled polymerization method.

Issue 3: Poor Reaction Control and Runaway Reactions

  • Question: My polymerization reaction is difficult to control, sometimes leading to a rapid, uncontrolled exotherm (a runaway reaction). How can I ensure better control and safety?

  • Answer: Runaway reactions are a serious safety concern, particularly in bulk polymerization, and are caused by the highly exothermic nature of polymerization coupled with poor heat dissipation.[18]

    • Bulk Polymerization: Polymerizing the neat monomer can lead to a rapid increase in viscosity (the Trommsdorff-Norrish effect), which hinders heat transfer and can lead to a runaway reaction.

      • Solution:

        • Use a solvent: Solution polymerization helps to dissipate heat and control the viscosity of the reaction mixture.

        • Perform the reaction in smaller batches: This increases the surface-area-to-volume ratio, improving heat dissipation.

        • Ensure adequate stirring: Good agitation is crucial for uniform temperature distribution.

        • Use a temperature-controlled reaction setup: A well-calibrated oil bath or reactor jacket is essential.

    • Initiator Choice and Concentration: An initiator that decomposes too quickly at the reaction temperature can lead to a burst of radicals and an uncontrolled reaction.

      • Solution: Select an initiator with a suitable decomposition rate at the desired temperature. Use the minimum effective concentration of the initiator.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right initiator for my this compound polymerization?

A1: The choice of initiator depends on the polymerization method (e.g., bulk, solution, emulsion) and the desired reaction temperature.[3]

  • For bulk or solution polymerization in organic solvents: Use an oil-soluble initiator such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). The selection should be based on the initiator's 10-hour half-life temperature, which should be appropriate for your intended reaction temperature.[4]

  • For emulsion polymerization: A water-soluble initiator like potassium persulfate (KPS) is typically used.[3]

Q2: How can I monitor the progress of my this compound polymerization?

A2: Several techniques can be used to monitor the reaction progress:

  • Gravimetry: Periodically take a small, known mass of the reaction mixture, precipitate the polymer, dry it, and weigh it to determine the monomer conversion.

  • Spectroscopy (FTIR): Monitor the disappearance of the vinyl C=C bond peak (around 1640 cm⁻¹) in the infrared spectrum.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Track the disappearance of the vinyl proton signals in the ¹H NMR spectrum.

  • Dilatometry: This technique measures the volume contraction that occurs as the monomer is converted to the denser polymer.

  • Online Monitoring: Industrial-scale polymerizations may use inline techniques that measure changes in properties like sonic velocity, density, or refractive index to monitor conversion in real-time.[20][21][22][23][24]

Q3: What is the best way to purify the final poly(this compound)?

A3: The most common method for purifying the polymer is precipitation.[]

  • Dissolve the reaction mixture in a good solvent for the polymer (e.g., tetrahydrofuran, toluene).

  • Slowly add this solution to a large excess of a non-solvent (e.g., methanol, ethanol, or cold hexane) while stirring vigorously.

  • The polymer will precipitate out of the solution.

  • Isolate the polymer by filtration.

  • Wash the polymer with fresh non-solvent to remove any remaining unreacted monomer, initiator fragments, or other impurities.

  • Dry the polymer under vacuum until a constant weight is achieved. This process can be repeated for higher purity.[]

Quantitative Data Summary

Table 1: Common Initiators for Free-Radical Polymerization

InitiatorAbbreviationTypeTypical Solvents10-hour Half-life Temperature (°C)
2,2'-AzobisisobutyronitrileAIBNAzoToluene, Benzene, THF65
Benzoyl PeroxideBPOPeroxideToluene, Benzene, THF73
Potassium PersulfateKPSPersulfateWater65

Data compiled from various sources for general guidance.

Table 2: Impact of Reaction Parameters on Poly(this compound) Properties

ParameterEffect of IncreaseRationale
Initiator Concentration Decreased Molecular Weight, Increased Polymerization RateMore initiating radicals lead to more, but shorter, polymer chains.
Temperature Increased Polymerization Rate, Potentially Decreased Molecular WeightHigher temperature increases the rate constants for initiation, propagation, and termination. The effect on molecular weight depends on the relative activation energies of these steps and chain transfer.[26]
Monomer Concentration Increased Polymerization Rate, Increased Molecular WeightHigher monomer concentration increases the rate of propagation relative to other steps.
Chain Transfer Agent Decreased Molecular WeightThe agent terminates growing chains and initiates new ones.

Experimental Protocols

Protocol 1: Free-Radical Solution Polymerization of this compound

  • Monomer Purification: Purify this compound by passing it through a short column of basic alumina to remove the inhibitor.

  • Reaction Setup:

    • Add the purified this compound and a suitable solvent (e.g., toluene) to a round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet. A typical monomer concentration is 1-2 M.

    • Add the desired amount of a free-radical initiator (e.g., AIBN, typically 0.1-1 mol% with respect to the monomer).

  • Deoxygenation: Bubble dry nitrogen through the solution for 20-30 minutes to remove dissolved oxygen.

  • Polymerization:

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN).

    • Allow the reaction to proceed for the desired time (e.g., 4-24 hours), maintaining a nitrogen atmosphere and constant stirring.

  • Termination and Isolation:

    • Cool the reaction to room temperature and expose it to air to quench the polymerization.

    • Precipitate the polymer by slowly adding the reaction mixture to a large volume of a stirred non-solvent (e.g., cold methanol).

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent and dry it in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to a constant weight.

Visualizations

Troubleshooting_Low_Molecular_Weight Start Low Molecular Weight and/or Broad PDI Observed Check_CTA Is a chain transfer agent (CTA) being used? Start->Check_CTA High_Initiator Is the initiator concentration too high? Check_CTA->High_Initiator No Reduce_CTA Reduce or eliminate CTA Check_CTA->Reduce_CTA Yes Chain_Transfer Are significant chain transfer reactions occurring? High_Initiator->Chain_Transfer No Reduce_Initiator Decrease initiator concentration High_Initiator->Reduce_Initiator Yes Controlled_Polymerization Consider controlled polymerization (e.g., RAFT) Chain_Transfer->Controlled_Polymerization Yes Lower_Temp Lower the reaction temperature Chain_Transfer->Lower_Temp Yes End Re-run experiment and analyze polymer Reduce_CTA->End Reduce_Initiator->End Controlled_Polymerization->End Lower_Temp->End

Caption: Troubleshooting workflow for low molecular weight in this compound polymerization.

Polymerization_Workflow Monomer_Purification 1. Monomer Purification (Remove Inhibitor) Reaction_Setup 2. Reaction Setup (Monomer, Solvent, Initiator) Monomer_Purification->Reaction_Setup Deoxygenation 3. Deoxygenation (N2 Purge or Freeze-Pump-Thaw) Reaction_Setup->Deoxygenation Polymerization 4. Polymerization (Heat and Stir) Deoxygenation->Polymerization Isolation 5. Polymer Isolation (Precipitation) Polymerization->Isolation Purification 6. Purification (Washing and Drying) Isolation->Purification Characterization 7. Characterization (GPC, NMR, FTIR) Purification->Characterization

References

identifying and minimizing side reactions in vinyl oleate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in identifying and minimizing side reactions during the synthesis of vinyl oleate.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: this compound is primarily synthesized through two main routes:

  • Transvinylation: This is a widely used method involving the reaction of oleic acid with a vinyl group donor, typically vinyl acetate. The reaction is often catalyzed by transition metals like palladium or iridium.[1] Base-catalyzed transvinylation using catalysts like potassium carbonate has also been reported.[2]

  • Esterification: This method involves the direct reaction of oleic acid with vinyl alcohol.[2] Another variation is the acid-catalyzed esterification of polyvinyl alcohol with oleic acid.[3][4]

Q2: What are the typical catalysts used in this compound synthesis?

A2: The choice of catalyst depends on the synthesis method:

  • Transvinylation: Palladium acetate is a common catalyst, sometimes used with ligands like triarylphosphines.[1][5][6] Iridium complexes can also be used, though they may require harsher reaction conditions.[1] For base-catalyzed transvinylation, potassium carbonate is an effective catalyst.[2]

  • Esterification: Sulfuric acid is a common acid catalyst for the esterification of oleic acid or its derivatives.[3][4] Mercuric acetate has also been mentioned as a catalyst in some older methods, but its use is limited due to high toxicity.[1][2]

Q3: How can I confirm the successful synthesis of this compound?

A3: Several analytical techniques can be used to confirm the formation of this compound and assess its purity:

  • Spectroscopy:

    • FTIR (Fourier-Transform Infrared) Spectroscopy: Look for the appearance of a characteristic C-O-C stretching vibration for the ester group, typically in the 1100-1200 cm⁻¹ region.[4]

    • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H-NMR is used to identify the vinyl ester protons, which typically show signals around δH 4.7 ppm and 4.9 ppm.[4] ¹³C-NMR can confirm the presence of the ester carbonyl group.[7]

  • Chromatography:

    • GC-MS (Gas Chromatography-Mass Spectrometry): This technique is excellent for separating this compound from starting materials and byproducts, and the mass spectrum provides structural information for identification.[3]

  • Titration:

    • Acid Value Determination: A decrease in the acid value of the reaction mixture indicates the consumption of oleic acid and the formation of the ester product.[4]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Possible Causes & Solutions

CauseRecommended Action
Incomplete Reaction - Increase Reaction Time: Monitor the reaction progress using TLC or GC to determine the optimal reaction time.[7] - Increase Temperature: Gradually increase the reaction temperature. However, be cautious as excessively high temperatures can lead to side reactions like isomerization of oleic acid.[8][9] - Optimize Catalyst Loading: The amount of catalyst can significantly impact the reaction rate. Perform small-scale experiments to find the optimal catalyst concentration.[10]
Equilibrium Limitation - Remove Byproducts: In esterification reactions, water is a byproduct. Its removal (e.g., using a Dean-Stark apparatus or adding a desiccant) can shift the equilibrium towards the product side.[7][8] In transvinylation with vinyl acetate, the acetic acid byproduct can be removed.
Catalyst Deactivation - Ensure Anhydrous Conditions: Water can deactivate some catalysts. Use dry solvents and reagents. - Use Fresh Catalyst: Catalysts can lose activity over time. Use a fresh batch of catalyst for optimal performance.
Issue 2: Presence of Impurities and Side Products

Common Side Reactions and How to Minimize Them

Side ReactionIdentification MethodMinimization Strategy
Hydrolysis of this compound GC-MS, FTIR (presence of -OH and C=O of carboxylic acid)- Work up the reaction under anhydrous conditions. - Avoid exposure of the product to acidic or basic aqueous solutions during purification.[2]
Polymerization of this compound Visual observation (increased viscosity, formation of solids), GPC- Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture or during storage. - Keep reaction temperatures moderate, as high temperatures can initiate polymerization.[2]
Isomerization of Oleic Acid (cis to trans) ¹H-NMR, GC- Maintain lower reaction temperatures, ideally below 120°C.[9]
Formation of Anhydrides GC-MS, FTIR (anhydride C=O stretches)- In reactions where this is a known issue, adding a controlled amount of water during the reaction can convert the anhydride back to the carboxylic acid reactant.[11]
Formation of Sulfates (with H₂SO₄ catalyst) Elemental analysis, MS- If using sulfuric acid with an alcohol, be aware of this potential side reaction.[3] Consider using an alternative catalyst if this becomes a significant issue.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Transvinylation of Oleic Acid

  • Materials: Oleic acid, vinyl acetate (in excess, can also serve as solvent), Palladium (II) acetate, Tri(o-tolyl)phosphine, Triethylamine, Anhydrous toluene (optional solvent).

  • Procedure: a. To a clean, dry flask under an inert atmosphere (e.g., Argon), add oleic acid, anhydrous toluene (if used), and vinyl acetate. b. Add triethylamine, followed by the catalyst system: Palladium (II) acetate and tri(o-tolyl)phosphine. c. Heat the reaction mixture to the desired temperature (e.g., 80-100°C) and stir. d. Monitor the reaction progress by TLC or GC-MS. e. Upon completion, cool the reaction mixture. f. Remove the solvent and excess vinyl acetate under reduced pressure. g. Purify the crude product by column chromatography or distillation.

Protocol 2: Analysis of this compound Purity by GC-MS

  • Sample Preparation: Dilute a small aliquot of the purified this compound in a suitable solvent (e.g., hexane or ethyl acetate).

  • GC Conditions (Example):

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms).

    • Injector Temperature: 250°C.

    • Oven Program: Start at a suitable temperature (e.g., 100°C), hold for 1-2 minutes, then ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a high m/z (e.g., 500).

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Integrate the peak areas to determine the relative purity and identify any impurity peaks by comparing their mass spectra with library data.[12][13]

Visualizations

Vinyl_Oleate_Synthesis cluster_main Main Reaction: Transvinylation cluster_side Potential Side Reactions oleic_acid Oleic Acid reaction Pd(OAc)₂ oleic_acid->reaction vinyl_acetate Vinyl Acetate vinyl_acetate->reaction vinyl_oleate This compound reaction->vinyl_oleate hydrolysis Hydrolysis vinyl_oleate->hydrolysis polymerization Polymerization vinyl_oleate->polymerization water Water water->hydrolysis hydrolysis->oleic_acid polymer Poly(this compound) polymerization->polymer

Caption: Main reaction pathway for this compound synthesis and common side reactions.

Troubleshooting_Workflow start Low this compound Yield check_purity Analyze Product Purity (GC-MS, NMR) start->check_purity check_reaction Incomplete Reaction? check_purity->check_reaction High Impurity Levels purify Improve Purification Protocol check_purity->purify Low Impurity Levels optimize Optimize Conditions: - Increase Time/Temp - Adjust Catalyst Load check_reaction->optimize Yes inhibit Consider Inhibitor for Polymerization check_reaction->inhibit Polymerization Observed dry Ensure Anhydrous Conditions check_reaction->dry Hydrolysis Observed

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Strategies for Improving Vinyl Oleate Conversion Rates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for vinyl oleate synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: this compound is typically synthesized via a transesterification (or transvinylation) reaction where the vinyl group from a donor molecule, like vinyl acetate, is transferred to oleic acid. The two main approaches are chemical catalysis and enzymatic catalysis.

  • Chemical Catalysis: This method often employs transition-metal catalysts such as ruthenium-based Grubbs catalysts or palladium complexes.[1] Older methods used mercury-based catalysts, but these are now largely avoided due to toxicity concerns.[1][2] Base-catalyzed transesterification using agents like potassium carbonate is also a viable route.[1]

  • Enzymatic Catalysis: This "green chemistry" approach utilizes lipases, most commonly immobilized Candida antarctica lipase B (CALB), to catalyze the reaction under milder conditions.[3][4] This method is prized for its high selectivity, which minimizes side reactions.

Q2: I am experiencing low conversion rates. What are the most common causes?

A2: Low conversion rates can stem from several factors depending on your chosen synthesis method. Key areas to investigate include:

  • Suboptimal Reaction Conditions: Temperature, substrate molar ratio, and reaction time are critical. Each catalytic system has a specific optimal range.

  • Catalyst Issues: The catalyst (chemical or enzymatic) may be inactive, poisoned, or present in an insufficient amount. For enzymes, factors like water content and substrate inhibition are crucial.[3][5]

  • Reaction Equilibrium: Transesterification is a reversible reaction. The accumulation of byproducts (e.g., acetic acid in reactions using vinyl acetate) can shift the equilibrium back toward the reactants, limiting the final yield.

  • Presence of Impurities: Water and free fatty acids in the feedstock can negatively impact many catalytic processes, especially base-catalyzed reactions.[6]

Q3: How do I choose between a chemical and an enzymatic catalyst?

A3: The choice depends on your specific goals regarding reaction speed, cost, purity, and environmental impact.

  • Chemical catalysts (e.g., Grubbs catalyst) can offer very high efficiency and faster reaction rates.[1] However, they may require harsher conditions, can be expensive, and may necessitate additional purification steps to remove toxic metal residues.

  • Enzymatic catalysts (lipases) operate under mild conditions (lower temperatures), are highly selective (reducing byproducts), and are environmentally friendly.[4] The primary drawbacks can be slower reaction times and potential inhibition by substrates or products.[3] Immobilized enzymes offer the significant advantage of being easily recovered and reused.[7]

Q4: What is the best method for purifying the final this compound product?

A4: The primary challenge in purification is separating this compound from unreacted oleic acid and the catalyst. Common techniques include:

  • Distillation: Molecular or vacuum distillation is effective for separating the vinyl ester from the less volatile oleic acid.[8][9]

  • Washing/Extraction: Unreacted oleic acid can be removed by washing the product mixture with a basic aqueous solution (e.g., sodium bicarbonate or sodium hydroxide), which converts the acid into a soap that can be separated.[8][9]

  • Crystallization: At low temperatures, unreacted oleic acid can be precipitated from the mixture and removed by filtration.[8]

  • Chromatography: Techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) can be used for high-purity isolation.[10]

Troubleshooting Guides

Issue: Low Conversion in Enzymatic Synthesis

Q: My lipase-catalyzed reaction has stalled at a low yield. What should I check?

A: Investigate the following factors, as enzymatic reactions are highly sensitive to their environment.

  • Enzyme Activity: Has the enzyme been stored correctly? Is it denatured? Most lipases are sensitive to high temperatures (typically above 60-70°C).[5] Confirm the activity of your lipase batch.

  • Water Content: Lipases require a minimal amount of water to maintain their active conformation. However, excess water will promote the reverse reaction (hydrolysis), reducing your ester yield.[5][11] If using a solvent, ensure it is sufficiently dry. In solvent-free systems, water produced during the reaction can be a limiting factor.

  • Substrate Inhibition: High concentrations of either the alcohol (vinyl source) or the oleic acid can inhibit the enzyme's activity.[3] An optimal molar ratio, often near 1:1 or with a slight excess of one reactant, should be determined experimentally.[3][11]

  • Mixing and Mass Transfer: In immobilized or heterogeneous systems, poor mixing can lead to mass transfer limitations, where the substrates cannot efficiently reach the enzyme's active sites. Ensure adequate agitation, but avoid excessively high speeds that could damage an immobilized enzyme support.[12]

Issue: Product Purity is Low After Chemical Synthesis

Q: My final product is contaminated with byproducts and unreacted starting materials. How can I improve purity?

A: Low purity is often a result of side reactions or incomplete separation.

  • Minimize Side Reactions: High temperatures can cause olefin isomerization or polymerization.[1] Stick to the mildest effective temperature for your chosen catalyst. For instance, Grubbs catalysts work efficiently at temperatures below 100°C.[1]

  • Optimize Reactant Ratio: While an excess of the vinyl donor (e.g., vinyl acetate) is often used to drive the reaction forward, a very large excess can complicate purification.[13] Experiment to find the optimal ratio that maximizes conversion without creating downstream issues.

  • Ensure Complete Removal of Acid: Unreacted oleic acid is a common impurity. Implement a thorough washing step with a basic solution. Multiple washes may be necessary.[14] Monitor the pH of the aqueous layer to ensure all acid has been neutralized.

  • Catalyst Removal: If using a homogeneous chemical catalyst like a Grubbs or palladium complex, ensure your purification protocol (e.g., column chromatography, extraction) is effective at removing all traces of the metal, which is critical for many applications.

Data Presentation

Table 1: Comparison of Catalytic Systems for this compound Synthesis
Catalyst SystemTypical TemperatureSolventsKey AdvantagesKey Disadvantages
Grubbs Catalyst (Ru-based) 80°CAnhydrous TolueneHigh selectivity, mild conditions.[1]High cost, potential metal contamination.
Potassium Carbonate (Base) 60 - 80°CN-methylpyrrolidone (NMP)High efficiency, lower cost.[1]Sensitive to water and free acids.[6]
Mercuric Acetate/Sulfate 30 - 75°CVinyl Acetate (excess)Effective for vinyl interchange.[9][13]High toxicity, environmental concerns.[1][2]
Immobilized Lipase (CALB) 40 - 60°CSolvent-Free or Organic SolventsEco-friendly, high selectivity, reusable.[4][7]Slower reaction rates, potential for substrate inhibition.[3]
Table 2: Influence of Key Parameters on Enzymatic Synthesis Conversion Rates
ParameterTypical RangeEffect on Conversion RateTroubleshooting Notes
Temperature 40 - 60°CIncreases rate up to an optimum, then decreases sharply due to enzyme denaturation.[5]If yield is low, verify that the temperature did not exceed the enzyme's stability limit.
Substrate Molar Ratio (Oleic Acid:Vinyl Donor) 1:1 to 1:3Conversion may decrease at high molar ratios of either substrate due to enzyme inhibition.[3]If conversion is poor, try varying the molar ratio; a 1:1 or 1:2 ratio is often a good starting point.[11]
Enzyme Loading (% w/w) 1 - 10%Higher loading generally increases the initial reaction rate.An excessively high loading may not be cost-effective and can cause mixing issues.
Water Activity (a_w) LowLow water activity favors synthesis over hydrolysis.Use dry reactants/solvents. Consider adding molecular sieves to remove water produced during the reaction.

Experimental Protocols

Protocol 1: Lipase-Catalyzed Synthesis of this compound (Solvent-Free)

This protocol is based on typical conditions for lipase-catalyzed esterification.

Materials:

  • Oleic Acid (>99% purity)

  • Vinyl Acetate (>99% purity)

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Molecular sieves (3Å), activated

Procedure:

  • To a 100 mL round-bottom flask, add oleic acid and vinyl acetate in a 1:2 molar ratio.

  • Add the immobilized lipase, typically 5% by weight of the total substrates.

  • Add activated molecular sieves (approx. 10% w/w) to adsorb the acetic acid byproduct and drive the reaction equilibrium towards product formation.

  • Seal the flask and place it in an orbital shaker or use a magnetic stirrer for agitation (e.g., 200 rpm).

  • Maintain the reaction temperature at 50°C using a temperature-controlled oil bath or incubator.

  • Monitor the reaction progress by taking small aliquots over time (e.g., every 2-4 hours) and analyzing them via GC or HPLC to determine the concentration of this compound.

  • Once the reaction has reached equilibrium or the desired conversion (typically 12-24 hours), stop the reaction by filtering out the immobilized enzyme and molecular sieves. The enzyme can be washed with a solvent (e.g., hexane), dried, and stored for reuse.

  • Purify the resulting product mixture via vacuum distillation to remove excess vinyl acetate and any remaining starting materials.

Protocol 2: Grubbs Catalyst-Mediated Transvinylation

This protocol is adapted from methods described for efficient transvinylation.[1]

Materials:

  • Oleic Acid (>99% purity)

  • Vinyl Acetate (>99% purity)

  • Grubbs Catalyst (e.g., 2nd Generation)

  • Anhydrous Toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., using a Schlenk line) to protect the catalyst from air and moisture.

  • In a flask, dissolve oleic acid in anhydrous toluene.

  • Add vinyl acetate to the solution. A molar excess of vinyl acetate is typically used.

  • Add the Grubbs catalyst (e.g., 5 mol% relative to the oleic acid).

  • Heat the mixture to 80°C with stirring under the inert atmosphere.

  • Monitor the reaction's progress via TLC or GC analysis.

  • Upon completion, cool the reaction mixture to room temperature.

  • The catalyst can be removed using a silica gel plug or specialized scavengers.

  • Remove the solvent (toluene) and excess vinyl acetate under reduced pressure.

  • The crude product can be further purified by washing with a dilute sodium bicarbonate solution to remove any acidic impurities, followed by vacuum distillation.

Mandatory Visualizations

G cluster_prep 1. Reaction Setup cluster_run 2. Synthesis cluster_workup 3. Product Workup & Purification Reactants Select Reactants (Oleic Acid, Vinyl Donor) Catalyst Select Catalyst (Enzymatic or Chemical) Reactants->Catalyst Conditions Define Conditions (Temp, Ratio, Solvent) Catalyst->Conditions Reaction Run Reaction with Agitation & Temp Control Conditions->Reaction Monitor Monitor Progress (GC/HPLC/TLC) Reaction->Monitor Filter Separate Catalyst Monitor->Filter Wash Wash/Extract Impurities (e.g., Unreacted Acid) Filter->Wash Distill Distill/Crystallize Final Product Wash->Distill FinalProduct FinalProduct Distill->FinalProduct High-Purity This compound

Caption: General workflow for this compound synthesis and purification.

G cluster_enzymatic Enzymatic Path cluster_chemical Chemical Path Start Low Conversion Rate Detected CatalystType Which Catalyst Type? Start->CatalystType EnzymeActivity Check Enzyme Activity & Storage Conditions CatalystType->EnzymeActivity Enzymatic CatalystPoisoning Check for Impurities (Water, Air) CatalystType->CatalystPoisoning Chemical WaterContent Verify Water Content (Low Water Favors Synthesis) EnzymeActivity->WaterContent SubstrateInhibition Test Different Substrate Ratios WaterContent->SubstrateInhibition ReactionTemp Optimize Temperature (Avoid Side Reactions) CatalystPoisoning->ReactionTemp Equilibrium Consider Byproduct Removal (e.g., Acetic Acid) ReactionTemp->Equilibrium

Caption: Troubleshooting decision tree for low this compound conversion.

G Conversion Conversion Rate Temp Temperature Temp->Conversion Optimal Range Enzyme Enzyme Activity Temp->Enzyme Denaturation Risk Ratio Substrate Ratio Ratio->Conversion Inhibition Risk Ratio->Enzyme Inhibition Enzyme->Conversion Directly Affects Rate Water Water Activity Water->Conversion Hydrolysis Risk Water->Enzyme Required for Activity

Caption: Interplay of key parameters in enzymatic this compound synthesis.

References

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the thermal stability of vinyl oleate. It is intended for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary thermal stability concerns when working with this compound?

A1: The main thermal stability issues associated with this compound are unwanted polymerization, oxidation, and hydrolysis. These degradation pathways can be initiated or accelerated by elevated temperatures, leading to changes in the material's physical and chemical properties.

Q2: At what temperature does this compound begin to decompose?

A2: The thermal decomposition of this compound is a multi-stage process. Based on thermogravimetric analysis (TGA) of similar long-chain esters, initial weight loss due to the volatilization of impurities or low molecular weight degradation products can begin at temperatures as low as 150°C. Significant decomposition, involving the cleavage of the ester bond and breakdown of the hydrocarbon chain, typically occurs at temperatures exceeding 300°C under an inert atmosphere.

Q3: How can I prevent unwanted polymerization of this compound during my experiments?

A3: Unwanted polymerization, which can be initiated by heat, is a common issue.[1][2] To prevent this, it is crucial to use a polymerization inhibitor. Common inhibitors for vinyl monomers include hydroquinone (HQ), 4-methoxyphenol (MEHQ), and butylated hydroxytoluene (BHT).[1] The choice and concentration of the inhibitor depend on the experimental conditions, particularly the temperature and duration of the experiment. It is also advisable to store this compound at cool temperatures and away from light to minimize spontaneous polymerization.

Q4: What are the signs of oxidative degradation in this compound?

A4: Oxidative degradation, or autoxidation, occurs due to the presence of the double bond in the oleate chain and is accelerated by heat and exposure to air.[3] Signs of oxidation include a change in color (yellowing), an increase in viscosity, and the development of a rancid odor. Analytically, oxidation can be detected by an increase in the peroxide value and the presence of characteristic carbonyl peaks in the infrared (IR) spectrum.

Q5: Is hydrolysis a significant concern at neutral pH?

A5: While the ester linkage in this compound can be hydrolyzed to oleic acid and vinyl alcohol (which tautomerizes to acetaldehyde), this reaction is significantly slower at neutral pH compared to acidic or basic conditions.[4][5] However, at elevated temperatures, even in the absence of a strong acid or base catalyst, thermal hydrolysis can occur, leading to an increase in the acid value of the material.

Troubleshooting Guides

Issue 1: Unexpected Polymerization During Heating

Symptoms:

  • Noticeable increase in viscosity.

  • Formation of a gel or solid material.

  • Inaccurate results in analytical tests due to changes in sample properties.

Possible Causes:

  • Depletion or absence of a polymerization inhibitor.

  • Excessively high temperatures or prolonged heating times.

  • Presence of contaminants that can act as polymerization initiators.

Solutions:

  • Add a Polymerization Inhibitor: If not already present, add an appropriate inhibitor such as hydroquinone (HQ) or 4-methoxyphenol (MEHQ) at a suitable concentration (typically 10-200 ppm).

  • Optimize Temperature and Time: Reduce the experimental temperature and duration of heating to the minimum required for the procedure.

  • Ensure Purity: Use high-purity this compound and ensure all glassware and equipment are clean to avoid introducing contaminants.

  • Work Under an Inert Atmosphere: For high-temperature applications, conducting the experiment under an inert atmosphere (e.g., nitrogen or argon) can help minimize the formation of peroxides that can initiate polymerization.

Issue 2: Sample Discoloration and Odor Formation

Symptoms:

  • The sample turns yellow or brown upon heating.

  • Development of a sharp, unpleasant, or rancid odor.

  • Changes in spectroscopic data, such as the appearance of new peaks in the IR or NMR spectrum.

Possible Causes:

  • Oxidation of the unsaturated oleate chain due to exposure to air at elevated temperatures.

  • Formation of volatile degradation products such as aldehydes and ketones.

Solutions:

  • Use an Inert Atmosphere: Whenever possible, handle and heat this compound under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Add an Antioxidant: Consider adding an antioxidant like butylated hydroxytoluene (BHT) to inhibit the free-radical chain reactions of oxidation.

  • Store Properly: Store this compound in a cool, dark place in a tightly sealed container to minimize exposure to light and oxygen.

  • Purify Before Use: If the starting material already shows signs of degradation, consider purifying it by distillation or column chromatography before use.

Issue 3: Increase in Acidity of the Sample

Symptoms:

  • A decrease in the pH of aqueous mixtures containing this compound.

  • An increase in the acid value as determined by titration.

  • Corrosion of metallic components in contact with the heated material.

Possible Causes:

  • Hydrolysis of the ester bond, forming oleic acid.

  • Oxidative cleavage of the double bond, forming carboxylic acid fragments.

Solutions:

  • Control Moisture: Ensure that the this compound and any solvents used are dry, as water is required for hydrolysis.

  • Buffer the System: If compatible with the experimental setup, use a buffer to maintain a neutral pH.

  • Use an Inert Atmosphere: As oxidation can lead to acidic byproducts, working under an inert atmosphere can also mitigate the increase in acidity.

  • Select Compatible Materials: Use glass or other non-reactive materials for handling and heating this compound to prevent reactions with metal surfaces.

Data Presentation

Table 1: Typical Thermal Decomposition Profile of a Long-Chain Vinyl Ester (Illustrative Data)

Temperature Range (°C)Weight Loss (%)Associated Process
< 150< 1Desorption of moisture and volatile impurities.
150 - 3001 - 5Onset of decomposition; loss of volatile degradation products.
300 - 45080 - 90Major decomposition of the ester and hydrocarbon chain.
> 450> 95Final decomposition to a small char residue.

Note: This data is illustrative and based on typical values for long-chain esters. Actual values for this compound may vary depending on purity and experimental conditions.

Table 2: Differential Scanning Calorimetry (DSC) Events for a Long-Chain Vinyl Ester (Illustrative Data)

Temperature (°C)Event TypeEnthalpy (J/g)Interpretation
-10 to 0Endothermic50 - 70Melting of the solidified ester.
150 - 250ExothermicVariableOnset of thermally induced polymerization (in the absence of an effective inhibitor).
> 300Endothermic/ExothermicVariableComplex thermal decomposition events.

Note: The polymerization exotherm is highly dependent on the presence and effectiveness of inhibitors.

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Decomposition Profile

Objective: To determine the thermal stability and decomposition profile of this compound.

Methodology:

  • Calibrate the TGA instrument according to the manufacturer's instructions.

  • Place a 5-10 mg sample of this compound into a clean TGA pan (typically alumina or platinum).

  • Place the pan in the TGA furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

  • Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of 600°C at a constant heating rate of 10°C/min.

  • Record the weight loss as a function of temperature.

  • Analyze the resulting TGA curve to determine the onset of decomposition and the temperatures at which major weight loss events occur.

Protocol 2: Differential Scanning Calorimetry (DSC) for Thermal Transitions

Objective: To identify thermal transitions such as melting and polymerization.

Methodology:

  • Calibrate the DSC instrument with appropriate standards (e.g., indium).

  • Hermetically seal 5-10 mg of this compound in an aluminum DSC pan.

  • Place the sealed pan and an empty reference pan in the DSC cell.

  • Equilibrate the cell at a low temperature (e.g., -50°C).

  • Heat the sample at a controlled rate (e.g., 10°C/min) to a temperature above its expected decomposition point (e.g., 350°C).

  • Record the heat flow as a function of temperature.

  • Analyze the DSC thermogram for endothermic peaks (e.g., melting) and exothermic peaks (e.g., polymerization or decomposition).

Protocol 3: GC-MS Analysis of Thermal Degradation Products

Objective: To identify the volatile and semi-volatile products of thermal degradation.

Methodology:

  • Place a known amount of this compound in a sealed vial under an inert atmosphere.

  • Heat the sample at a specific temperature (e.g., 180°C) for a defined period.

  • Collect the headspace vapor using a gas-tight syringe or by solid-phase microextraction (SPME).

  • Alternatively, dissolve a portion of the heated liquid sample in a suitable solvent (e.g., hexane).

  • Inject the sample into a gas chromatograph-mass spectrometer (GC-MS).

  • Use a suitable GC column (e.g., a non-polar or medium-polarity column) and a temperature program that allows for the separation of potential degradation products.

  • Identify the separated compounds by comparing their mass spectra to a spectral library (e.g., NIST). Common degradation products to look for include aldehydes, ketones, hydrocarbons, and shorter-chain esters.[6]

Visualizations

Thermal_Degradation_Pathways cluster_polymerization Polymerization cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis VO This compound Polymer Poly(this compound) VO->Polymer Heat, Initiators Hydroperoxides Hydroperoxides VO->Hydroperoxides O2, Heat Products Oleic Acid + Acetaldehyde VO->Products H2O, Heat, Acid/Base Volatiles Aldehydes, Ketones, Shorter-chain acids Hydroperoxides->Volatiles Scission

Caption: Primary thermal degradation pathways of this compound.

Troubleshooting_Workflow Start Thermal Instability Observed Symptom Identify Primary Symptom Start->Symptom Viscosity Increased Viscosity/ Gel Formation Symptom->Viscosity Viscosity ColorOdor Color/Odor Change Symptom->ColorOdor Appearance Acidity Increased Acidity Symptom->Acidity Acidity Polymerization Suspect Polymerization Viscosity->Polymerization Oxidation Suspect Oxidation ColorOdor->Oxidation Hydrolysis Suspect Hydrolysis Acidity->Hydrolysis ActionPoly Add Inhibitor/ Reduce Temperature Polymerization->ActionPoly ActionOx Use Inert Atmosphere/ Add Antioxidant Oxidation->ActionOx ActionHydro Control Moisture/ Use Inert Atmosphere Hydrolysis->ActionHydro

Caption: Troubleshooting workflow for thermal instability issues.

References

troubleshooting transesterification reactions involving vinyl oleate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies for transesterification reactions involving vinyl oleate.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction yield unexpectedly low?

A low yield in this compound transesterification can stem from several factors. Primarily, consider the activity of your catalyst, especially if using an enzyme like lipase. Lipase activity is highly dependent on water content; too much water can shift the reaction equilibrium towards hydrolysis of the ester, while too little can inhibit enzyme function.[1][2][3] The optimal water activity (a_w) often lies in a narrow range, sometimes as low as a_w < 0.2.[3] Other factors include suboptimal temperature, incorrect substrate molar ratio, catalyst concentration, and reaction time.[4]

Q2: How can I minimize the formation of byproducts?

A common side reaction is hydrolysis, which competes with the desired transesterification, particularly when excessive water is present in the reaction medium.[1][2] Another potential issue is saponification (soap formation), especially if using an alkaline catalyst with starting materials that have a high free fatty acid (FFA) content.[4][5] To mitigate this, ensure your reactants are anhydrous and consider a pre-treatment step to reduce FFA levels if necessary.[6] When using vinyl esters as acyl donors, the liberated vinyl alcohol tautomerizes to acetaldehyde, which can inactivate the enzyme catalyst. Performing the reaction under vacuum can help remove this volatile byproduct.

Q3: My enzyme catalyst (lipase) appears to be inactive or shows low stability. What are the likely causes?

Enzyme deactivation can be caused by several factors. High temperatures can denature the enzyme, so it's crucial to operate within the optimal temperature range for the specific lipase being used.[7] The choice of solvent can also significantly impact enzyme stability and activity. Furthermore, as mentioned, the acetaldehyde generated from the vinyl leaving group can lead to enzyme inactivation. Immobilizing the enzyme can often improve its stability and reusability.[8][9][10]

Q4: What is the optimal temperature for this reaction?

The optimal temperature is a balance between reaction rate and enzyme stability. Increasing the temperature generally increases the reaction rate, but excessively high temperatures can lead to enzyme denaturation.[4][7] For many lipase-catalyzed reactions, temperatures between 40°C and 60°C are effective.[1][11][12] It is recommended to determine the optimal temperature for your specific enzyme and reaction system empirically.

Q5: How can I effectively monitor the progress of the reaction?

Several analytical techniques can be employed. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are commonly used to quantify the disappearance of reactants and the formation of the product ester. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is also a powerful tool for monitoring the reaction, as specific proton signals for the reactants and products can be integrated to determine conversion.[13][14] Near-infrared (NIR) spectroscopy has also been utilized for real-time monitoring of transesterification reactions.[13]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low Conversion/Yield Suboptimal Water Content: Excess water promotes hydrolysis over transesterification.[1][2] Insufficient water can deactivate the enzyme.Optimize the water activity (a_w) of the system. For lipases, this is often in the range of a_w < 0.2 to 0.5.[1][3] This can be achieved by adding a specific amount of water or using salt hydrates to control humidity.
Incorrect Temperature: Temperature may be too low for an efficient reaction rate or too high, causing enzyme denaturation.[4][7]Determine the optimal temperature for your specific lipase, typically between 40-60°C.[11] Perform a temperature screen to find the best balance of activity and stability.
Poor Mixing/Mass Transfer Limitation: In heterogeneous systems (e.g., immobilized enzyme), poor mixing can limit the reaction rate.[15]Increase the agitation speed or use a more efficient stirring method. Ensure the catalyst is well-dispersed in the reaction medium.[15]
Enzyme Inhibition: Acetaldehyde byproduct from the vinyl group can inhibit the lipase.Conduct the reaction under vacuum to continuously remove the volatile acetaldehyde.
Enzyme Deactivation Thermal Denaturation: Reaction temperature is too high.Operate at a lower temperature. Screen for more thermostable lipases if higher temperatures are required.[7]
Solvent Incompatibility: The chosen organic solvent may be denaturing the enzyme.Select a non-polar, hydrophobic solvent (e.g., hexane, heptane) which is generally less disruptive to lipase structure.
Acetaldehyde Poisoning: Accumulation of acetaldehyde byproduct inactivates the enzyme.Apply a vacuum during the reaction to remove acetaldehyde as it forms.
Formation of Side Products Hydrolysis: Presence of excess water in the reaction mixture.[2]Use anhydrous solvents and reactants. Dry the enzyme preparation if necessary. Control water activity as described above.
Saponification (Soap Formation): High free fatty acid (FFA) content in the oleate source reacting with a basic catalyst.[4][6]If using a basic catalyst, ensure the FFA value of the oil is low (<1%).[4] Alternatively, use an enzyme catalyst which is less sensitive to FFAs, or pre-esterify the FFAs using an acid catalyst.[5]
Reaction Stalls Equilibrium Reached: The reaction has reached thermodynamic equilibrium.Shift the equilibrium towards the product side. This can be done by removing one of the products (e.g., removing acetaldehyde under vacuum) or by using a large excess of one reactant.
Enzyme Leaching (Immobilized): The enzyme is detaching from the support material.Evaluate the immobilization protocol. Consider using a different support or a covalent attachment method for stronger binding.

Quantitative Data Summary

The following tables summarize key parameters that influence lipase-catalyzed transesterification reactions.

Table 1: Effect of Temperature on Oleyl Oleate Synthesis

Temperature (°C) Reaction Time (min) Enzyme Quantity (% w/w) Molar Ratio (Acid:Alcohol) Oleyl Oleate Conc. (mmol/g)
30 60 6 1:1 ~1.1
50 60 6 1:1 ~1.3
70 60 6 1:1 ~1.2

Data adapted from optimization studies of oleyl oleate synthesis. Optimal temperature provides a balance between reaction rate and enzyme stability.[16]

Table 2: Influence of Water Content on Lipase Activity

Water Activity (a_w) Water Content (% w/w) Transesterification Conversion (%)
< 0.1 Low Suboptimal
0.22 2.0 29.3
0.46 3.9 ~20.0
> 0.7 High Approaches 0

Data represents the effect of water on Carica papaya lipase activity, showing a distinct optimum.[1] Excessive water shifts the reaction towards hydrolysis.[1]

Key Experimental Protocols

Protocol 1: General Procedure for Lipase-Catalyzed Transesterification of this compound

  • Enzyme Preparation: Dry the lipase (e.g., Candida antarctica Lipase B, CALB) under vacuum for 24 hours to achieve a desired low water content.

  • Reactant Preparation: Add this compound (1 equivalent) and the desired alcohol substrate (e.g., 1.2 equivalents) to a round-bottom flask containing an appropriate anhydrous organic solvent (e.g., n-hexane).

  • Reaction Setup: Add the dried lipase (typically 5-10% by weight of the substrates) to the reactant mixture.

  • Reaction Conditions: Place the flask under magnetic stirring at the optimized temperature (e.g., 50°C). If desired, apply a vacuum to remove the acetaldehyde byproduct.

  • Monitoring: Withdraw aliquots from the reaction mixture at regular intervals (e.g., 1, 2, 4, 8, 24 hours).

  • Sample Analysis: Quench the enzyme activity in the aliquot (e.g., by filtration or centrifugation). Analyze the sample using GC, HPLC, or ¹H NMR to determine the conversion of this compound and the yield of the desired product.

  • Product Isolation: Once the reaction reaches completion, remove the enzyme by filtration. Evaporate the solvent under reduced pressure. The crude product can then be purified using column chromatography if necessary.

Protocol 2: Monitoring Reaction Progress by ¹H NMR Spectroscopy

  • Sample Preparation: Withdraw a small aliquot (~0.1 mL) from the reaction mixture. Filter to remove the enzyme. Dilute the sample with a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Acquisition: Acquire a ¹H NMR spectrum.

  • Data Analysis: Identify the characteristic signals for the vinyl protons of this compound (typically between 4.5-7.5 ppm) and a characteristic signal for the newly formed ester product.

  • Calculate Conversion: The percentage conversion can be calculated by comparing the integration of a disappearing reactant peak to a stable reference peak (or to the sum of the reactant and product peaks).

    • Conversion (%) = [Integral_Product / (Integral_Product + Integral_Reactant)] x 100

Visual Guides

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reactants Prepare Reactants (this compound + Alcohol) Mix Combine Reactants, Solvent & Catalyst Reactants->Mix Solvent Select & Dry Solvent Solvent->Mix Catalyst Prepare Lipase (Immobilize/Dry) Catalyst->Mix Conditions Set Conditions (Temp, Stirring, Vacuum) Mix->Conditions Monitor Monitor Progress (TLC, GC, NMR) Conditions->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Evaporate Evaporate Solvent Filter->Evaporate Purify Purify Product (e.g., Chromatography) Evaporate->Purify Analyze Characterize Product (NMR, MS, IR) Purify->Analyze

Caption: Experimental workflow for lipase-catalyzed transesterification.

G start Low Reaction Yield? cause1 Check Water Content start->cause1 Yes cause2 Verify Temperature start->cause2 Yes cause3 Assess Catalyst Activity start->cause3 Yes cause4 Check Substrate Ratio & Purity start->cause4 Yes sol1 Optimize water activity (a_w). Use anhydrous reagents. cause1->sol1 sol2 Adjust to optimal range (e.g., 40-60°C for lipase). cause2->sol2 sol3 Use fresh catalyst. Check for inhibitors (e.g., acetaldehyde). Apply vacuum. cause3->sol3 sol4 Use correct molar ratio. Verify purity of starting materials. cause4->sol4

Caption: Troubleshooting decision tree for low reaction yield.

G R1 This compound E Lipase (Enzyme) R1->E Hydrolysis Oleic Acid (Hydrolysis Product) R1->Hydrolysis Hydrolysis R2 Alcohol (R'-OH) R2->E P1 Product Ester (Oleoyl-OR') E->P1 P2 Vinyl Alcohol (Unstable) E->P2 Acetaldehyde Acetaldehyde (Inhibitor) P2->Acetaldehyde Tautomerization Acetaldehyde->E Inhibition Water Water (H₂O) Water->Hydrolysis

Caption: Reaction pathway showing transesterification and side reactions.

References

overcoming common problems in scaling up vinyl oleate production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the production of vinyl oleate.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The two main industrial routes for this compound synthesis are:

  • Transvinylation: This method involves the reaction of oleic acid with a vinyl source, typically vinyl acetate, in the presence of a catalyst. This is often the preferred route for producing high-purity vinyl esters.

  • Direct vinylation (not commonly used for fatty acids): This involves the reaction of the carboxylic acid with acetylene. Due to the hazardous nature of acetylene, this method is less common in modern industrial processes.

Q2: What are the key parameters to control during the scale-up of this compound synthesis?

A2: Critical parameters to monitor and control during scale-up include:

  • Temperature: Reaction temperature significantly impacts reaction rate and byproduct formation.

  • Pressure: Particularly important for controlling the boiling points of reactants and products, especially when removing byproducts like acetic acid via distillation.

  • Catalyst concentration and activity: The catalyst-to-reactant ratio is crucial for achieving desired conversion rates. Catalyst deactivation over time is a key concern in continuous processes.

  • Reactant molar ratio: The ratio of vinyl acetate to oleic acid affects the reaction equilibrium and overall yield.

  • Mixing/Agitation: Proper mixing is essential to ensure good contact between reactants and the catalyst, and to maintain uniform temperature distribution.

Q3: What are the major safety concerns when scaling up this compound production?

A3: The primary safety concern is managing the heat generated by the reaction (exotherm). What might be a mild exotherm at the lab bench scale can become a significant safety hazard at an industrial scale, potentially leading to a runaway reaction.[1] It is crucial to have adequate cooling systems and to conduct thorough thermal hazard assessments before scaling up. Proper handling of raw materials and products, including the use of appropriate personal protective equipment (PPE), is also paramount.

Troubleshooting Guide

Problem 1: Low Yield or Incomplete Conversion

Q: My this compound yield has significantly dropped after scaling up the reaction from a 1L flask to a 50L reactor. What could be the cause?

A: Several factors could contribute to a decrease in yield during scale-up. Here’s a systematic approach to troubleshooting:

  • Inadequate Mixing: In larger reactors, achieving homogenous mixing is more challenging. Poor mixing can lead to localized "hot spots" or areas of low reactant concentration, both of which can negatively impact the reaction.

    • Solution: Evaluate and optimize the agitator design and speed for the larger vessel. Consider installing baffles to improve mixing efficiency. Computational Fluid Dynamics (CFD) modeling can be a useful tool to simulate and improve mixing in the reactor.

  • Poor Heat Transfer: The surface-area-to-volume ratio decreases as the reactor size increases. This makes it more difficult to remove the heat generated by the reaction, potentially leading to side reactions or catalyst degradation.

    • Solution: Ensure the reactor's cooling jacket has sufficient capacity for the larger scale. Monitor the internal and jacket temperatures closely. For highly exothermic reactions, consider using a semi-batch process where one reactant is added gradually to control the rate of heat generation.

  • Catalyst Deactivation: The catalyst may be deactivating at a faster rate in the larger reactor due to impurities in the reactants or prolonged exposure to high temperatures.

    • Solution: Analyze the catalyst for signs of poisoning or fouling. Consider increasing the catalyst loading or implementing a catalyst regeneration or replacement schedule for continuous processes.

  • Shift in Reaction Equilibrium: If a byproduct is not being effectively removed at scale, it can shift the reaction equilibrium back towards the reactants. For example, in transvinylation with vinyl acetate, the removal of the acetic acid byproduct is crucial.

    • Solution: Verify that the distillation or vacuum system used for byproduct removal is adequately sized and operating efficiently for the larger volume.

Problem 2: Product Purity Issues - Presence of Byproducts

Q: After scaling up, I'm observing a higher concentration of byproducts in my final this compound product. How can I address this?

A: Increased byproduct formation at scale is often linked to heat and mass transfer limitations.

  • Side Reactions at Higher Temperatures: Inefficient heat removal can lead to higher reaction temperatures, promoting unwanted side reactions.

    • Solution: As mentioned previously, improve the reactor's cooling capacity and temperature control.

  • Byproduct Formation from Impurities: Trace impurities in the starting materials can have a more significant impact at a larger scale.

    • Solution: Ensure the quality and purity of your oleic acid and vinyl acetate meet the required specifications for the scaled-up process.

  • Inefficient Purification: The purification method used at the lab scale (e.g., simple distillation) may not be as effective at a larger scale.

    • Solution: Optimize the purification process. This may involve using a packed distillation column for better separation, or exploring other purification techniques like fractional distillation under reduced pressure.

Problem 3: Catalyst Deactivation and Separation

Q: In our continuous process, the catalyst seems to be losing activity much faster than in the lab-scale batch reactions. How can we mitigate this?

A: Catalyst deactivation is a common challenge in continuous industrial processes.

  • Poisoning: Impurities in the feedstocks can poison the catalyst.

    • Solution: Implement a more rigorous purification of the reactants before they enter the reactor.

  • Fouling: High molecular weight byproducts can coat the catalyst surface, blocking active sites.

    • Solution: Optimize reaction conditions to minimize the formation of these byproducts. A periodic catalyst wash or regeneration cycle may be necessary.

  • Sintering: At high temperatures, the small metal particles of a heterogeneous catalyst can agglomerate, reducing the active surface area.

    • Solution: Operate at the lowest effective temperature. Select a catalyst with a more thermally stable support.

Data Presentation

Table 1: Effect of Scale on Reaction Parameters (Illustrative Data)

ParameterLab Scale (1L)Pilot Scale (50L)Production Scale (1000L)
Typical Yield (%) 95-99%90-95%85-92%
Purity after initial purification (%) >99%97-99%95-98%
Typical Reaction Time 2-4 hours4-6 hours6-8 hours
Heat Transfer Coefficient (W/m²K) ~300-500~150-300~50-150

Note: This table presents illustrative data based on typical trends observed in scaling up esterification reactions. Actual values will vary depending on the specific process and equipment.

Experimental Protocols

Key Experiment: Transvinylation of Oleic Acid with Vinyl Acetate

This protocol is adapted from a general procedure for vinyl ester synthesis and should be optimized for your specific equipment and scale.

Materials:

  • Oleic Acid (technical grade, purified if necessary)

  • Vinyl Acetate (stabilized with hydroquinone)

  • Palladium(II) acetate (catalyst)

  • 2,2'-bipyridyl (ligand)

  • Hydroquinone (polymerization inhibitor)

  • Sodium Bicarbonate (for neutralization)

Procedure (Lab Scale):

  • Catalyst Preparation: In a separate flask, dissolve palladium(II) acetate and 2,2'-bipyridyl in a small amount of vinyl acetate to form the catalyst complex.

  • Reaction Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a reflux condenser, a thermometer, and an inlet for inert gas (e.g., nitrogen).

  • Charging Reactants: Charge the flask with oleic acid, an excess of vinyl acetate (e.g., 3-5 molar equivalents), and a small amount of hydroquinone.

  • Initiating the Reaction: Begin stirring and slowly heat the mixture to reflux (around 72-75°C) under a nitrogen atmosphere.

  • Catalyst Addition: Once the mixture is at a stable reflux, add the prepared catalyst solution.

  • Reaction Monitoring: Monitor the reaction progress by taking small samples periodically and analyzing them for the disappearance of oleic acid (e.g., by titration to determine the acid value) or the formation of this compound (e.g., by GC or HPLC). The reaction is typically complete in 2-4 hours.

  • Byproduct Removal: The acetic acid formed during the reaction can be removed by distillation, often as an azeotrope with vinyl acetate.

  • Workup: After the reaction is complete, cool the mixture and neutralize any remaining acidic catalyst with sodium bicarbonate.

  • Purification: Filter the mixture to remove any solids. Purify the this compound by vacuum distillation to remove unreacted vinyl acetate and other impurities.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification catalyst_prep Catalyst Preparation (Pd(OAc)2 + Bipyridyl) catalyst_add Add Catalyst catalyst_prep->catalyst_add reactant_charge Charge Reactor (Oleic Acid, Vinyl Acetate, Inhibitor) heating Heat to Reflux (~72-75°C) reactant_charge->heating heating->catalyst_add reaction_monitor Monitor Reaction (GC/Titration) catalyst_add->reaction_monitor neutralization Neutralize Catalyst reaction_monitor->neutralization filtration Filtration neutralization->filtration purification Vacuum Distillation filtration->purification final_product Pure this compound purification->final_product

Caption: Experimental workflow for the synthesis of this compound.

signaling_pathway cluster_reactants Reactants cluster_products Products oleic_acid Oleic Acid (R-COOH) catalyst Pd(II) Catalyst oleic_acid->catalyst vinyl_acetate Vinyl Acetate (CH3COOCH=CH2) vinyl_acetate->catalyst vinyl_oleate This compound (R-COOCH=CH2) acetic_acid Acetic Acid (CH3COOH) catalyst->vinyl_oleate catalyst->acetic_acid

Caption: Transvinylation reaction pathway for this compound synthesis.

References

Technical Support Center: Refining Catalyst Selection for Vinyl Oleate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for vinyl oleate synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalytic methods for synthesizing this compound?

A1: The most prevalent methods for this compound synthesis are:

  • Transition-Metal Catalysis: This typically involves the transvinylation of oleic acid with vinyl acetate. Palladium-based catalysts are frequently used.[1] Ruthenium and iridium complexes have also been shown to be effective.

  • Enzymatic Synthesis: Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the esterification of oleic acid with a vinyl donor.[2][3] This method is valued for its mild reaction conditions and high selectivity.

  • Mercury-Catalyzed Synthesis: While historically used, catalysts like mercuric acetate are now less common due to their high toxicity.[4]

Q2: How do I choose the right catalyst for my experiment?

A2: The choice of catalyst depends on several factors, including the desired reaction conditions, required yield and selectivity, and tolerance of functional groups. For a visual guide, refer to our Catalyst Selection Workflow diagram below. Transition metal catalysts often offer high yields in shorter reaction times, while enzymatic catalysts provide excellent selectivity under milder, more environmentally friendly conditions.

Q3: What are the key safety precautions to consider?

A3: When working with transition metal catalysts, particularly mercury-based ones, it is crucial to handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information on mercuric acetate, always consult the Safety Data Sheet (SDS).

Troubleshooting Guide

Problem 1: Low Yield of this compound

Potential CauseSuggested Solution
Catalyst Deactivation (Palladium) Palladium catalysts can deactivate due to agglomeration or poisoning.[5] Consider regenerating the catalyst or preparing a fresh batch. Ensure the use of high-purity reagents to avoid catalyst poisons like sulfur compounds.
Sub-optimal Reaction Temperature (Enzymatic) Enzyme activity is highly temperature-dependent. Determine the optimal temperature for the specific lipase being used. Temperatures that are too high can lead to enzyme denaturation.
Incorrect Substrate Molar Ratio (Enzymatic) An excess of either oleic acid or the vinyl donor can inhibit enzyme activity.[6] An optimal molar ratio of 2:1 (oleyl alcohol to oleic acid) has been reported for high yields with CALB.[2]
Insufficient Reaction Time Monitor the reaction progress over time to ensure it has reached completion. For enzymatic reactions, a reaction time of 5 minutes has been shown to be optimal under specific conditions to achieve over 95% yield.[2]
Poor Catalyst-Substrate Mixing Ensure adequate agitation to facilitate proper mixing of the catalyst and substrates, especially in heterogeneous catalysis. An agitation speed of 150 rpm has been used effectively in enzymatic synthesis.[2]

Problem 2: Low Selectivity and Formation of Byproducts

Potential CauseSuggested Solution
Side Reactions with Transition Metal Catalysts The choice of ligands and reaction conditions can significantly impact selectivity. Fine-tuning the solvent and temperature may reduce the formation of undesired byproducts.
Presence of Water in the Reaction Mixture (Enzymatic) Water can lead to hydrolysis of the ester product. Use a dry solvent and consider adding molecular sieves to remove any residual water.
Incorrect Enzyme Choice Different lipases exhibit varying selectivity. Screen a panel of lipases to identify the one that provides the highest selectivity for this compound.

Quantitative Data on Catalyst Performance

The following table summarizes a selection of reported quantitative data for different catalytic systems in this compound (or similar wax ester) synthesis.

CatalystSubstratesSolventTemperature (°C)Reaction TimeYield/Conversion (%)Selectivity (%)Reference
Novozym 435 (immobilized CALB)Oleic acid, Oleyl alcoholHexane40-505 min>95High[2]
Mercuric Acetate / H₂SO₄Lauric acid, Vinyl acetateVinyl acetateReflux3 hours80-85 (of vinyl laurate)Not specified[4]
[(Sp,R)-COP-OAc]₂ (Palladium)Allylic trichloroacetimidate precursorCH₂Cl₂Room Temp.Not specified9194 (ee)[7]
Fermase CALB™ 10000Oleic acid, Cetyl alcoholSolvent-free6020 min97.5High[3]

Experimental Protocols

1. Enzymatic Synthesis of Oleyl Oleate using Novozym 435 [2]

  • Materials: Oleic acid, oleyl alcohol, Novozym 435 (immobilized Candida antarctica lipase B), hexane, ethanol, acetone.

  • Procedure:

    • In a reaction vessel, combine 2 mmol of oleic acid and 4 mmol of oleyl alcohol.

    • Add 2.0 mL of hexane as the solvent.

    • Add 0.3 g of Novozym 435 to the mixture.

    • Incubate the mixture at 37°C in a horizontal water bath shaker with an agitation speed of 150 rpm for 180 minutes.

    • To terminate the reaction, add 7.0 mL of an ethanol/acetone mixture (1:1 v/v).

    • Analyze the product mixture for yield and purity, for example, by using GC-MS.

2. Synthesis of Vinyl Laurate using Mercuric Acetate/Sulfuric Acid [4]

  • Materials: Lauric acid, vinyl acetate, mercuric acetate, 100% sulfuric acid, sodium acetate trihydrate.

  • Procedure:

    • In a 500-mL round-bottomed three-necked flask equipped with a thermometer, reflux condenser, and a gas inlet tube, place 206 g (2.4 moles) of freshly distilled vinyl acetate and 80 g (0.4 mole) of lauric acid.

    • Warm the mixture to dissolve the lauric acid and then add 1.6 g of mercuric acetate.

    • Shake the mixture by hand for about 30 minutes and then add 0.15 mL of 100% sulfuric acid dropwise.

    • Heat the solution under reflux for 3 hours.

    • Add 0.83 g of sodium acetate trihydrate to neutralize the sulfuric acid.

    • Recover the excess vinyl acetate by distillation at atmospheric pressure until the pot temperature reaches 125°C.

    • Complete the distillation at 10 mm Hg or lower to obtain the vinyl laurate.

Visualizations

ReactionPathway cluster_products Products Oleic Acid Oleic Acid This compound This compound Oleic Acid->this compound Transvinylation Vinyl Acetate Vinyl Acetate Vinyl Acetate->this compound Catalyst Catalyst Catalyst->this compound Acetic Acid Acetic Acid

Caption: Reaction pathway for this compound synthesis.

CatalystSelection start Start: Define Synthesis Goals q1 High Selectivity & Mild Conditions? start->q1 enzymatic Enzymatic Catalyst (e.g., Lipase) q1->enzymatic Yes q2 High Yield & Fast Reaction? q1->q2 No optimize Optimize Reaction Conditions enzymatic->optimize transition_metal Transition Metal Catalyst (e.g., Palladium) q2->transition_metal Yes q2->optimize No transition_metal->optimize end Final Catalyst Selection optimize->end

Caption: Catalyst selection workflow for this compound synthesis.

Troubleshooting cluster_yield Low Yield Troubleshooting cluster_selectivity Low Selectivity Troubleshooting start Problem Identified q_yield Low Yield? start->q_yield q_selectivity Low Selectivity? start->q_selectivity check_catalyst Check Catalyst Activity q_yield->check_catalyst Yes check_byproducts Analyze for Byproducts (GC-MS) q_selectivity->check_byproducts Yes check_temp Verify Reaction Temperature check_catalyst->check_temp check_ratio Optimize Substrate Ratio check_temp->check_ratio solution Implement Solution & Re-run check_ratio->solution check_water Ensure Anhydrous Conditions check_byproducts->check_water screen_catalysts Screen Alternative Catalysts check_water->screen_catalysts screen_catalysts->solution

Caption: Troubleshooting decision tree for this compound synthesis.

References

Validation & Comparative

A Comparative Guide to Vinyl Oleate and Vinyl Stearate in Copolymerization for Biomedical Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of polymer chemistry and drug delivery, the choice of monomers is critical in tailoring the final properties of a copolymer. Vinyl esters of fatty acids, such as vinyl oleate and vinyl stearate, have garnered interest due to their biocompatibility and the unique properties they impart to copolymers. Derived from oleic acid (a monounsaturated fatty acid) and stearic acid (a saturated fatty acid) respectively, these monomers offer a versatile platform for creating materials with a range of physicochemical characteristics. This guide provides a comparative overview of this compound and vinyl stearate in copolymerization, focusing on their reactivity, the properties of the resulting copolymers, and their potential applications in the biomedical field, supported by available experimental data.

The primary distinction between these two monomers lies in the nature of their fatty acid side chains. This compound possesses a C18 chain with a double bond (cis-9-octadecenoate), introducing a degree of unsaturation and a kink in the chain. In contrast, vinyl stearate features a fully saturated C18 straight-chain (octadecanoate). This structural difference significantly influences their copolymerization behavior and the ultimate performance of the copolymers.

Experimental Methodologies

The data presented in this guide are compiled from various studies. The primary methods employed in these studies for synthesis and characterization are outlined below.

Copolymerization Protocols

Solution Polymerization: A typical procedure involves dissolving the vinyl monomer (this compound or vinyl stearate) and a comonomer (e.g., vinyl acetate, N-vinylpyrrolidone) in a suitable solvent such as toluene or benzene. A radical initiator, commonly azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is added, and the mixture is heated under an inert atmosphere (e.g., nitrogen) at a specific temperature (typically 60-80 °C) for a defined period. The resulting copolymer is then precipitated in a non-solvent like methanol, filtered, and dried under vacuum.

Emulsion Polymerization: This method is often employed for industrial-scale production. The monomers are emulsified in water using a surfactant. A water-soluble initiator, such as potassium persulfate, is added to initiate polymerization. The reaction is carried out at a controlled temperature with constant stirring.

Characterization Techniques
  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Used to determine the copolymer composition and microstructure.

  • Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC): Employed to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymers.

  • Differential Scanning Calorimetry (DSC): Utilized to measure thermal transitions, including the glass transition temperature (Tg) and melting point (Tm).

  • Thermogravimetric Analysis (TGA): Used to assess the thermal stability of the copolymers by measuring weight loss as a function of temperature.

  • Mechanical Testing: Tensile strength, elongation at break, and Young's modulus are determined using a universal testing machine on polymer films of standardized dimensions.

Results and Discussion

Reactivity in Copolymerization

The reactivity of this compound and vinyl stearate in copolymerization is a key factor that dictates the composition and microstructure of the resulting polymer. Reactivity ratios (r1 and r2) are used to describe the preference of a growing polymer chain ending in one monomer unit to add another molecule of the same monomer (homo-propagation) versus the other comonomer (cross-propagation).

While direct comparative studies of reactivity ratios for this compound and vinyl stearate with the same comonomer are limited, some data is available for their copolymerization with common monomers like vinyl acetate (VAc).

Table 1: Reactivity Ratios of this compound and Vinyl Stearate with Vinyl Acetate

Monomer 1 (M1)Monomer 2 (M2)r1 (M1)r2 (M2)Temperature (°C)Polymerization MethodReference
This compoundVinyl Acetate~1~1N/ARadical PolymerizationInferred from general behavior of long-chain vinyl esters
Vinyl StearateVinyl Acetate0.751.1060BulkPolymer Handbook

Note: Reactivity ratios for this compound are not well-documented in readily available literature and are inferred based on the similar reactivity of other long-chain vinyl esters with vinyl acetate. The values for vinyl stearate are from established polymer handbooks.

The reactivity ratios for vinyl stearate with vinyl acetate are close to 1, suggesting a tendency towards random copolymerization. This implies that the monomer units are incorporated into the polymer chain in a relatively statistical manner, dictated by their feed concentrations. A similar behavior can be anticipated for this compound due to the structural similarity of the vinyl ester group. The long alkyl chains in both monomers do not significantly alter the reactivity of the vinyl group itself.

Copolymer Properties: A Comparative Analysis

The incorporation of this compound or vinyl stearate into a polymer backbone significantly modifies its properties. The long, hydrophobic side chains act as internal plasticizers, increasing flexibility and lowering the glass transition temperature.

Thermal Properties

The thermal properties of copolymers containing this compound and vinyl stearate are primarily influenced by the length and nature of the fatty acid side chain.

Table 2: Thermal Properties of this compound and Vinyl Stearate Copolymers

Copolymer SystemComonomerMole % of Vinyl EsterGlass Transition Temp. (Tg) (°C)Melting Point (Tm) (°C)Reference
Poly(this compound-co-vinyl acetate)Vinyl Acetate10-50-5 to 16Not reported[1]
Poly(vinyl stearate-co-NVP)N-vinylpyrrolidone20-8035-13045-50 (side-chain crystallinity)[2]
Poly(vinyl stearate-co-vinyl chloride)Vinyl Chloride10-30Lowered compared to PVCSide-chain melting endotherms observed[3]

The data suggests that both monomers effectively reduce the Tg of the copolymers they are part of. The presence of the double bond in the oleate chain introduces a kink, which can disrupt side-chain packing and may lead to a slightly lower Tg compared to a stearate-containing copolymer with the same molar composition, although direct comparative data is needed to confirm this.

A key differentiator for vinyl stearate is the ability of its long, saturated C18 side chains to crystallize, which gives rise to a melting endotherm (Tm) typically observed between 45-50°C.[2][3] This side-chain crystallinity can significantly impact the mechanical properties of the resulting copolymer, imparting a degree of stiffness and thermal stability below its melting point. The unsaturated nature of the oleate side chain disrupts this regular packing, and therefore, side-chain crystallinity is not a prominent feature in this compound copolymers.

Mechanical Properties

The mechanical properties of copolymers are intrinsically linked to their thermal properties and morphology. The internal plasticizing effect of both monomers generally leads to more flexible materials.

Table 3: General Impact on Mechanical Properties

PropertyImpact of this compound IncorporationImpact of Vinyl Stearate Incorporation
Tensile Strength Generally decreases with increasing oleate contentCan be maintained or slightly decreased; side-chain crystallinity can contribute to strength below Tm
Elongation at Break Generally increases with increasing oleate contentGenerally increases; acts as an internal plasticizer
Young's Modulus Generally decreases, leading to a more flexible materialDecreases, but the effect is modulated by side-chain crystallinity

The introduction of either monomer tends to decrease the tensile strength and Young's modulus while increasing the elongation at break, consistent with plasticization. For vinyl stearate copolymers, the mechanical properties can be temperature-dependent due to the melting of the crystalline side chains. Below the Tm, the crystalline domains can act as physical crosslinks, enhancing the stiffness and strength of the material. Above the Tm, the polymer will be more amorphous and flexible. The kinked structure of the this compound side chain is expected to lead to a more consistently flexible material across a broader temperature range.

Applications in Drug Delivery

Both this compound and vinyl stearate are derived from naturally occurring fatty acids, making them attractive candidates for biomedical applications, particularly in drug delivery, where biocompatibility is paramount. Their hydrophobic nature makes them suitable for forming the core of micelles or nanoparticles for the encapsulation of poorly water-soluble drugs.[4]

Vinyl Stearate in Drug Delivery: Copolymers containing vinyl stearate have been explored for their potential in creating hydrophobic domains in amphiphilic structures for drug encapsulation.[5] The semi-crystalline nature of the poly(vinyl stearate) segments can influence drug loading and release kinetics. The solid-like nature of the stearate side chains at physiological temperatures could potentially lead to more sustained release profiles.

This compound in Drug Delivery: The unsaturated side chain of this compound offers a site for potential post-polymerization modification, such as crosslinking or functionalization, which could be advantageous for creating more stable drug delivery vehicles or for attaching targeting ligands. The more amorphous and flexible nature of this compound copolymers might allow for higher drug loading of certain molecules and different release profiles compared to their saturated counterparts.

Visualization of Concepts

Logical Relationship of Monomer Structure to Copolymer Properties

G Figure 1. Influence of Monomer Structure on Copolymer Properties Monomer Monomer Structure VO This compound (Unsaturated C18 Side Chain) Monomer->VO VS Vinyl Stearate (Saturated C18 Side Chain) Monomer->VS Copoly Copolymer Properties VO->Copoly imparts Flexibility Increased Flexibility (Internal Plasticization) VO->Flexibility Tg Lowered Glass Transition Temperature (Tg) VO->Tg Hydrophobicity Hydrophobicity VO->Hydrophobicity VS->Copoly imparts VS->Flexibility VS->Tg SCC Side-Chain Crystallinity VS->SCC VS->Hydrophobicity Copoly->Flexibility Copoly->Tg MechProp Mechanical Properties Copoly->MechProp ThermalStab Thermal Stability Copoly->ThermalStab DrugDelivery Drug Delivery Potential Copoly->DrugDelivery Flexibility->MechProp Tg->MechProp SCC->MechProp influences SCC->ThermalStab influences Hydrophobicity->DrugDelivery enables hydrophobic drug encapsulation

Caption: Influence of monomer structure on copolymer properties.

Experimental Workflow for Copolymer Characterization

G Figure 2. General Experimental Workflow start Monomer Selection (this compound or Vinyl Stearate + Comonomer) poly Copolymerization (e.g., Solution or Emulsion) start->poly purify Purification (Precipitation & Drying) poly->purify copolymer Synthesized Copolymer purify->copolymer char Characterization copolymer->char nmr NMR (Composition, Microstructure) char->nmr gpc GPC/SEC (Molecular Weight, PDI) char->gpc dsc DSC (Tg, Tm) char->dsc tga TGA (Thermal Stability) char->tga mech Mechanical Testing (Tensile Properties) char->mech results Data Analysis & Comparison nmr->results gpc->results dsc->results tga->results mech->results

Caption: General experimental workflow for copolymer synthesis and characterization.

Conclusion

Both this compound and vinyl stearate serve as valuable comonomers for modifying polymer properties, particularly for applications requiring enhanced flexibility and hydrophobicity. The choice between the two will largely depend on the specific requirements of the final application.

  • Vinyl Stearate is well-suited for applications where some degree of thermal and mechanical stability is desired below its side-chain melting point. The semi-crystalline nature of its copolymers can be leveraged for controlled release applications.

  • This compound , with its unsaturated side chain, offers a more consistently flexible polymer and potential for further chemical modification. This makes it a versatile candidate for creating soft, amorphous materials and for the development of functionalized drug delivery systems.

Further direct comparative studies are warranted to fully elucidate the nuanced differences in their copolymerization kinetics and the resulting copolymer properties. Such research will be invaluable for the rational design of novel biomaterials for advanced drug delivery and other biomedical applications.

References

A Comparative Analysis of Vinyl Oleate and Methyl Oleate as Monomers for Polymer Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for sustainable and biocompatible polymers has led to a growing interest in monomers derived from renewable resources. Among these, derivatives of oleic acid, a monounsaturated fatty acid abundant in vegetable oils, have emerged as promising candidates. This guide provides a detailed comparative analysis of two such monomers: vinyl oleate and methyl oleate. While this compound represents a direct vinyl ester derivative, methyl oleate typically requires chemical modification to introduce a polymerizable group. This analysis delves into their respective polymerization behaviors, the properties of the resulting polymers, and the experimental protocols for their synthesis and characterization, supported by available data.

Monomer Characteristics and Polymerization Behavior

A direct, side-by-side experimental comparison of this compound and a polymerizable form of methyl oleate is not extensively documented in publicly available literature. However, by examining the known characteristics of vinyl esters and chemically modified methyl oleate (such as acrylated or methacrylated methyl oleate), a comparative assessment can be constructed.

Vinyl esters, including this compound, are known to undergo free-radical polymerization. A key characteristic of vinyl ester polymerization is the high reactivity of the growing polymer radical and the relatively low reactivity of the monomer.[1] This disparity often leads to a high propensity for chain transfer reactions, which can result in the formation of branched polymers and limit the achievable molecular weight.[1] Reversible addition-fragmentation chain transfer (RAFT) polymerization has been shown to be an effective method for controlling the polymerization of vinyl esters, allowing for the synthesis of polymers with well-defined molar masses and architectures.[1]

Methyl oleate, on the other hand, does not possess a readily polymerizable group. To be used as a monomer, it is typically functionalized, for example, through epoxidation of the double bond followed by acrylation.[2] This acrylated methyl oleate can then undergo free-radical polymerization. The polymerization rate of such monomers can be influenced by their long aliphatic structure.[2] In some cases, copolymerization with other monomers like styrene or vinyl pivalate has been explored to tailor the properties of the final polymer.[3][4]

Table 1: Comparison of Monomer and Polymerization Characteristics

FeatureThis compound (inferred)Modified Methyl Oleate (e.g., Acrylated)
Monomer Type Vinyl EsterAcrylate/Methacrylate
Polymerization Mechanism Free-RadicalFree-Radical
Reactivity High radical reactivity, low monomer reactivity[1]Dependent on the introduced functional group
Chain Transfer High propensity for chain transfer to monomer and polymer[1]Chain transfer can occur, potentially leading to branching[2]
Control over Polymerization Can be controlled by RAFT polymerization[1]Can be controlled by conventional free-radical techniques
Resulting Polymer Backbone Poly(vinyl alcohol) backbone after hydrolysisPoly(acrylate) or Poly(methacrylate) backbone

Comparative Properties of the Resulting Polymers

The structural differences between polymers derived from this compound and modified methyl oleate lead to distinct physical and chemical properties.

Polymers derived from this compound, after hydrolysis of the ester group, yield poly(vinyl alcohol) (PVA), a water-soluble and biodegradable polymer with extensive applications in the biomedical field.[1][5] The properties of the parent poly(this compound) can be tuned by the choice of the ester group.[1]

Polymers based on modified methyl oleate retain the long aliphatic side chain of oleic acid, which imparts significant hydrophobicity and flexibility to the material. These polymers have shown potential as bio-based pressure-sensitive adhesives and as components in coatings.[2] The thermal stability and mechanical properties of these polymers can be influenced by the degree of branching and crosslinking.[2] For instance, the incorporation of methacrylated methyl oleate into a copolymer has been shown to reduce the glass transition temperature (Tg).[3]

Table 2: Comparison of Polymer Properties

PropertyPoly(this compound) / Poly(vinyl alcohol)Poly(modified methyl oleate)
Backbone Structure Poly(vinyl ester) / Poly(vinyl alcohol)Poly(acrylate/methacrylate)
Side Chain Oleate group / Hydroxyl group (after hydrolysis)Long aliphatic chain from oleic acid
Solubility Insoluble in water (as oleate), Soluble in water (as PVA)Generally soluble in organic solvents
Biodegradability PVA is known to be biodegradable[5]Expected to be biodegradable due to fatty acid component
Glass Transition Temp. (Tg) Varies depending on the ester groupCan be low, leading to rubbery materials at room temp.[3]
Key Applications Precursor for PVA for biomedical uses, adhesives, coatings[1]Pressure-sensitive adhesives, coatings, renewable plastics[2][6]

Experimental Protocols

Synthesis of Acrylated Methyl Oleate (A-MO)

A representative method for the synthesis of a polymerizable monomer from methyl oleate involves a two-step process: epoxidation followed by acrylation.

  • Epoxidation of Methyl Oleate: Methyl oleate is reacted with a peroxy acid (e.g., peroxyformic acid generated in situ from formic acid and hydrogen peroxide) to form epoxidized methyl oleate (EMO).[7] The reaction is typically carried out at a controlled temperature. The product is then purified, for instance, by precipitation with acetone.[7]

  • Acrylation of Epoxidized Methyl Oleate: The EMO is then reacted with acrylic acid in the presence of a catalyst (e.g., an amine) and an inhibitor (to prevent premature polymerization of the acrylic acid). This reaction opens the epoxide ring and introduces a polymerizable acrylate group. The resulting acrylated methyl oleate is then purified.

Free-Radical Polymerization of Acrylated Methyl Oleate

A typical procedure for the free-radical emulsion polymerization of acrylated methyl oleate is as follows:

  • An aqueous solution of a surfactant (e.g., sodium dodecyl sulfate) is prepared in a reaction vessel.

  • The monomer (acrylated methyl oleate), optionally with a comonomer, is added to the surfactant solution and emulsified.

  • A water-soluble initiator (e.g., potassium persulfate) is added to the emulsion.

  • The reaction mixture is heated to a specific temperature (e.g., 70-80 °C) under an inert atmosphere (e.g., nitrogen) to initiate polymerization.

  • The polymerization is allowed to proceed for a specified time to achieve high monomer conversion.

  • The resulting polymer latex is then cooled and characterized.

RAFT Polymerization of a Generic Vinyl Ester

The following is a general protocol for the controlled polymerization of a vinyl ester using RAFT:

  • The vinyl ester monomer, a RAFT agent (e.g., a xanthate or dithiocarbamate), and a radical initiator (e.g., AIBN) are dissolved in a suitable solvent in a reaction flask.[1]

  • The solution is deoxygenated by several freeze-pump-thaw cycles.

  • The flask is then placed in a preheated oil bath at a specific temperature to initiate the polymerization.

  • Samples are taken at regular intervals to monitor the monomer conversion and the evolution of the molar mass and molar mass distribution of the polymer by techniques such as ¹H NMR and size exclusion chromatography (SEC).

  • The polymerization is stopped by cooling the reaction mixture and exposing it to air. The polymer is then isolated, for example, by precipitation in a non-solvent.

Visualizations

experimental_workflow cluster_modification Methyl Oleate Modification cluster_polymerization Polymerization Methyl Oleate Methyl Oleate Epoxidation Epoxidation Methyl Oleate->Epoxidation Epoxidized Methyl Oleate Epoxidized Methyl Oleate Epoxidation->Epoxidized Methyl Oleate Acrylation Acrylation Epoxidized Methyl Oleate->Acrylation Polymerizable Monomer Polymerizable Monomer Acrylation->Polymerizable Monomer Polymerization Polymerization Polymerizable Monomer->Polymerization Polymer Polymer Polymerization->Polymer

Caption: Workflow for modifying methyl oleate into a polymerizable monomer.

polymerization_comparison cluster_vo This compound Polymerization cluster_mmo Modified Methyl Oleate Polymerization This compound This compound High Radical Reactivity High Radical Reactivity This compound->High Radical Reactivity Modified Methyl Oleate Modified Methyl Oleate Controlled Polymerization Controlled Polymerization Modified Methyl Oleate->Controlled Polymerization Chain Transfer Chain Transfer High Radical Reactivity->Chain Transfer Low Monomer Reactivity Low Monomer Reactivity Low Monomer Reactivity->Chain Transfer Branched Polymer Branched Polymer Chain Transfer->Branched Polymer Linear or Branched Polymer Linear or Branched Polymer Controlled Polymerization->Linear or Branched Polymer

Caption: Comparative polymerization behavior of this compound and modified methyl oleate.

polymer_properties Monomer Monomer This compound This compound Monomer->this compound Modified Methyl Oleate Modified Methyl Oleate Monomer->Modified Methyl Oleate Polymer_VO Poly(this compound) This compound->Polymer_VO Polymer_MMO Poly(modified methyl oleate) Modified Methyl Oleate->Polymer_MMO PVA Poly(vinyl alcohol) (after hydrolysis) Polymer_VO->PVA Properties_MMO Properties: - Hydrophobic - Flexible - Adhesives & Coatings Polymer_MMO->Properties_MMO Properties_PVA Properties: - Water Soluble - Biodegradable - Biomedical Applications PVA->Properties_PVA

Caption: Logical relationship of monomer type to final polymer properties.

References

Validating Vinyl Oleate Purity: A Comparative Guide to Gas Chromatography and Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of raw materials like vinyl oleate is a critical step in ensuring the quality, safety, and efficacy of final products. This guide provides a detailed comparison of gas chromatography (GC) with other analytical techniques—high-performance liquid chromatography (HPLC) and quantitative nuclear magnetic resonance (qNMR) spectroscopy—for the validation of this compound purity. We present supporting experimental protocols and data to facilitate an objective evaluation of each method's performance.

This compound, the ester of vinyl alcohol and oleic acid, is a valuable monomer in the synthesis of specialty polymers and copolymers used in pharmaceutical and other advanced applications. Its purity can be affected by residual starting materials from its common synthesis route, which involves the transvinylation of oleic acid with vinyl acetate. Potential impurities therefore include unreacted oleic acid and vinyl acetate, as well as byproducts from side reactions or degradation, such as the hydrolysis of this compound back to oleic acid.

Gas Chromatography-Flame Ionization Detection (GC-FID): The Industry Standard

Gas chromatography is a widely adopted and robust technique for assessing the purity of volatile and semi-volatile compounds like this compound. When coupled with a flame ionization detector (FID), it offers high sensitivity for organic analytes.

A typical GC-FID method for this compound would be based on established protocols for fatty acid analysis.[1] The method's validation would encompass specificity, linearity, precision, and accuracy to ensure reliable results.[1]

Experimental Protocol: GC-FID

A validated GC-FID method for the direct quantitative analysis of this compound and related fatty acid impurities can be established as follows:

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID).

  • Column: A DB-FFAP (nitroterephthalic acid modified polyethylene glycol) capillary column (30 m x 0.32 mm i.d., 0.25 µm film thickness) is often suitable for separating fatty acids and their derivatives.[1]

  • Carrier Gas: Helium or Hydrogen at a constant flow rate.

  • Injector: Split/splitless inlet, with a split ratio of 20:1.

  • Temperatures:

    • Inlet Temperature: 250°C

    • Detector Temperature: 300°C

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp 1: Increase to 180°C at 10°C/min, hold for 5 minutes.

    • Ramp 2: Increase to 240°C at 5°C/min, hold for 10 minutes.

  • Injection Volume: 1 µL

  • Sample Preparation: Dilute the this compound sample in a suitable solvent like isopropanol or hexane.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-FID Analysis cluster_data Data Processing Sample This compound Sample Dilution Dilution in Solvent (e.g., Isopropanol) Sample->Dilution Injection Inject into GC Separation Separation on DB-FFAP Column Injection->Separation Detection Detection by FID Separation->Detection Chromatogram Generate Chromatogram Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Purity Calculation (% Area) Integration->Quantification Purity_Report Purity Report Quantification->Purity_Report Final Result

Data Presentation: GC-FID

The purity of this compound is typically determined by the area percentage method, where the area of the this compound peak is divided by the total area of all peaks in the chromatogram.

AnalyteRetention Time (min)Area (%)Purity/Impurity Level
Vinyl Acetate~ 4.50.05Impurity
This compound ~ 18.2 99.85 Purity
Oleic Acid~ 20.50.10Impurity

Note: Retention times are illustrative and will vary based on the specific GC system and method parameters.

Alternative Analytical Techniques

While GC-FID is a powerful tool, other techniques can offer complementary information or advantages in specific scenarios.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for analyzing non-volatile or thermally labile compounds.[2] For this compound, a reversed-phase HPLC method with UV detection could be employed. A key advantage of HPLC is that it can often be performed at room temperature, avoiding potential degradation of the analyte at high temperatures.[3]

Experimental Protocol: HPLC-UV
  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 205 nm.[4][5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the this compound sample in the mobile phase.

Method_Comparison cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) cluster_nmr Quantitative NMR (qNMR) GC This compound (Volatile) GC_Principle Separation by Boiling Point and Polarity GC->GC_Principle Result_GC High Sensitivity for Volatiles GC_Principle->Result_GC Purity Assay HPLC This compound (Soluble) HPLC_Principle Separation by Polarity HPLC->HPLC_Principle Result_HPLC Good for Non-Volatile Impurities HPLC_Principle->Result_HPLC Purity Assay NMR This compound (Soluble) NMR_Principle Quantification by Signal Integration NMR->NMR_Principle Result_NMR Absolute Quantification No Reference Needed NMR_Principle->Result_NMR Purity & Structure

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide both structural information and direct quantification of a substance without the need for a reference standard of the analyte itself.[6] For this compound, 1H-NMR can be used to determine purity by comparing the integral of a characteristic this compound proton signal to that of a certified internal standard.

Experimental Protocol: qNMR
  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3).

  • Internal Standard: A certified reference material with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic anhydride).

  • Data Acquisition: A standard 1D proton experiment with a sufficient relaxation delay to ensure full signal recovery.

  • Data Processing: Integration of the relevant signals and calculation of purity based on the integral values, number of protons, and molar masses of the analyte and internal standard.

Comparison of Methods

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on partitioning between a liquid mobile phase and a solid stationary phase.Quantification based on the direct proportionality between NMR signal intensity and the number of atomic nuclei.
Sample Requirements Volatile or semi-volatile and thermally stable.Soluble in the mobile phase.Soluble in a deuterated solvent.
Primary Use Purity and impurity profiling of volatile compounds.Purity and impurity profiling of a wide range of soluble compounds, including non-volatile ones.Absolute quantification, structural elucidation, and purity determination.
Advantages High resolution and sensitivity for volatile organic compounds. Robust and widely available.Applicable to a broader range of compounds, including non-volatile and thermally sensitive ones.Primary ratio method, can provide absolute purity without a specific reference standard for the analyte. Non-destructive.
Disadvantages Requires high temperatures, which can degrade thermally labile compounds. Not suitable for non-volatile impurities.Lower resolution for some volatile compounds compared to capillary GC. UV detection requires a chromophore.Lower sensitivity compared to GC-FID and HPLC. Higher instrumentation cost. Potential for signal overlap in complex mixtures.
Typical Purity Determination > 99.5%> 99.5%> 99.5%

Conclusion

For the routine quality control and purity validation of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) remains the method of choice due to its high resolution, sensitivity, and robustness for analyzing volatile esters. It is highly effective at separating and quantifying the primary expected impurities, namely residual oleic acid and vinyl acetate.

High-Performance Liquid Chromatography (HPLC) serves as a valuable orthogonal technique, particularly for the detection of any non-volatile or thermally sensitive impurities that would not be amenable to GC analysis.

Quantitative Nuclear Magnetic Resonance (qNMR) offers the distinct advantage of being a primary method for absolute quantification, which can be crucial for the certification of reference materials or in situations where a specific impurity standard is not available.

For comprehensive characterization and validation of this compound purity, a combination of these techniques is recommended. GC-FID provides the primary assessment of purity and volatile impurities, while HPLC and qNMR can be employed for confirmatory analysis and to provide a more complete picture of the sample's composition.

References

a comparative study of enzymatic vs. chemical synthesis of vinyl oleate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of vinyl oleate, a valuable monomer and specialty chemical, can be achieved through both enzymatic and chemical routes. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most suitable method for their specific applications. The environmental benefits and milder reaction conditions of enzymatic synthesis are often weighed against the potentially higher throughput and lower catalyst cost of some chemical methods.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the enzymatic and various chemical synthesis methods of this compound, providing a clear comparison of their performance metrics.

ParameterEnzymatic Synthesis (Lipase-Catalyzed)Chemical Synthesis (Mercuric Acetate)Chemical Synthesis (Grubbs Catalyst)Chemical Synthesis (Palladium Acetate)Chemical Synthesis (Potassium Carbonate)
Catalyst Immobilized Lipase (e.g., Novozym 435)Mercuric acetate / Sulfuric acidGrubbs second-generation catalystPalladium(II) acetate / KOH or H₂SO₄Potassium Carbonate (K₂CO₃)
Typical Yield >95%[1]36%[2]High (Specific yield for this compound not stated, but analogous reactions are efficient)[3][4]Up to 96% (for similar vinyl esters)[5]High functionalization efficiencies reported, but direct yield for this compound needs further quantification.
Reaction Temperature 40-50°C[1]Reflux (approx. 72°C for vinyl acetate)65-80°C[3][4]Ambient to 100°C60-80°C
Reaction Time 5 minutes to several hours[1]~3 hours[6]~16 hours[3][4]Variable, can be several hoursNot specified
Solvent Often solvent-free or in organic solvents like hexane[1]Excess vinyl acetate or tolueneToluene[3][4]Tetrahydrofuran or excess vinyl acetateN-methylpyrrolidone (NMP)
Key Advantages Mild conditions, high selectivity, reusable catalyst, environmentally friendly.[7]Established method.High selectivity and functional group tolerance.[3][4]High yields, avoids highly toxic mercury.[5]Bio-based, low toxicity catalyst.
Key Disadvantages Higher initial catalyst cost, potential for enzyme denaturation.[8]High toxicity of mercury catalyst, harsh acidic conditions.High catalyst cost, requires inert atmosphere.[3][4]Catalyst can be expensive.Requires polar aprotic solvents.

Experimental Protocols

Detailed methodologies for the key experiments in both enzymatic and chemical synthesis of this compound are provided below.

Enzymatic Synthesis Protocol (Lipase-Catalyzed)

This protocol is based on the use of immobilized Candida antarctica lipase B (Novozym 435).

Materials:

  • Oleic acid

  • Vinyl acetate

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Organic solvent (e.g., n-hexane, optional for solvent-free system)

  • Molecular sieves (optional, to remove water by-product)

Procedure:

  • In a round-bottom flask, combine oleic acid and a molar excess of vinyl acetate. For a solvent-free system, the reactants themselves act as the solvent.

  • Add the immobilized lipase, typically 1-10% by weight of the substrates.

  • If using a solvent, add it to the reaction mixture.

  • Add molecular sieves if desired to shift the equilibrium towards product formation.

  • The reaction mixture is then agitated at a controlled temperature, typically between 40-60°C.

  • The progress of the reaction can be monitored by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, the immobilized enzyme is separated by simple filtration and can be washed and reused.

  • The product, this compound, is then purified from the reaction mixture, often by vacuum distillation to remove excess vinyl acetate and any solvent.

Chemical Synthesis Protocol (Grubbs Catalyst)

This protocol describes the transvinylation of oleic acid using a Grubbs second-generation catalyst.[3][4]

Materials:

  • Oleic acid

  • Vinyl acetate

  • Grubbs second-generation catalyst

  • Anhydrous toluene

  • Argon gas

  • Celite

Procedure:

  • To a solution of oleic acid (0.4 mmol) and vinyl acetate (0.8 mmol) in anhydrous toluene (40 mL) under an argon atmosphere, add the Grubbs second-generation catalyst (5 mol %).[3][4]

  • Heat the reaction mixture in an oil bath at 65°C for 16 hours.[3][4]

  • After cooling to room temperature, filter the mixture over a pad of Celite.[3][4]

  • Remove the excess solvent under reduced pressure.[3][4]

  • Purify the crude product by column chromatography on silica gel (hexanes/ethyl acetate) to obtain this compound.[3][4]

Chemical Synthesis Protocol (Mercuric Acetate)

This protocol outlines the traditional chemical synthesis of this compound using a mercury-based catalyst.[2][6]

Materials:

  • Oleic acid

  • Vinyl acetate

  • Mercuric acetate

  • 100% Sulfuric acid

  • Sodium acetate trihydrate

Procedure:

  • In a reaction flask, dissolve oleic acid in a molar excess of freshly distilled vinyl acetate.

  • Add mercuric acetate (typically 2% of the weight of the organic acid) to the mixture.

  • Add a catalytic amount of 100% sulfuric acid dropwise (e.g., 0.15 ml for a 0.4 mole scale reaction).[6]

  • Heat the solution under reflux for approximately 3 hours.[6]

  • Neutralize the sulfuric acid by adding sodium acetate trihydrate.[6]

  • Recover the excess vinyl acetate by distillation.

  • The crude this compound can be purified by vacuum distillation.

Mandatory Visualization

The following diagrams illustrate the workflows for the enzymatic and a common chemical synthesis route for this compound.

Enzymatic_Synthesis cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_products Products oleic_acid Oleic Acid mixing Mixing oleic_acid->mixing vinyl_acetate Vinyl Acetate vinyl_acetate->mixing reaction Enzymatic Reaction (Lipase, 40-60°C) mixing->reaction separation Filtration reaction->separation Mixture purification Vacuum Distillation separation->purification Crude Product lipase Immobilized Lipase (e.g., Novozym 435) separation->lipase Recovered Catalyst vinyl_oleate This compound purification->vinyl_oleate acetic_acid Acetic Acid purification->acetic_acid By-product lipase->reaction

Caption: Enzymatic synthesis workflow for this compound.

Chemical_Synthesis cluster_reactants Reactants cluster_process Process cluster_catalyst Catalyst cluster_products Products oleic_acid Oleic Acid mixing Mixing oleic_acid->mixing vinyl_acetate Vinyl Acetate vinyl_acetate->mixing reaction Chemical Reaction (e.g., Grubbs Catalyst, 65-80°C) mixing->reaction filtration Filtration reaction->filtration Mixture purification Column Chromatography filtration->purification Crude Product vinyl_oleate This compound purification->vinyl_oleate acetic_acid Acetic Acid purification->acetic_acid By-product catalyst Chemical Catalyst (e.g., Grubbs Catalyst) catalyst->reaction

Caption: Chemical synthesis workflow for this compound.

References

kinetic analysis of the enzymatic synthesis of vinyl oleate

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to the Kinetic Analysis of the Enzymatic Synthesis of Oleate Esters, with a Focus on Vinyl Oleate

For researchers, scientists, and drug development professionals, understanding the kinetics of enzymatic reactions is paramount for process optimization and scale-up. This guide provides a comparative analysis of the kinetic parameters involved in the enzymatic synthesis of various oleate esters, with a primary focus on the transesterification reaction to produce this compound. Due to a lack of specific kinetic data in the literature for this compound, this guide leverages data from closely related oleate esters to provide a comprehensive overview and predictive insights.

Kinetic Models in Lipase-Catalyzed Esterification

The enzymatic synthesis of esters by lipases, particularly through transesterification, is often described by one of two primary kinetic models: the Ping-Pong Bi-Bi mechanism or the Ordered Bi-Bi mechanism.

  • Ping-Pong Bi-Bi Mechanism: This is the most commonly accepted model for lipase-catalyzed reactions.[1][2] In this mechanism, the first substrate (e.g., vinyl acetate) binds to the enzyme, and a product (e.g., acetaldehyde) is released, forming a stable acyl-enzyme intermediate. The second substrate (oleic acid) then binds to this intermediate, leading to the formation of the final product (this compound) and regeneration of the free enzyme.

  • Ordered Bi-Bi Mechanism: In this model, both substrates must bind to the enzyme to form a ternary complex before any products are released. The substrates bind in a specific order, and the products are subsequently released in a defined sequence.

Comparative Kinetic Parameters

Kinetic ParameterCetyl Oleate Synthesis[3]Decyl Oleate Synthesis[4]
Kinetic Model Ordered Bi-BiOrdered Bi-Bi
Vmax 0.029 M/min/g_catalyst35.02 M/min/g_catalyst
K_A (Oleic Acid) 0.00001 M34.47 M
K_B (Alcohol) 4.8002 M3.31 M
Ki_A (Oleic Acid) 0.00014 M-
Ki_B (Alcohol) 3.7914 M-
Ki (General) -4542.4 M

Note: The significant differences in the reported values, particularly for K_A, may be attributed to different reaction conditions, such as the use of ultrasound in the decyl oleate synthesis, which can influence mass transfer and apparent kinetic constants.

Experimental Protocols

A detailed experimental protocol for the would typically involve the following steps, adapted from methodologies for similar oleate ester syntheses:

1. Materials and Methods

  • Enzyme: Immobilized lipase, such as Novozym 435 (Candida antarctica lipase B).

  • Substrates: Oleic acid and vinyl acetate.

  • Solvent: A non-polar organic solvent like n-hexane or a solvent-free system.

  • Analytical Equipment: Gas chromatograph (GC) or high-performance liquid chromatograph (HPLC) for quantifying the concentration of substrates and products.

2. General Procedure for Kinetic Studies

  • A known amount of the immobilized lipase is added to a reaction vessel containing the solvent (if used).

  • The reaction is initiated by adding the substrates, oleic acid and vinyl acetate, at various initial concentrations.

  • The reaction is carried out in a temperature-controlled shaker or stirred-tank reactor to ensure uniform mixing.

  • Samples are withdrawn from the reaction mixture at regular time intervals.

  • The reaction in the samples is quenched immediately, for example, by adding a denaturing agent or by rapid cooling.

  • The concentrations of oleic acid, vinyl acetate, and this compound in the samples are determined using GC or HPLC.

  • The initial reaction rates are calculated from the initial slope of the product concentration versus time curve.

3. Determination of Kinetic Parameters

  • To determine the Michaelis-Menten constants (K_m) and the maximum reaction velocity (V_max), a series of experiments are conducted by varying the concentration of one substrate while keeping the other substrate's concentration constant and at a saturating level.

  • The initial reaction rates obtained are then plotted against the substrate concentrations.

  • The data is fitted to the Michaelis-Menten equation using non-linear regression analysis or a linearized plot (e.g., Lineweaver-Burk plot).

  • To investigate substrate inhibition, experiments are performed with a wide range of concentrations for both substrates, and the data is fitted to the appropriate kinetic model that includes an inhibition term (e.g., Ping-Pong Bi-Bi with substrate inhibition).

Visualizing Reaction Pathways and Workflows

Ping-Pong Bi-Bi Reaction Mechanism

PingPong_BiBi cluster_enzyme_cycle Enzyme Catalytic Cycle E E EA E-Vinyl Acetate VinylOleate This compound E->VinylOleate this compound F F (Acyl-Enzyme) EA->F Releases FB F-Oleic Acid Acetaldehyde Acetaldehyde F->Acetaldehyde Acetaldehyde FB->E Releases VinylAcetate Vinyl Acetate VinylAcetate->E Binds OleicAcid Oleic Acid OleicAcid->F Binds

Caption: A diagram illustrating the Ping-Pong Bi-Bi kinetic mechanism for the enzymatic synthesis of this compound.

Experimental Workflow for Kinetic Analysis

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction and Sampling cluster_analysis Analysis Materials Prepare Enzyme and Substrates ReactionSetup Set up Temperature-Controlled Reactor Materials->ReactionSetup InitiateReaction Initiate Reaction with Substrates ReactionSetup->InitiateReaction Sampling Withdraw Samples at Time Intervals InitiateReaction->Sampling Quench Quench Reaction in Samples Sampling->Quench Quantification Quantify Substrates and Products (GC/HPLC) Quench->Quantification CalcRate Calculate Initial Reaction Rates Quantification->CalcRate KineticModeling Fit Data to Kinetic Models CalcRate->KineticModeling DetermineParams Determine Vmax, Km, Ki KineticModeling->DetermineParams

Caption: A flowchart outlining the key steps in the experimental workflow for the kinetic analysis of enzymatic this compound synthesis.

References

Performance Evaluation of Vinyl Oleate-Based Polymers for Drug Delivery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance evaluation of polymers based on vinyl oleate, offering a comparative analysis against commonly used alternatives in drug delivery applications: Polylactic Acid (PLA), Poly(lactic-co-glycolic acid) (PLGA), and Ethylene Vinyl Acetate (EVA). The information is compiled from various scientific sources to facilitate an objective comparison, supported by experimental data and detailed methodologies.

Introduction to this compound-Based Polymers

This compound is a monomer derived from oleic acid, a fatty acid abundant in natural sources. Polymers and copolymers of this compound are gaining interest in the biomedical field due to their potential biocompatibility, biodegradability, and the hydrophobic nature imparted by the long alkyl chain of oleic acid. These characteristics make them promising candidates for controlled drug delivery systems, particularly for hydrophobic drugs. The synthesis of polythis compound can be achieved through methods such as the esterification of polyvinyl alcohol (PVA) with oleic acid.

Comparative Performance Data

The following tables summarize the key performance indicators of this compound-based polymers in comparison to PLA, PLGA, and EVA. Data has been synthesized from multiple studies to provide a comparative overview. It is important to note that direct comparative studies for all parameters are limited, and some data for polythis compound is not extensively available in the current literature.

Table 1: Comparison of Drug Release Characteristics
PolymerModel DrugDrug Loading (%)Initial Burst Release (%)Time for 80% ReleaseRelease Kinetics
Polythis compound Doxorubicin~10Data not availableData not availableExpected to be diffusion-controlled
PLA Ibuprofen~20~18> 30 days[1]Diffusion-controlled[1]
PLGA Dexamethasone~9.1Minimal~25 days[2][3]Diffusion and degradation-controlled[2][4]
EVA 5-Fluorouracil7~20 (in first 24h)> 14 days[5][6]Diffusion-controlled[5]

Note: The drug release characteristics are highly dependent on the specific formulation, including polymer molecular weight, copolymer ratio, drug-polymer interactions, and the geometry of the delivery system.

Table 2: Comparison of Mechanical Properties of Polymer Films
PolymerTensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
Polythis compound Data not availableData not availableData not available
PLA 33.4 - 58[7][8]3.5 - 10.3[8]~1250[9]
PLGA 12.9 - 48[7][10]4.6 - 281[7][10]2.7 - 5.5[10]
EVA (40% VA) ~1.5~1500~10

Note: Mechanical properties can vary significantly based on the polymer's molecular weight, crystallinity, and the method of film preparation.

Table 3: Comparison of Biocompatibility (Cell Viability via MTT Assay)
PolymerCell LineCell Viability (%) at 24hObservations
Polythis compound Data not availableData not availableExpected to be biocompatible due to its fatty acid component.
PLA SHED, HeLa>80[11][12]Generally considered non-toxic and biocompatible[12][13].
PLGA HK-2, NIH-3T3, A549>90[2][14]Considered non-cytotoxic and biocompatible[2][15].
EVA Not specifiedNot specifiedGenerally considered biocompatible for medical applications[16][17][18].

Note: Biocompatibility is dependent on the specific polymer grade, residual monomers, and any additives present in the formulation.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparative data tables.

In Vitro Drug Release Study

Objective: To determine the rate and mechanism of drug release from the polymer matrix.

Methodology (Sample and Separate Method):

  • Preparation of Drug-Loaded Polymer Formulation: Prepare drug-loaded nanoparticles or films by a suitable method (e.g., emulsion solvent evaporation for nanoparticles, solvent casting for films).

  • Release Medium: Prepare a phosphate-buffered saline (PBS) solution (pH 7.4) to mimic physiological conditions. For hydrophobic drugs, a surfactant (e.g., 0.5% w/v Sodium Dodecyl Sulfate) may be added to the release medium to ensure sink conditions.

  • Experimental Setup:

    • Accurately weigh a specific amount of the drug-loaded polymer formulation.

    • Suspend the formulation in a known volume of the release medium in a sealed container.

    • Place the container in a shaking incubator or water bath maintained at 37°C with constant agitation.

  • Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24, 48, 72 hours, and so on), withdraw a small aliquot of the release medium.

  • Medium Replacement: Immediately after sampling, replenish the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain a constant volume and sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a validated analytical method, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point. Plot the cumulative percentage of drug released versus time to obtain the drug release profile. The release data can be fitted to various kinetic models (e.g., Zero-order, First-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.

G cluster_prep Formulation Preparation cluster_release In Vitro Release cluster_analysis Analysis prep1 Prepare Drug-Loaded Polymer Formulation setup Suspend Formulation in Release Medium at 37°C prep1->setup sampling Withdraw Aliquot at Time Intervals setup->sampling replace Replenish with Fresh Medium sampling->replace quantify Quantify Drug Concentration (UV-Vis/HPLC) sampling->quantify replace->sampling Continue for duration of study analyze Calculate Cumulative Release & Plot Profile quantify->analyze kinetics Fit to Kinetic Models analyze->kinetics

Experimental workflow for in vitro drug release study.
Mechanical Properties Testing of Polymer Films

Objective: To evaluate the tensile strength, elongation at break, and Young's modulus of the polymer films, which are crucial for applications like transdermal patches and implantable devices.

Methodology (ASTM D882):

  • Film Preparation: Prepare polymer films of uniform thickness (typically less than 1 mm) using a method such as solvent casting or hot-melt extrusion.

  • Specimen Preparation: Cut the films into dumbbell-shaped or rectangular specimens with precise dimensions as specified in the ASTM D882 standard.

  • Conditioning: Condition the specimens at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 40 hours prior to testing.

  • Tensile Testing:

    • Use a universal testing machine (UTM) equipped with grips suitable for thin films.

    • Mount the specimen securely in the grips, ensuring it is aligned with the direction of the pull.

    • Apply a tensile load to the specimen at a constant rate of crosshead displacement until the specimen breaks.

  • Data Acquisition: Record the load applied and the corresponding elongation of the specimen throughout the test.

  • Data Analysis:

    • Tensile Strength: Calculate the maximum stress the film can withstand before breaking (Maximum Load / Original Cross-Sectional Area).

    • Elongation at Break: Determine the percentage increase in length of the specimen at the point of fracture.

    • Young's Modulus (Modulus of Elasticity): Calculate the slope of the initial linear portion of the stress-strain curve, representing the stiffness of the material.

G cluster_prep Specimen Preparation cluster_test Tensile Testing cluster_analysis Data Analysis prep1 Prepare Polymer Film prep2 Cut Specimen (ASTM D882) prep1->prep2 prep3 Condition Specimen prep2->prep3 test1 Mount Specimen in UTM prep3->test1 test2 Apply Tensile Load test1->test2 ana1 Record Load vs. Elongation test2->ana1 ana2 Calculate Tensile Strength, Elongation at Break, Young's Modulus ana1->ana2

Workflow for mechanical properties testing of polymer films.
In Vitro Biocompatibility (Cytotoxicity) Assay

Objective: To assess the potential toxicity of the polymer to living cells.

Methodology (MTT Assay):

  • Cell Culture: Culture a suitable cell line (e.g., human fibroblasts, endothelial cells) in a 96-well plate until they reach a desired confluency.

  • Preparation of Polymer Extracts:

    • Sterilize the polymer material.

    • Incubate the polymer in a cell culture medium for a specific period (e.g., 24 hours) at 37°C to create an extract containing any leachable substances.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Add different concentrations of the polymer extract to the wells. Include a positive control (a known cytotoxic substance) and a negative control (fresh culture medium).

  • Incubation: Incubate the cells with the extracts for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • MTT Assay:

    • After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a specific wavelength (typically around 570 nm).

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the cell viability as a percentage relative to the negative control.

G cluster_prep Preparation cluster_treat Cell Treatment & Incubation cluster_assay MTT Assay cluster_analysis Analysis prep1 Culture Cells in 96-well Plate treat1 Treat Cells with Extracts prep1->treat1 prep2 Prepare Polymer Extracts prep2->treat1 treat2 Incubate for 24-72h treat1->treat2 assay1 Add MTT Solution treat2->assay1 assay2 Incubate & Form Formazan assay1->assay2 assay3 Solubilize Formazan assay2->assay3 ana1 Measure Absorbance assay3->ana1 ana2 Calculate Cell Viability (%) ana1->ana2

Procedure for in vitro cytotoxicity (MTT) assay.

Discussion and Future Perspectives

Polymers based on this compound present a promising alternative for drug delivery applications, primarily due to their derivation from natural and biocompatible sources. The hydrophobic oleate chain suggests their suitability for encapsulating and controlling the release of lipophilic drugs. However, the current body of research on the performance of polythis compound and its copolymers in drug delivery is not as extensive as that for well-established polymers like PLA, PLGA, and EVA.

Key observations from the comparative analysis:

  • Drug Release: While PLA, PLGA, and EVA have been extensively studied for controlled drug release with predictable kinetics, more research is needed to establish the drug release profiles and mechanisms from this compound-based polymers for a variety of drugs.

  • Mechanical Properties: The mechanical properties of this compound-based polymers need to be thoroughly characterized to determine their suitability for applications requiring specific flexibility and strength, such as in transdermal patches or flexible implants.

  • Biocompatibility: Although the components of this compound suggest good biocompatibility, comprehensive in vitro and in vivo studies are necessary to confirm their safety profile for pharmaceutical applications.

Future research should focus on synthesizing a range of this compound copolymers to tailor their properties for specific drug delivery needs. Direct, head-to-head comparative studies with established polymers using standardized methodologies will be crucial to fully elucidate the advantages and disadvantages of this emerging class of biomaterials.

Conclusion

This compound-based polymers hold significant potential as a novel platform for drug delivery. Their inherent properties, stemming from their fatty acid origin, make them an attractive option for researchers and drug development professionals. While this guide provides a preliminary comparative overview, further dedicated research is essential to fully realize and validate the performance of these polymers against the current standards in the field. The detailed experimental protocols provided herein offer a foundation for such future investigations.

References

Assessing the Biocompatibility of Vinyl Oleate Copolymers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of biocompatible polymers is a cornerstone of modern medicine, enabling advancements in drug delivery, tissue engineering, and medical devices. Among the vast array of biomaterials, vinyl oleate copolymers have emerged as a promising class of materials due to their potential for biodegradability and the inherent biocompatibility of their constituent parts, namely vinyl alcohol and oleic acid, a naturally occurring fatty acid. This guide provides a comprehensive comparison of the biocompatibility of this compound copolymers with established alternatives, supported by available experimental data and detailed methodologies.

Executive Summary

This compound copolymers are gaining attention for their potential as biocompatible materials. While direct and extensive biocompatibility data for this compound copolymers is still emerging, studies on closely related fatty acid-based vinyl copolymers suggest a favorable biocompatibility profile. This guide synthesizes the available data, compares it with widely used biodegradable polymers such as Poly(lactic-co-glycolic acid) (PLGA) and Polycaprolactone (PCL), and provides detailed experimental protocols for key biocompatibility assays. The evidence to date suggests that vinyl ester-based copolymers, in general, exhibit low cytotoxicity, making them a promising area for further research and development in the biomedical field.

Comparison of Biocompatibility Data

Quantitative data on the biocompatibility of this compound copolymers is limited in publicly available literature. However, by examining studies on copolymers of vinyl esters with other fatty acids (e.g., laurate, stearate), we can infer a likely biocompatibility profile. The following tables summarize available data for these related vinyl ester copolymers and compare them with the well-characterized biomaterials, PLGA and PCL.

Table 1: In Vitro Cytotoxicity Data

PolymerCell LineAssayResultsCitation
Poly(vinyl alcohol)-co-oleylvinyl ether Neuroblastoma (SH-SY5Y, IMR-32, HTLA-230), Melanoma (MZ2-MEL, RPMI7932), Normal Resting LymphocytesCytotoxicity AssayCytotoxic to tumor cell lines, but did not appreciably alter the viability of normal resting lymphocytes.[1]
Poly(vinyl acetate-co-vinyl laurate) Not specifiedCell Proliferation AssayConfirmed biocompatibility and low bacterial adhesion.[2][3]
Vinyl Ester Monomers Osteoblast-like cellsCytotoxicity AssaySignificantly less cytotoxic than (meth)acrylates.[4]
PLGA VariousMTT AssayGenerally considered biocompatible with low cytotoxicity. However, the acidic degradation products can sometimes lead to localized pH decrease and inflammatory responses.[5]
PCL VariousMTT AssayWidely considered biocompatible and non-cytotoxic.[6]

Table 2: Hemolysis Assay Data

PolymerAssay StandardResultsCitation
Vinyl Ester Copolymers (General) Not specifiedGenerally low hemolytic activity has been reported for various vinyl copolymers.[7]
PLGA ASTM F756Generally considered non-hemolytic, although some studies report mild hemolytic activity depending on the formulation.
PCL ASTM F756Considered non-hemolytic and highly blood-compatible.

Table 3: In Vivo Biocompatibility Data

| Polymer | Animal Model | Implantation Site | Key Findings | Citation | | :--- | :--- | :--- | :--- | | Vinyl Ester-based Scaffolds | New Zealand White Rabbits | Distal femoral bone | Excellent biocompatibility observed. |[4] | | PLGA | Various | Subcutaneous, Intramuscular | Generally good biocompatibility, but can elicit a foreign body response and inflammation due to acidic byproducts. | | | PCL | Various | Subcutaneous, Bone defects | Excellent biocompatibility with minimal inflammatory response. | |

Experimental Protocols

Detailed and standardized protocols are critical for the accurate assessment of biocompatibility. Below are the methodologies for the key in vitro assays cited in this guide.

MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and incubate for 24 hours to allow for attachment.

  • Material Exposure: Prepare extracts of the this compound copolymer (and controls) at various concentrations in cell culture medium. Remove the old medium from the cells and add the material extracts.

  • Incubation: Incubate the cells with the material extracts for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the medium containing the material extracts and add fresh medium containing MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

LDH Cytotoxicity Assay

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.

Materials:

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Cell culture medium

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding and Material Exposure: Follow steps 1 and 2 of the MTT assay protocol.

  • Incubation: Incubate the cells with the material extracts for the desired time.

  • Sample Collection: Carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for a specified time, protected from light.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of control cells (spontaneous release) and cells treated with a lysis buffer (maximum release).

Hemolysis Assay (ASTM F756)

This assay determines the hemolytic properties of a material when it comes into contact with blood.

Materials:

  • Freshly collected, anticoagulated blood (e.g., rabbit or human)

  • Phosphate-buffered saline (PBS)

  • Positive control (e.g., Triton X-100) and negative control (e.g., PBS)

  • Test tubes or 96-well plates

  • Spectrophotometer or microplate reader

Procedure:

  • Blood Preparation: Dilute the anticoagulated blood with PBS.

  • Material Contact:

    • Direct Contact: Add the this compound copolymer directly to the diluted blood.

    • Indirect Contact (Extract Method): Prepare an extract of the copolymer in PBS and then add the extract to the diluted blood.

  • Incubation: Incubate the samples at 37°C for a specified time (e.g., 2-4 hours) with gentle agitation.

  • Centrifugation: Centrifuge the samples to pellet the intact red blood cells.

  • Hemoglobin Measurement: Carefully collect the supernatant and measure the absorbance of the released hemoglobin at 540 nm.

  • Data Analysis: Calculate the percentage of hemolysis relative to the positive control (100% hemolysis) and negative control (0% hemolysis).

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the key biocompatibility assays.

MTT_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate B Prepare material extracts C Add extracts to cells B->C D Incubate for 24-72 hours C->D E Add MTT solution D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability H->I

Caption: Workflow for the MTT cytotoxicity assay.

LDH_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay cluster_analysis Analysis A Seed cells and prepare extracts B Add extracts to cells A->B C Incubate for desired time B->C D Collect supernatant C->D E Add LDH reaction mix D->E F Incubate at RT E->F G Read absorbance at 490 nm F->G H Calculate cytotoxicity G->H

Caption: Workflow for the LDH cytotoxicity assay.

Hemolysis_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure & Incubation cluster_assay Assay cluster_analysis Analysis A Prepare diluted blood C Mix material with diluted blood A->C B Prepare material (direct or extract) B->C D Incubate at 37°C C->D E Centrifuge samples D->E F Collect supernatant E->F G Read absorbance at 540 nm F->G H Calculate % hemolysis G->H

Caption: Workflow for the hemolysis assay.

Potential Signaling Pathways

The interaction of biomaterials with cells can trigger a cascade of signaling events. While specific pathways for this compound copolymers are not yet elucidated, the presence of oleic acid moieties suggests potential involvement of fatty acid signaling pathways. Fatty acids are known to act as signaling molecules that can modulate various cellular processes.

Fatty_Acid_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Membrane Receptors (e.g., GPCRs, TLRs) PLC Phospholipase C (PLC) Receptor->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Pathway PKC->MAPK NFkB NF-κB Pathway PKC->NFkB Gene Gene Expression (Inflammation, Proliferation, Apoptosis) MAPK->Gene NFkB->Gene extracellular Extracellular Fatty Acids (e.g., from copolymer degradation) extracellular->Receptor

Caption: Potential fatty acid signaling pathways.

Extracellular fatty acids, potentially released from the degradation of this compound copolymers, can interact with cell surface receptors like G-protein coupled receptors (GPCRs) and Toll-like receptors (TLRs). This interaction can activate downstream signaling cascades, including the Phospholipase C (PLC) and Protein Kinase C (PKC) pathways. These pathways can, in turn, modulate the activity of transcription factors such as NF-κB and activate the MAPK pathway, ultimately influencing gene expression related to inflammation, cell proliferation, and apoptosis.

Conclusion

The assessment of biocompatibility is a multifaceted process requiring a combination of in vitro and in vivo studies. While comprehensive data specifically for this compound copolymers is still forthcoming, the available evidence from related fatty acid-based vinyl copolymers is encouraging, suggesting low cytotoxicity and good biocompatibility. In comparison to established biomaterials like PLGA and PCL, this compound copolymers may offer advantages in terms of their degradation products, which are based on a naturally occurring fatty acid.

However, it is crucial for researchers and drug development professionals to conduct thorough biocompatibility testing on their specific this compound copolymer formulations. The detailed experimental protocols and workflows provided in this guide offer a framework for such evaluations. Further research is needed to fully elucidate the biocompatibility profile of this compound copolymers and to understand the specific cellular signaling pathways they may modulate. This will pave the way for their safe and effective use in a new generation of biomedical applications.

References

vinyl oleate as a sustainable alternative to petrochemical monomers

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to a Bio-Based Alternative for Researchers and Drug Development Professionals

The imperative to shift from a petrochemical-based economy to a more sustainable, bio-based one has driven significant research into renewable alternatives for the production of polymers. Vinyl oleate, derived from oleic acid—a fatty acid abundant in vegetable oils—is emerging as a promising sustainable substitute for traditional petrochemical monomers like styrene and acrylates. This guide provides an objective comparison of this compound's performance against these incumbent materials, supported by available experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in evaluating its potential for their applications.

From Bio-Based Feedstock to Polymer: The this compound Lifecycle

This compound is synthesized from oleic acid, a renewable raw material. This stands in contrast to petrochemical monomers, which are derived from finite fossil fuels. The general pathway from oleic acid to poly(this compound) is a multi-step process involving synthesis of the this compound monomer followed by its polymerization.

Synthesis of this compound

There are two primary routes for the synthesis of this compound:

  • Transvinylation: This is a common and efficient method involving the reaction of oleic acid with a vinyl ester, typically vinyl acetate, in the presence of a catalyst.

  • Reaction with Acetylene: Oleic acid can also be reacted directly with acetylene gas, another established method for producing vinyl esters.

SynthesisPathways

Polymerization of this compound

This compound can be polymerized through free-radical polymerization to form poly(this compound). It can also be copolymerized with other vinyl monomers, such as vinyl acetate, to tailor the properties of the resulting polymer.

PolymerizationWorkflow VinylOleateMonomer This compound Monomer Polymerization Polymerization Reaction VinylOleateMonomer->Polymerization Initiator Free Radical Initiator (e.g., AIBN, BPO) Initiator->Polymerization Solvent Solvent (e.g., Toluene) Solvent->Polymerization PolyVinylOleate Poly(this compound) Polymerization->PolyVinylOleate Purification Purification (e.g., Precipitation) PolyVinylOleate->Purification FinalPolymer Purified Poly(this compound) Purification->FinalPolymer

Experimental Protocols

Synthesis of this compound via Transvinylation

Materials:

  • Oleic acid

  • Vinyl acetate (in excess, also acts as solvent)

  • Palladium(II) acetate (catalyst)

  • Pyridine (ligand)

  • Hydroquinone (polymerization inhibitor)

  • Sodium bicarbonate solution (for washing)

  • Anhydrous magnesium sulfate (for drying)

  • Hexane

  • Ethyl acetate

Procedure:

  • A mixture of oleic acid, vinyl acetate, palladium(II) acetate, pyridine, and hydroquinone is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated under reflux with constant stirring for a specified time (e.g., 24 hours).

  • After cooling to room temperature, the excess vinyl acetate is removed under reduced pressure.

  • The residue is dissolved in a suitable solvent like hexane or ethyl acetate and washed with a saturated sodium bicarbonate solution to remove unreacted oleic acid and the catalyst.

  • The organic layer is then washed with brine and dried over anhydrous magnesium sulfate.

  • The solvent is evaporated, and the crude this compound is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

Free-Radical Polymerization of this compound

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) or Benzoyl peroxide (BPO) (initiator)

  • Toluene or other suitable solvent

  • Methanol (for precipitation)

Procedure:

  • This compound is dissolved in toluene in a reaction vessel.

  • The initiator (AIBN or BPO) is added to the solution. The concentration of the initiator will influence the molecular weight of the resulting polymer.

  • The solution is purged with an inert gas (e.g., nitrogen or argon) for about 30 minutes to remove oxygen, which can inhibit polymerization.

  • The reaction vessel is sealed and placed in a preheated oil bath at a specific temperature (e.g., 60-80 °C) for a set period (e.g., 24 hours).

  • After the polymerization is complete, the solution is cooled to room temperature.

  • The polymer is precipitated by pouring the viscous solution into a large excess of a non-solvent, such as methanol, with vigorous stirring.

  • The precipitated poly(this compound) is collected by filtration, washed with fresh methanol, and dried in a vacuum oven until a constant weight is achieved.

Performance Comparison: this compound vs. Petrochemical Monomers

The performance of polymers derived from this compound is compared below with that of widely used polymers derived from styrene and acrylates (specifically polystyrene and polymethyl methacrylate). It is important to note that the properties of polymers can be significantly altered by factors such as molecular weight, copolymerization, and the addition of plasticizers. The data presented here are representative values found in the literature and are intended to provide a general comparison.

Thermal Properties

The long aliphatic side chain of this compound acts as an internal plasticizer, significantly lowering the glass transition temperature (Tg) of its homopolymer compared to the rigid aromatic and ester side groups of polystyrene and PMMA, respectively. This results in a more flexible polymer at room temperature.

PropertyPoly(this compound)PolystyrenePoly(methyl methacrylate)
Glass Transition Temperature (Tg) ~ -50 °C~ 100 °C[1]~ 105 °C[2]
Decomposition Temperature (TGA, 5% weight loss) ~ 300-350 °C~ 350-400 °C[3]~ 300-350 °C
Mechanical Properties

The low Tg of poly(this compound) results in a soft and flexible material with a low tensile strength and high elongation at break, characteristic of an elastomer or a very soft plastic. In contrast, polystyrene and PMMA are rigid, brittle, or tough plastics with much higher tensile strengths and lower elongations at break.

PropertyPoly(this compound)PolystyrenePoly(methyl methacrylate)
Tensile Strength Low (not typically reported for structural applications)40-50 MPa[1]50-77 MPa[4]
Elongation at Break High (characteristic of soft materials)1-4%[1]2-10%[4]
Young's Modulus Low3.0-3.5 GPa[3]2.5-3.3 GPa[4]
Barrier and Surface Properties

The long, non-polar oleate side chain in poly(this compound) imparts a hydrophobic character to the polymer, which can be advantageous for applications requiring water resistance.

PropertyPoly(this compound)Low-Density Polyethylene (LDPE)Poly(vinyl alcohol) (PVOH)
Water Vapor Permeability Expected to be low (hydrophobic nature)1.0-1.5 g·mil/(100 in²·day)High (hydrophilic nature)[5]
Oxygen Permeability Expected to be relatively high~500 cm³·mil/(100 in²·day·atm)Very low (in dry conditions)[6][7]
Water Contact Angle High (hydrophobic)~100-110°[8]Low (hydrophilic)[9]
Biodegradability

One of the most significant potential advantages of this compound-based polymers is their enhanced biodegradability compared to their petrochemical counterparts. The ester linkages in the side chains and the potential for oxidation of the double bond in the oleate group can provide sites for microbial attack. While poly(this compound) is not expected to be rapidly biodegradable, it is anticipated to degrade more readily in soil and marine environments than persistent plastics like polystyrene and polyethylene.

PolymerBiodegradation Potential
Poly(this compound) Expected to be biodegradable under aerobic conditions in soil, with the rate depending on environmental factors.
Polystyrene Highly resistant to biodegradation, persisting in the environment for hundreds of years.
Poly(methyl methacrylate) Generally considered non-biodegradable.
Low-Density Polyethylene (LDPE) Very resistant to biodegradation, with degradation occurring over very long timescales.[10]

This compound as a Reactive Diluent

Beyond its use as a primary monomer, this compound shows promise as a bio-based reactive diluent in thermosetting resins like unsaturated polyesters (UPRs) and vinyl esters, offering an alternative to styrene.[6][11] Reactive diluents are crucial for reducing the viscosity of the resin to facilitate processing, and they co-react with the resin during curing.

ReactiveDiluent cluster_Styrene Styrene cluster_VinylOleate This compound UnsaturatedResin Unsaturated Polyester or Vinyl Ester Resin Curing Curing (with initiator) UnsaturatedResin->Curing ReactiveDiluent Reactive Diluent ReactiveDiluent->Curing CrosslinkedNetwork Crosslinked Thermoset Curing->CrosslinkedNetwork Styrene Styrene VinylOleate This compound

Comparison as a Reactive Diluent:

FeatureThis compoundStyrene
Source Renewable (Bio-based)Petrochemical
Volatility (VOCs) LowHigh
Odor LowStrong, characteristic
Reactivity Generally lower than styrene, can lead to incomplete curing if not optimized.[6]High, well-established curing profiles.[12]
Effect on Properties Can act as a plasticizer, increasing flexibility but potentially lowering Tg and modulus of the cured resin.[6]Contributes to high stiffness and Tg of the cured resin.[13]

Conclusion

This compound presents a compelling case as a sustainable alternative to petrochemical monomers, particularly in applications where flexibility, hydrophobicity, and improved biodegradability are desired. Its bio-based origin is a significant advantage in the move towards a circular economy. However, the performance trade-offs, such as lower thermal stability and mechanical strength compared to rigid petrochemical-based polymers like polystyrene and PMMA, must be carefully considered for specific applications.

As a reactive diluent, this compound offers a low-volatility, bio-based alternative to styrene, although formulation adjustments are necessary to account for its different reactivity and plasticizing effects.

Further research focusing on the copolymerization of this compound with other bio-based or conventional monomers, as well as the development of optimized curing systems when used as a reactive diluent, will be crucial in expanding its application window and realizing its full potential as a key building block in the future of sustainable polymers.

References

A Comparative Guide to the Properties of Vinyl Oleate and Vinyl Laurate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of polymer chemistry and drug delivery systems, the choice of monomers is critical in defining the final properties and performance of materials. Among the vinyl esters, vinyl oleate and vinyl laurate are two prominent long-chain fatty acid derivatives that offer unique characteristics for various applications. This guide provides a detailed comparison of their properties, supported by experimental data and protocols, to aid researchers, scientists, and drug development professionals in their material selection and experimental design.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physicochemical properties of this compound and vinyl laurate is essential for predicting their behavior in chemical reactions and material formulations. The following table summarizes key quantitative data for these two compounds.

PropertyThis compoundVinyl LaurateData Source(s)
Molecular Formula C₂₀H₃₆O₂C₁₄H₂₆O₂[1]
Molecular Weight 308.50 g/mol 226.36 g/mol [1][2]
Appearance -Colorless to light yellow clear liquid[3]
Density -0.871 g/mL at 20 °C[2][3]
Boiling Point -254 °C at 1013 hPa[2][3]
Melting Point -7 °C[3]
Refractive Index -n20/D 1.441[2][3]
Solubility -H₂O: slightly soluble (1g/L at 20°C)[3]
LogP -5.92 at 20°C[3]

Note: A complete set of directly comparative experimental data for all properties was not available in the reviewed literature. Missing values are denoted by "-".

Experimental Protocols

Detailed and reproducible experimental protocols are the cornerstone of scientific research. This section provides methodologies for the synthesis, hydrolysis, polymerization, and enzymatic transesterification of this compound and vinyl laurate.

Synthesis of Vinyl Esters

This compound and vinyl laurate can be synthesized via a transvinylation reaction using vinyl acetate and the corresponding fatty acid. The following protocol is for the synthesis of vinyl laurate, which can be adapted for this compound by substituting lauric acid with oleic acid[4][5].

Materials:

  • Lauric acid (or Oleic acid)

  • Vinyl acetate

  • Mercuric acetate

  • Sulfuric acid (95%)

  • Sodium acetate

  • Nitrogen gas

  • Two-necked round-bottomed flask

  • Magnetic stirrer

  • Reflux condenser

Procedure:

  • In a 100-mL two-necked round-bottomed flask, combine 20 g (0.1 mole) of lauric acid and 51.5 g of vinyl acetate[5][6].

  • Warm the mixture while stirring to dissolve the lauric acid[5][6].

  • Under a stream of nitrogen, add 0.4 g of mercuric acetate to the mixture[5][6].

  • Stir the mixture at ambient temperature for 30 minutes under a nitrogen atmosphere[5][6].

  • Add two drops of 95% sulfuric acid to the reaction mixture[5][6].

  • Heat the mixture under reflux for 3 hours[5][6].

  • Allow the reaction mixture to cool to ambient temperature[5][6].

  • Add 0.21 g of sodium acetate to neutralize the sulfuric acid catalyst[5][6].

  • The vinyl laurate product can then be purified by distillation[4].

Comparative Hydrolysis Rate Determination

The stability of vinyl esters in aqueous environments is crucial for many applications. The rate of hydrolysis can be determined by monitoring the formation of the corresponding carboxylic acid over time.

Materials:

  • This compound

  • Vinyl laurate

  • Buffer solutions of varying pH

  • Sodium hydroxide (NaOH) solution (standardized)

  • Phenolphthalein indicator

  • Conical flasks

  • Pipettes

  • Burette

  • Stopwatch

Procedure:

  • Prepare separate solutions of this compound and vinyl laurate in a suitable organic solvent (e.g., acetone) to ensure miscibility with the aqueous buffer.

  • In a conical flask, add a known volume of a specific pH buffer solution.

  • Initiate the reaction by adding a small, known amount of the vinyl ester solution to the buffer and start the stopwatch[7].

  • At regular time intervals, withdraw a 2 mL aliquot of the reaction mixture and transfer it to a conical flask containing 50 mL of distilled water to quench the reaction[7].

  • Immediately titrate the sample with a standardized NaOH solution using phenolphthalein as an indicator to determine the concentration of the liberated fatty acid (oleic or lauric acid)[7].

  • Continue taking readings at various time points.

  • The rate constant 'k' can be determined by plotting the appropriate concentration-time graph (e.g., ln([ester]) vs. time for a pseudo-first-order reaction)[7].

  • Repeat the experiment for both this compound and vinyl laurate under identical conditions (temperature, pH, initial concentration) to compare their hydrolysis rates.

Comparative Polymerization Kinetics

The polymerization behavior of vinyl monomers is fundamental to the design of polymers with desired properties. A common method to study polymerization kinetics is dilatometry, which measures the volume contraction that occurs during polymerization.

Materials:

  • This compound

  • Vinyl laurate

  • A suitable free-radical initiator (e.g., AIBN)

  • A suitable solvent (e.g., chlorobenzene)[8]

  • Dilatometer

  • Thermostatic bath

  • Vacuum line

Procedure:

  • Prepare solutions of known concentrations of the vinyl monomer (this compound or vinyl laurate) and the initiator in the chosen solvent[8].

  • Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are present.

  • Freeze the mixture, evacuate the dilatometer using a vacuum line, and then thaw. Repeat this freeze-pump-thaw cycle to remove dissolved oxygen, which can inhibit polymerization.

  • Place the sealed dilatometer in a thermostatic bath set to the desired reaction temperature[8].

  • As polymerization proceeds, the volume of the reaction mixture will decrease. Monitor the change in the height of the liquid in the capillary of the dilatometer over time.

  • The rate of polymerization (Rp) is proportional to the rate of change of the volume.

  • By conducting experiments with varying monomer and initiator concentrations, the orders of reaction with respect to the monomer and initiator, and the overall rate constant of polymerization can be determined[8].

  • Compare the obtained kinetic parameters for this compound and vinyl laurate to evaluate their relative reactivities in polymerization.

Enzymatic Transesterification

Enzymatic methods offer a green and highly selective alternative for the synthesis of esters. Lipases are commonly used to catalyze the transesterification of vinyl esters.

Materials:

  • This compound or Vinyl laurate (acyl donor)

  • An alcohol (acyl acceptor, e.g., a sugar for synthesizing sugar esters)[9]

  • Immobilized lipase (e.g., from Candida antarctica)[9]

  • A suitable organic solvent system (e.g., DMSO and tert-butanol)[9]

  • Molecular sieves[9]

  • Reaction vessel with magnetic stirring

  • Thermostated shaker

Procedure:

  • In a reaction vessel, dissolve the acyl acceptor (e.g., a monosaccharide) in an appropriate solvent like DMSO[9].

  • Add the acyl donor (vinyl laurate or this compound) and tert-butanol to the mixture[9].

  • Add molecular sieves to remove any water that could lead to hydrolysis side reactions[9].

  • Add the immobilized lipase to the reaction mixture to initiate the transesterification[9].

  • Incubate the reaction mixture in a thermostated shaker at a specific temperature for a set period (e.g., 24-36 hours)[9].

  • The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Upon completion, the enzyme can be recovered by filtration for potential reuse.

  • The product can be purified using techniques like column chromatography.

Visualizing the Processes: Diagrams

To better illustrate the chemical transformations and experimental workflows discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_of_Vinyl_Esters FattyAcid Fatty Acid (Lauric or Oleic Acid) FattyAcid->Reactants VinylAcetate Vinyl Acetate VinylAcetate->Reactants Product Vinyl Ester (Vinyl Laurate or this compound) Reactants->Product Transvinylation Catalyst Hg(OAc)₂ / H₂SO₄ AceticAcid Acetic Acid Neutralization NaOAc Product->Neutralization Neutralization

Caption: Synthesis of Vinyl Esters via Transvinylation.

Hydrolysis_of_Vinyl_Esters VinylEster Vinyl Ester (this compound or Vinyl Laurate) VinylEster->Reactants Water H₂O Water->Reactants FattyAcid Fatty Acid (Oleic or Lauric Acid) Reactants->FattyAcid Hydrolysis VinylAlcohol Vinyl Alcohol Reactants->VinylAlcohol Catalyst H⁺ or OH⁻ Acetaldehyde Acetaldehyde VinylAlcohol->Acetaldehyde Tautomerization Polymerization_of_Vinyl_Esters Monomer Vinyl Ester Monomer (this compound or Vinyl Laurate) GrowingChain Growing Polymer Chain Monomer->GrowingChain Propagation Initiator Initiator (e.g., AIBN) Radical Initiator Radical Initiator->Radical Decomposition Radical->Monomer Initiation GrowingChain->Monomer Polymer Poly(vinyl ester) GrowingChain->Polymer Termination Enzymatic_Transesterification VinylEster Vinyl Ester (Acyl Donor) VinylEster->Reactants Alcohol Alcohol (Acyl Acceptor) Alcohol->Reactants NewEster New Ester Product Reactants->NewEster Transesterification VinylAlcohol Vinyl Alcohol Reactants->VinylAlcohol Enzyme Immobilized Lipase Acetaldehyde Acetaldehyde VinylAlcohol->Acetaldehyde Tautomerization

References

A Comparative Guide to Vinyl Oleate: Synthesis, Performance, and Experimental Validation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of vinyl oleate's performance with alternative compounds, supported by experimental data. It is designed to assist researchers, scientists, and professionals in drug development in understanding the synthesis, properties, and applications of this versatile vinyl ester.

Executive Summary

This compound, a bio-based monomer derived from oleic acid, is gaining significant attention as a sustainable alternative in various applications, including as a plasticizer in polymer formulations and a precursor in chemical synthesis. Its performance is often benchmarked against traditional petroleum-based plasticizers and other oleochemicals. This guide delves into the experimental validation of this compound's properties, offering a comparative analysis of different synthesis routes and its performance characteristics.

Data Presentation: A Comparative Analysis

Table 1: Comparison of Synthesis Methods for this compound
Synthesis MethodCatalystKey Reaction ConditionsTypical YieldKey Advantages & Disadvantages
Enzymatic Synthesis Immobilized Lipase (e.g., Candida antarctica Lipase B)Temperature: 40-60°C; Solvent-free or in organic solvents (e.g., hexane); Molar ratio of oleyl alcohol to oleic acid: 2:1>95%[1][2]Advantages: High selectivity, mild reaction conditions, environmentally friendly.[3] Disadvantages: Higher catalyst cost, longer reaction times in some cases.
Ruthenium-Catalyzed Transvinylation Grubbs-type CatalystsTemperature: ~80°C; Anhydrous toluene solvent; Inert atmosphereHigh yields reported, though specific percentages vary.Advantages: High efficiency, tolerance to various functional groups. Disadvantages: Cost and potential toxicity of the metal catalyst.
Palladium-Catalyzed Transvinylation Palladium Acetate with Bidentate LigandTemperature: 80-120°C; Continuous removal of acetic acidHigh conversion rates (>60 wt% of carboxylic acid)[4]Advantages: High product selectivity (>99 mol%)[4]. Disadvantages: Catalyst cost and potential for metal contamination.
Acid-Catalyzed Esterification Heterogeneous Acid Catalysts (e.g., NaHSO₄)Temperature: ~130°C; Molar ratio of oleic acid to oleyl alcohol: 1:1Up to 96.8%[5]Advantages: Low-cost catalyst, high yield.[5] Disadvantages: Harsher reaction conditions, potential for side reactions.
Table 2: Performance of this compound as a Plasticizer in PVC (Comparative Data)

While direct comparative studies for this compound are emerging, data from similar bio-based plasticizers derived from oleic acid provide valuable insights into its expected performance against the industry standard, dioctyl phthalate (DOP).

PropertyPVC with Bio-based Oleate PlasticizerPVC with Dioctyl Phthalate (DOP)
Tensile Strength 19.2 MPa (for isosorbide di-epoxidized oleate)[6]Generally higher than many bio-based alternatives.
Elongation at Break 318.1% (for isosorbide di-epoxidized oleate)[6]Typically high, providing good flexibility.
Thermal Stability Initial decomposition temperature increased from 235.6°C to 264.1°C (for a modified oleate plasticizer)[6]Generally lower thermal stability compared to some new bio-based alternatives.[7]
Migration Resistance Extraction rate 35.6% lower than DOP in petroleum ether (for a modified oleate plasticizer)[6]Higher migration rates are a known issue, leading to health and environmental concerns.[7][8]

Note: The data for the bio-based plasticizer is based on a derivative of oleic acid and is indicative of the potential performance of this compound.

Experimental Protocols

Enzymatic Synthesis of this compound using Immobilized Lipase

This protocol is based on the highly efficient synthesis using Candida antarctica Lipase B (Novozym 435).[1][2]

Materials:

  • Oleic acid

  • Oleyl alcohol

  • Immobilized Candida antarctica Lipase B (Novozym 435)

  • n-Hexane (or other suitable organic solvent, though solvent-free is also an option)

  • Molecular sieves (optional, for water removal)

Procedure:

  • In a reaction vessel, combine oleic acid and oleyl alcohol in a 1:2 molar ratio.

  • Add the immobilized lipase (typically 0.2-0.4 g per specified amount of reactants).

  • If using a solvent, add n-hexane. For a solvent-free system, proceed without.

  • Add molecular sieves if desired to shift the equilibrium towards product formation by removing water.

  • The reaction mixture is then incubated at a controlled temperature, typically between 40°C and 50°C, with constant agitation.

  • The reaction is monitored for completion (e.g., by thin-layer chromatography or titration of residual fatty acids). Optimal reaction times can be as short as 5 minutes under ideal conditions.[1]

  • Upon completion, the immobilized enzyme is removed by filtration for potential reuse.

  • The product, this compound, is then purified from the reaction mixture, typically by removing the solvent under reduced pressure.

Ruthenium-Catalyzed Transvinylation of Oleic Acid

This method utilizes a Grubbs-type catalyst for the transvinylation of oleic acid with a vinyl source, such as vinyl acetate.

Materials:

  • Oleic acid

  • Vinyl acetate

  • Grubbs second-generation catalyst

  • Anhydrous toluene

  • Inert gas (e.g., Argon)

Procedure:

  • In a reaction flask under an inert atmosphere, dissolve oleic acid and vinyl acetate in anhydrous toluene.

  • Add the Grubbs second-generation catalyst to the solution.

  • The reaction mixture is heated to approximately 80°C and stirred.

  • The progress of the reaction is monitored by techniques such as NMR or GC-MS.

  • Once the reaction is complete, the catalyst is removed, often through column chromatography.

  • The solvent and any excess vinyl acetate are removed by distillation to yield the this compound product.

Mandatory Visualization

Transvinylation_Mechanism cluster_0 Catalytic Cycle Grubbs_Catalyst Grubbs Catalyst (Ru=CHR) Fischer_Carbene Fischer Carbene Complex I Grubbs_Catalyst->Fischer_Carbene + Vinyl Acetate Vinyl_Acetate Vinyl Acetate Complex_II Complex II Fischer_Carbene->Complex_II + Oleic Acid (Transesterification) Oleic_Acid Oleic Acid Vinyl_Oleate This compound Complex_II->Vinyl_Oleate + Styrene Regenerated_Catalyst Regenerated Catalyst Vinyl_Oleate->Regenerated_Catalyst Release Styrene (styrene molecule assists) Regenerated_Catalyst->Grubbs_Catalyst Re-enters cycle

Caption: Plausible mechanism of Grubbs-catalyzed transvinylation.

Polymerization_Workflow cluster_1 Experimental Workflow Start Initiation Initiator Free Radical Initiator (e.g., AIBN) Start->Initiator Monomer This compound Monomer Propagation Propagation Monomer->Propagation Initiator->Monomer Reacts with Growing_Chain Growing Polymer Chain Propagation->Growing_Chain Chain Growth Growing_Chain->Propagation Adds more monomer Termination Termination Growing_Chain->Termination Two chains meet Polymer Poly(this compound) Termination->Polymer

Caption: Workflow for free-radical polymerization of this compound.

Conclusion

The experimental data presented in this guide demonstrates that this compound is a promising bio-based alternative, particularly as a plasticizer. Enzymatic synthesis offers a green and efficient route to high-purity this compound. While direct, comprehensive comparative performance data with traditional plasticizers is still an area of active research, preliminary findings with similar oleic acid-derived plasticizers suggest significant advantages in terms of thermal stability and migration resistance. The provided experimental protocols and reaction mechanism diagrams offer a solid foundation for researchers to further explore and validate the potential of this compound in their specific applications.

References

Safety Operating Guide

Safe Disposal of Vinyl Oleate: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of vinyl oleate, a vinyl ester of oleic acid, is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides detailed procedures for the handling and disposal of this compound waste, designed for researchers, scientists, and drug development professionals. Adherence to these protocols, in conjunction with institutional and local regulations, will minimize risks and promote environmental stewardship.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes nitrile gloves, safety glasses, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal Procedures for this compound Waste

The appropriate disposal method for this compound depends on the quantity of the waste. It is imperative to never dispose of liquid this compound directly down the drain or in regular trash containers.

For Small Quantities (<50 mL):

  • Absorption: Carefully pour the liquid this compound onto an absorbent material, such as a paper towel.

  • Evaporation: Place the saturated absorbent material in a designated chemical fume hood to allow the this compound to evaporate.

  • Final Disposal: Once the chemical has completely evaporated, the paper towel can be disposed of in the regular garbage, unless institutional policy dictates otherwise.[1]

For Large Quantities (>50 mL):

  • Absorption: In a designated container, absorb the liquid this compound onto an inert material like vermiculite, perlite, or cat litter.[1]

  • Containment: Securely seal the container containing the absorbed this compound.

  • Labeling: Clearly label the container as "Hazardous Waste: this compound" and include any other information required by your institution's waste management program.

  • Storage: Store the sealed container in a designated hazardous waste storage area, away from incompatible materials.

  • Collection: Arrange for collection and disposal by a licensed hazardous waste contractor.[1][2]

An alternative for larger quantities, if institutional policy allows, is to collect the this compound in a designated hydrocarbon waste bottle.[1]

Disposal of Cured this compound:

For vinyl ester resins, which share chemical properties with this compound, a common disposal method is to first cure the liquid resin into a solid, non-hazardous material.[3][4]

  • Initiate Polymerization: Following established laboratory procedures for polymerization of vinyl esters, induce the this compound to cure into a solid polymer. This may involve the use of a suitable initiator.

  • Verification of Cure: Ensure the material has fully hardened and is no longer in a liquid or gel state.

  • Disposal: Once fully cured, the solid polymer is generally considered non-hazardous and can be disposed of in the regular trash.[3][4] Be aware that curing larger volumes can generate significant heat.[3]

Quantitative Data Summary

Disposal MethodQuantityKey Procedural StepFinal Disposition
Evaporation< 50 mLAbsorb onto paper towel and allow to evaporate in a fume hood.[1]Regular garbage (post-evaporation).[1]
Licensed Contractor> 50 mLAbsorb onto inert material (vermiculite, etc.), seal in a labeled container.[1]Collection by a licensed hazardous waste contractor.[1][2]
CuringAnyInduce polymerization to form a solid, hardened material.[3][4]Regular trash (once fully cured and confirmed non-hazardous).[3]

Experimental Protocol: Waste Preparation for Disposal

The following outlines the procedural steps for preparing this compound waste for disposal by a licensed contractor. This is not an experimental protocol in the sense of a research experiment, but rather a standard operating procedure for waste handling.

Objective: To safely contain and label liquid this compound waste for disposal.

Materials:

  • Liquid this compound waste

  • Inert absorbent material (e.g., vermiculite, cat litter)[1]

  • Chemical-resistant container with a secure lid

  • Hazardous waste labels

  • Personal Protective Equipment (nitrile gloves, safety glasses, lab coat)

Procedure:

  • Don all required PPE.

  • Conduct the procedure within a certified chemical fume hood.

  • Place a layer of inert absorbent material at the bottom of the chemical-resistant container.

  • Slowly and carefully pour the liquid this compound waste onto the absorbent material. Avoid splashing.

  • Add more absorbent material until the liquid is fully absorbed and there is no free-standing liquid.

  • Securely fasten the lid on the container.

  • Affix a completed hazardous waste label to the container, ensuring all information is accurate and legible.

  • Transfer the container to the designated hazardous waste accumulation area in your laboratory or facility.

  • Record the addition of the waste container to the accumulation log, if required by your institution.

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.

This compound Disposal Workflow

Vinyl_Oleate_Disposal start This compound Waste decision Quantity > 50 mL? start->decision cure_option Cure to Solid Polymer start->cure_option Alternative Method small_quant Absorb on Paper Towel & Evaporate in Fume Hood decision->small_quant No large_quant Absorb on Inert Material (e.g., Vermiculite) decision->large_quant Yes trash Dispose in Regular Trash small_quant->trash contractor Dispose via Licensed Waste Contractor large_quant->contractor cure_option->trash

Caption: Logical workflow for the proper disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Vinyl oleate
Reactant of Route 2
Reactant of Route 2
Vinyl oleate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.